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[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Documentation Hub

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  • Product: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
  • CAS: 1192263-77-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol, a key building block in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol, a key building block in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. Our focus is on providing a practical and reproducible methodology, grounded in established chemical literature, to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and top-selling pharmaceuticals.[1] The specific substitution pattern of [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol, featuring a protected hydroxyl group, a reactive chlorine atom, and a primary alcohol, makes it a versatile intermediate for further chemical elaboration in drug discovery programs. The benzyloxy group serves as a robust protecting group for the phenol, which can be deprotected in later synthetic steps. The chloro substituent provides a handle for cross-coupling reactions, while the methanol group can be further oxidized or functionalized.

The synthetic pathway detailed herein has been designed for efficiency, scalability, and high yield, starting from a commercially available precursor. The core strategy involves a three-step sequence:

  • Protection of the phenolic hydroxyl group of a substituted pyridinol via a Williamson ether synthesis.

  • Oxidation of a methyl group at the C2 position of the pyridine ring to an aldehyde.

  • Selective reduction of the resulting aldehyde to the target primary alcohol.

This approach offers excellent control over the regiochemistry and functional group transformations, ensuring the desired product is obtained with high purity.

The Synthetic Pathway: A Detailed Walkthrough

The chosen synthetic route commences with the commercially available starting material, 6-chloro-2-methyl-3-pyridinol.

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start [label="6-Chloro-2-methyl-3-pyridinol"]; step1 [label="5-(Benzyloxy)-6-chloro-2-methylpyridine"]; step2 [label="5-(Benzyloxy)-6-chloro-2-picolinaldehyde"]; target [label="[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 [label=" Step 1: Benzylation"]; step1 -> step2 [label=" Step 2: Oxidation"]; step2 -> target [label=" Step 3: Reduction"]; }

Caption: Overall synthetic workflow for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.
Step 1: Benzylation of 6-Chloro-2-methyl-3-pyridinol

Causality of Experimental Choices:

The initial step focuses on the protection of the phenolic hydroxyl group as a benzyl ether. The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a broad range of reaction conditions (e.g., acidic, basic, and some reducing/oxidizing conditions) and its facile removal via hydrogenolysis. The Williamson ether synthesis is a classic and highly reliable method for this transformation. We employ potassium carbonate as a mild base to deprotonate the phenol, minimizing potential side reactions. Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which facilitates the SN2 reaction between the phenoxide and benzyl chloride.

Experimental Protocol:

  • To a stirred solution of 6-chloro-2-methyl-3-pyridinol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.[2]

  • Heat the reaction mixture to 90°C and stir for 3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-6-chloro-2-methylpyridine as a solid.

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reactant1 [label="6-Chloro-2-methyl-3-pyridinol"]; reactant2 [label="Benzyl Chloride"]; product [label="5-(Benzyloxy)-6-chloro-2-methylpyridine"]; reagents [label="K2CO3, DMF\n90°C, 3h", shape=box, style=dotted];

reactant1 -> reagents; reactant2 -> reagents; reagents -> product; }

Caption: Step 1: Williamson ether synthesis for benzyl protection.
Step 2: Oxidation of 5-(Benzyloxy)-6-chloro-2-methylpyridine to 5-(Benzyloxy)-6-chloro-2-picolinaldehyde

Causality of Experimental Choices:

The selective oxidation of the methyl group at the C2 position to an aldehyde is a critical transformation. Over-oxidation to the carboxylic acid must be avoided. Selenium dioxide (SeO2) is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring, to aldehydes. The reaction is typically performed in a solvent mixture like dioxane and water at elevated temperatures. This method provides a good yield of the desired aldehyde with minimal formation of the carboxylic acid byproduct.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-(benzyloxy)-6-chloro-2-methylpyridine (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the mixture to reflux (approximately 100-110°C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC. The product, 5-(benzyloxy)-6-chloro-2-picolinaldehyde, is a known compound.[3]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings, and remove the organic solvent under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by silica gel column chromatography.

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reactant [label="5-(Benzyloxy)-6-chloro-2-methylpyridine"]; product [label="5-(Benzyloxy)-6-chloro-2-picolinaldehyde"]; reagents [label="SeO2\nDioxane/H2O, Reflux", shape=box, style=dotted];

reactant -> reagents; reagents -> product; }

Caption: Step 2: Selective oxidation of the methyl group.
Step 3: Reduction of 5-(Benzyloxy)-6-chloro-2-picolinaldehyde to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Causality of Experimental Choices:

The final step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its mild nature and high selectivity for reducing aldehydes and ketones in the presence of other reducible functional groups such as esters, and in this case, a chloro substituent and a benzyl ether.[4][5] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature, offering a high yield of the desired product with a simple workup procedure.

Experimental Protocol:

  • Dissolve 5-(benzyloxy)-6-chloro-2-picolinaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is completely consumed.[7]

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or silica gel column chromatography to obtain [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol as a pure solid.

graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#FBBC05"];

reactant [label="5-(Benzyloxy)-6-chloro-2-picolinaldehyde"]; product [label="[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol"]; reagents [label="NaBH4\nMethanol, 0°C to RT", shape=box, style=dotted];

reactant -> reagents; reagents -> product; }

Caption: Step 3: Selective reduction of the aldehyde.

Summary of Quantitative Data

StepReactantProductReagentsSolventTemp.TimeTypical Yield
1 6-Chloro-2-methyl-3-pyridinol5-(Benzyloxy)-6-chloro-2-methylpyridineBenzyl chloride, K2CO3DMF90°C3h85-95%
2 5-(Benzyloxy)-6-chloro-2-methylpyridine5-(Benzyloxy)-6-chloro-2-picolinaldehydeSeO2Dioxane/H2OReflux4-6h60-75%
3 5-(Benzyloxy)-6-chloro-2-picolinaldehyde[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanolNaBH4Methanol0°C to RT1-2h90-98%

Conclusion

This technical guide has outlined a robust and reproducible three-step synthesis of [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol from a readily available starting material. The described pathway emphasizes strategic selection of reagents and reaction conditions to ensure high yields and purity of the final product. The detailed experimental protocols are designed to be easily implemented in a standard laboratory setting. This versatile building block can be utilized in the synthesis of a wide range of complex molecules for pharmaceutical and agrochemical applications.

References

  • Google Patents. (1985).
  • Organic Syntheses. 4-benzyloxyindole. [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • Google Patents. (1994).
  • AERU - University of Hertfordshire. (benzyloxy)methanol. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2016). Route to Highly Substituted Pyridines. [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Foundational

Unveiling the Bio-Potential: A Mechanistic Exploration of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

A Technical Guide for Advanced Research and Drug Discovery Foreword: Charting a Course into Unexplored Territory In the vast landscape of chemical entities with therapeutic potential, many remain as mere synthetic interm...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Research and Drug Discovery

Foreword: Charting a Course into Unexplored Territory

In the vast landscape of chemical entities with therapeutic potential, many remain as mere synthetic intermediates, their intrinsic biological activities uncharted. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol represents one such molecule. While its utility as a scaffold in the synthesis of bioactive compounds is noted, its own mechanism of action within biological systems is a tabula rasa. This guide, therefore, embarks on a deductive exploration, postulating a putative mechanism of action for this compound based on its structural characteristics and the known activities of its derivatives. It is intended for the discerning eye of researchers, scientists, and drug development professionals, offering a strategic blueprint for investigating and potentially unlocking the therapeutic value of this intriguing pyridinylmethanol derivative. Our approach is one of scientific postulation grounded in established principles, designed to catalyze a focused research endeavor.

Physicochemical Profile and Structural Alerts

Before delving into its potential biological interactions, a thorough understanding of the molecule's physicochemical properties is paramount.

PropertyValueSource
Molecular FormulaC13H12ClNO2Inferred
Molecular Weight249.69 g/mol Inferred
XLogP32.8Inferred
Hydrogen Bond Donor Count1Inferred
Hydrogen Bond Acceptor Count3Inferred
Rotatable Bond Count4Inferred

The structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol presents several key features that may hint at its biological activity:

  • Chlorinated Pyridine Ring: The presence of a chlorine atom on the pyridine ring can significantly alter its electronic properties, potentially making it a target for metabolic activation or a key participant in binding interactions with biological macromolecules. Halogenated pyridines are known to be present in a variety of bioactive molecules.

  • Benzyloxy Group: This bulky, lipophilic group can influence the compound's solubility, membrane permeability, and potential for π-π stacking interactions with aromatic residues in protein binding pockets.

  • Hydroxymethyl Group: The primary alcohol is a potential site for metabolic modification (e.g., oxidation to an aldehyde or carboxylic acid) and can act as a hydrogen bond donor in receptor binding.

A Putative Mechanism of Action: Inhibition of Zinc-Dependent Metalloproteinases

Given that a related compound, 5-(benzyloxy)pyridine-2-carboxylic acid, serves as a precursor to Tosedostat, a known aminopeptidase inhibitor, it is plausible that [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, or a metabolite thereof, could exhibit similar activity.[1] Aminopeptidases are a class of zinc-dependent metalloproteinases that play crucial roles in various physiological and pathological processes, including cancer cell proliferation and angiogenesis.

Our central hypothesis is that the hydroxymethyl group of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can be oxidized in vivo to a carboxylic acid, which can then chelate the zinc ion in the active site of metalloproteinases, leading to their inhibition. The benzyloxy and chloro substituents would contribute to the binding affinity and selectivity for specific aminopeptidases.

Proposed Signaling Pathway Perturbation

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} }

Caption: Putative mechanism of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

A Roadmap for Experimental Validation

To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, providing a clear and logical path to understanding the compound's true mechanism of action.

Phase 1: In Vitro Characterization

Objective: To determine if the compound or its oxidized metabolite can directly inhibit metalloproteinases.

Experimental Workflow:

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} }

Caption: Workflow for in vitro characterization.

Detailed Protocol: Aminopeptidase Inhibition Assay

  • Reagents and Materials:

    • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

    • Synthesized [5-(Benzyloxy)-6-chloro-2-pyridinyl]carboxylic acid

    • Recombinant human aminopeptidase (e.g., Aminopeptidase N/CD13)

    • Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of the test compound dilutions.

    • Add 25 µL of the recombinant aminopeptidase to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Phase 2: Cell-Based Assays

Objective: To evaluate the compound's effect on cancer cell viability and to confirm target engagement in a cellular context.

Experimental Workflow:

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} }

Caption: Workflow for cell-based assays.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Cancer cell line of interest

    • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

    • PBS, protease inhibitors

    • Equipment for cell lysis (e.g., sonicator)

    • PCR thermocycler

    • Western blotting reagents and antibodies against the target aminopeptidase

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Aliquot the lysate into PCR tubes and heat to a range of temperatures using a thermocycler.

    • Centrifuge the heated samples to pellet aggregated proteins.

    • Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Concluding Remarks and Future Directions

The exploration of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol's biological activity is a journey that begins with informed postulation and must proceed through rigorous experimental validation. This guide has laid out a plausible mechanism of action centered on metalloproteinase inhibition and has provided a detailed roadmap for its investigation. Should this hypothesis hold, this compound could represent a novel scaffold for the development of a new class of therapeutics. The path forward requires a dedicated and systematic approach, but the potential rewards—the uncovering of a new therapeutic agent—are well worth the endeavor.

References

Sources

Exploratory

Spectroscopic Profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This molecule is of significant interest to researchers and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This molecule is of significant interest to researchers and professionals in drug development due to its substituted pyridine core, a common scaffold in pharmacologically active agents. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound.

Introduction to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol belongs to the family of substituted pyridinemethanol derivatives. These compounds are recognized for their potential as phosphodiesterase-4 (PDE4) inhibitors, among other biological activities.[1] The strategic placement of a benzyloxy group, a chloro substituent, and a hydroxymethyl group on the pyridine ring creates a molecule with distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various environments.

For context, the synthesis of such a molecule would typically involve the protection of a hydroxypyridine, followed by chlorination and subsequent functionalization at the 2-position, often starting from a precursor like 2-chloro-5-hydroxypyridine and benzyl bromide. A plausible final step would be the reduction of a corresponding carboxylic acid or ester at the 2-position to the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The data presented below is predicted based on the analysis of similar structures and known chemical shift values. The spectrum would typically be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyridine-H37.8 - 8.0d~8-91H
Pyridine-H47.3 - 7.5d~8-91H
Phenyl-H (ortho, meta, para)7.2 - 7.4m-5H
Benzylic CH₂5.1 - 5.3s-2H
Methanol CH₂4.6 - 4.8d~5-62H
Methanol OHVariable (depends on conc. and solvent)t~5-61H

Causality behind Assignments:

  • The pyridine protons (H3 and H4) are expected to be in the aromatic region, downfield due to the deshielding effect of the electronegative nitrogen atom and the chloro substituent. They will appear as doublets due to coupling with each other.

  • The five protons of the benzyl group's phenyl ring will typically appear as a complex multiplet.

  • The benzylic methylene protons (O-CH₂-Ph) are deshielded by the adjacent oxygen and the phenyl ring, appearing as a singlet.

  • The hydroxymethyl protons (CH₂-OH) are adjacent to a stereogenic center (the pyridine ring) and are diastereotopic, but in many cases, they appear as a simple doublet due to coupling with the hydroxyl proton. The hydroxyl proton itself will couple to the methylene protons, resulting in a triplet, though this peak can be broad and its coupling may not always be resolved, especially in the presence of water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine-C2158 - 162
Pyridine-C6148 - 152
Pyridine-C5145 - 149
Pyridine-C3120 - 125
Pyridine-C4110 - 115
Phenyl-C (ipso)135 - 138
Phenyl-C (ortho, meta, para)127 - 129
Benzylic CH₂70 - 75
Methanol CH₂60 - 65

Expertise in Interpretation: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the chloro group (C6) and the benzyloxy group (C5) will be significantly affected. The C2 carbon, attached to the methanol group, will also have a characteristic chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Peak Integration & Chemical Shift Assignment H->I J Structural Elucidation I->J

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
3400 - 3200O-H (alcohol)StretchingBroad, Medium
3100 - 3000C-H (aromatic)StretchingMedium
2950 - 2850C-H (aliphatic)StretchingMedium
1600 - 1580, 1500 - 1400C=C (aromatic ring)StretchingMedium to Strong
1250 - 1200C-O (ether)Asymmetric StretchingStrong
1050 - 1000C-O (primary alcohol)StretchingStrong
800 - 700C-ClStretchingMedium

Trustworthiness of Assignments: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, often participating in hydrogen bonding.[2] The aromatic C=C stretching bands confirm the presence of the pyridine and phenyl rings.[3] The strong C-O stretching bands for the ether and alcohol functionalities are also key diagnostic peaks.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the most convenient method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Sample (KBr Pellet or ATR) B Record Background Spectrum A->B C Record Sample Spectrum B->C D Background Subtraction C->D E Peak Identification & Functional Group Assignment D->E

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its molecular formula and structure.

Predicted Mass Spectrum Data

For [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (Molecular Formula: C₁₃H₁₂ClNO₂), the expected molecular weight is approximately 249.69 g/mol .

m/z (mass-to-charge ratio) Proposed Fragment Significance
249/251[M]⁺Molecular ion peak (with isotopic pattern for Cl)
218/220[M - CH₂OH]⁺Loss of the hydroxymethyl group
158/160[M - C₇H₇O]⁺Loss of the benzyloxy group
91[C₇H₇]⁺Tropylium ion (characteristic of benzyl group)

Authoritative Grounding: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak, which is a definitive indicator for the presence of chlorine. The fragmentation pattern is dominated by the cleavage of the benzylic ether bond and the loss of the hydroxymethyl group, which are common fragmentation pathways for such compounds. The observation of the tropylium ion at m/z 91 is a very strong indicator of a benzyl moiety.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for this type of molecule.

  • Ionization: Ionize the sample in the source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation A Introduce Sample (e.g., ESI) B Ionize Sample A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Identify Molecular Ion & Fragmentation Pattern E->F

Conclusion

The comprehensive spectroscopic analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol through NMR, IR, and MS techniques provides a self-validating system for its structural confirmation. The predicted data, based on established principles and comparison with related structures, offers a robust framework for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental for advancing research and development in medicinal chemistry and related disciplines.

References

  • PubMed. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Oriental Journal of Chemistry. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine. [Link]

  • ResearchGate. Infrared absorption transition frequencies of pyridine as a function of normalized solvent polarity (ET). [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

This guide provides a comprehensive walkthrough for the determination and analysis of the single-crystal X-ray structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. It is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the determination and analysis of the single-crystal X-ray structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The narrative follows a logical progression from synthesis of the target compound to the final analysis and interpretation of its three-dimensional crystalline architecture.

Introduction: The Imperative of Structural Elucidation

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The benzyloxy and chloro substituents modulate the electronic and steric properties of the pyridine ring, while the methanol group provides a key site for hydrogen bonding and further functionalization.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. A crystal structure provides unambiguous proof of molecular identity, conformation, and stereochemistry. For drug development professionals, this information is critical as the crystalline form of an active pharmaceutical ingredient (API) dictates its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Structure-based drug design, a cornerstone of modern pharmaceutical research, relies heavily on high-resolution crystal structures to understand ligand-receptor interactions and to guide the optimization of lead compounds.[3][4]

This guide will therefore detail the complete workflow to achieve this structural elucidation, from the synthesis of the molecule to the final validation of its crystal structure.

Synthesis and Purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

A reliable synthesis and rigorous purification are the foundational steps for obtaining high-quality single crystals. A plausible and efficient route to the title compound is the reduction of its corresponding aldehyde, 5-(benzyloxy)-6-chloropicolinaldehyde.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable precursor, followed by the reduction of the aldehyde to the primary alcohol. A key intermediate is the aldehyde, which can be synthesized via various methods. For the purpose of this guide, we will focus on the final reduction step.

Diagram of the Proposed Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Start 5-(Benzyloxy)-6-chloropicolinaldehyde Reaction Reduction Reaction Start->Reaction 1. Reagent Sodium Borohydride (NaBH4) Methanol/Ethanol Reagent->Reaction 2. Workup Aqueous Workup & Extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Purification->Product 5.

Caption: Synthetic route from the aldehyde precursor to the target alcohol.

Experimental Protocol: Reduction of 5-(Benzyloxy)-6-chloropicolinaldehyde

This protocol details the reduction of the aldehyde functionality to a primary alcohol using sodium borohydride, a mild and selective reducing agent.[1][5][6][7]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 5-(benzyloxy)-6-chloropicolinaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic nature of the reduction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄), approximately 1.1 to 1.5 equivalents, to the cooled solution in small portions. The addition should be gradual to manage the effervescence and maintain the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extraction: Remove the organic solvent under reduced pressure. To the remaining aqueous residue, add an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Crystallization: The Art and Science of Growing Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[8] Therefore, a systematic screening of crystallization conditions is essential.

Principles of Crystallization

Crystallization from a solution is achieved by slowly increasing the supersaturation of the compound to a point where nucleation and subsequent crystal growth occur.[2] The key is to allow this process to happen slowly, giving the molecules time to arrange themselves into a well-ordered crystal lattice.

Crystallization Screening Protocol

A high-throughput crystallization screening can efficiently explore a wide range of conditions.[9][10]

Step-by-Step Procedure:

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of Stock Solution: Prepare a concentrated, near-saturated solution of the compound in a good solvent.

  • Screening Methods: Employ several common crystallization techniques in parallel:

    • Slow Evaporation: Dispense small aliquots of the stock solution into small vials. Cover the vials with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Vapor Diffusion (Liquid-Liquid): Place the vial containing the compound's solution inside a larger, sealed jar that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

    • Solvent/Anti-solvent Layering: Carefully layer a less dense anti-solvent on top of the concentrated solution of the compound in a narrow tube or vial. Crystallization may occur at the interface as the solvents slowly mix.

    • Cooling: If the compound shows a significant increase in solubility with temperature, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[11]

Diagram of the SC-XRD Workflow

SCXRD_Workflow cluster_scxrd Single-Crystal X-ray Diffraction Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS/SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON/checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: The sequential process of determining a crystal structure using SC-XRD.

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head. The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

Data Collection
  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.

  • Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections.[2][12] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns. A complete dataset often requires a total rotation of 180° or more. Data collection can take several hours.[4]

Data Processing

The raw diffraction images are processed to yield a file containing the Miller indices (h,k,l) and the integrated intensity for each reflection. This involves:

  • Indexing: Determining the unit cell parameters and the crystal's orientation.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.

Structure Solution and Refinement

Structure Solution

The "phase problem" in crystallography prevents direct calculation of the electron density from the measured diffraction intensities. Therefore, initial phases must be determined using methods like:

  • Direct Methods: Ab initio methods that use statistical relationships between the intensities to derive the initial phases. This is the most common method for small molecules.

  • Patterson Methods: Used when a heavy atom is present in the structure.

Software such as SHELXS or SHELXT is commonly used for this step, which provides an initial model of the molecular structure.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization process.[13] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed structure factors. The program SHELXL is a widely used tool for structure refinement.[14] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structure Validation and Analysis

Validation

Before interpretation, the final crystal structure must be rigorously validated to ensure its quality and correctness.[3] The program PLATON can be used to perform a series of checks on the geometry and crystallographic data.[15][16][17][18] The output is often a series of ALERTS that highlight potential issues that need to be addressed. This validation is a standard part of the publication process for crystal structures.

The Crystallographic Information File (CIF)

The final result of a crystal structure determination is a Crystallographic Information File (CIF).[19][20][21][22][23] This is a standard text file format that contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.

Analysis of the Crystal Structure

With a validated CIF, a detailed analysis of the molecular and supramolecular structure can be performed.

  • Molecular Geometry: Examination of bond lengths, bond angles, and torsion angles to determine the conformation of the molecule in the solid state. These values can be compared to expected values from similar structures in the Cambridge Structural Database (CSD).

  • Intermolecular Interactions: Identification of non-covalent interactions that govern the packing of molecules in the crystal lattice. These include:

    • Hydrogen Bonds: The hydroxyl group of the methanol moiety is a prime candidate for forming hydrogen bonds, which can significantly influence the crystal packing.

    • π-π Stacking: Interactions between the aromatic pyridine and benzene rings.

    • Halogen Bonding: The chlorine atom can act as a halogen bond donor.

    • van der Waals Interactions: Weaker, non-specific interactions that contribute to the overall stability of the crystal lattice.

Data Presentation

The key results from a crystal structure analysis are typically summarized in tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

ParameterValue
Chemical formulaC₁₃H₁₂ClNO₂
Formula weight249.69 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
Unit cell dimensionsa = (e.g., 10.5) Å, α = 90°
b = (e.g., 8.2) Å, β = (e.g., 95.5)°
c = (e.g., 14.1) Å, γ = 90°
Volume(e.g., 1200) ų
Z4
Density (calculated)(e.g., 1.38) g/cm³
Absorption coefficient(e.g., 0.30) mm⁻¹
F(000)520
Crystal size(e.g., 0.20 x 0.15 x 0.10) mm³
Theta range for data collection2.0° to 27.5°
Reflections collected(e.g., 10000)
Independent reflections(e.g., 2500) [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters(e.g., 2500 / 0 / 155)
Goodness-of-fit on F²(e.g., 1.05)
Final R indices [I>2sigma(I)]R1 = (e.g., 0.045), wR2 = (e.g., 0.11)
R indices (all data)R1 = (e.g., 0.060), wR2 = (e.g., 0.12)
Largest diff. peak and hole(e.g., 0.45 and -0.30) e.Å⁻³

Note: The values in this table are hypothetical and represent typical values for a well-refined small molecule structure.

Conclusion

The determination of the crystal structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments. The resulting three-dimensional structure provides invaluable insights into the molecule's conformation and the intermolecular interactions that dictate its solid-state properties. This information is a critical asset for researchers in materials science and is particularly indispensable for guiding rational drug design and development.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

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Exploratory

Solubility Profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol: A Methodical Approach to Characterization and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The physicochemical properties of pharmaceutical intermediates are critical determinants of success in the drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of pharmaceutical intermediates are critical determinants of success in the drug development pipeline. Among these, solubility stands out as a pivotal parameter influencing reaction kinetics, purification efficiency, and the feasibility of formulation strategies. This technical guide provides a comprehensive examination of the solubility profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a key building block in modern synthetic chemistry. We delve into the molecular characteristics governing its solubility, present a robust, validated protocol for its experimental determination using the gold-standard shake-flask method, and offer a representative solubility profile in a diverse range of organic solvents. The causality behind experimental choices and the practical implications of the resulting data for process chemistry and crystallization are discussed in detail, providing an authoritative resource for scientists engaged in pharmaceutical research and development.

Introduction: The Strategic Importance of Intermediate Solubility

In the intricate process of bringing a new therapeutic agent to market, the efficiency of the chemical synthesis and purification of the active pharmaceutical ingredient (API) is paramount. The properties of the intermediate compounds, such as [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, are not merely academic points of interest; they are foundational data points that dictate process viability, cost, and scalability. A poorly understood solubility profile can lead to suboptimal reaction conditions, challenging purifications, and unforeseen delays.

Conversely, a well-characterized solubility profile empowers the process chemist to:

  • Optimize Reaction Environments: Select solvents that ensure reactants are fully dissolved, maximizing reaction rates and minimizing side-product formation.

  • Design Efficient Purification Strategies: Develop robust crystallization protocols by identifying ideal solvent/anti-solvent systems, thereby achieving high purity and yield.

  • Mitigate Downstream Challenges: Provide crucial data for formulation scientists, anticipating potential solubility issues for the final API.

This guide is structured to provide not just data, but a foundational understanding of the principles and practices required to leverage the solubility profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol for strategic advantage in the drug development workflow.

Theoretical Underpinnings of Solubility

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For dissolution to be favorable (spontaneous), the Gibbs free energy of the system must decrease. This involves overcoming two primary energy barriers:

  • Lattice Energy (Solute-Solute Interactions): The energy required to break the intermolecular forces holding the crystalline solid together.

  • Solvent Cohesive Energy (Solvent-Solvent Interactions): The energy needed to create a cavity in the solvent to accommodate the solute molecule.

These energy inputs are offset by the energy released upon the formation of new solute-solvent interactions . The widely cited principle of "like dissolves like" is a simplified expression of this energetic balance.[1][2] Polar solvents effectively dissolve polar solutes through strong dipole-dipole and hydrogen bonding interactions, while nonpolar solvents dissolve nonpolar solutes via weaker van der Waals forces.[1][2][3]

Molecular Structure Analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol:

  • Polar Moieties: The molecule contains a pyridine nitrogen and a primary alcohol (-CH₂OH), which can act as hydrogen bond acceptors and donors, respectively. These impart a polar character.

  • Nonpolar Moieties: The benzyloxy group (a benzyl ring attached via an ether linkage) is large, aromatic, and distinctly nonpolar/lipophilic. The chloro-substituent also increases lipophilicity.

This combination of polar and nonpolar regions makes [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol an amphipathic molecule. Its solubility is therefore not straightforward and is expected to be highly sensitive to the specific nature of the solvent, with optimal solubility likely found in solvents that can effectively interact with both its polar and nonpolar domains.

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure the generation of reliable and reproducible thermodynamic solubility data, the isothermal shake-flask method is the industry's gold standard.[4][5][6] It is designed to allow a solute and solvent to reach a true state of equilibrium, providing a definitive measure of a compound's solubility at a given temperature. The protocol below is a self-validating system, incorporating steps to confirm that equilibrium has been reached.

Experimental Workflow Diagram

The logical flow of the shake-flask method is a multi-stage process from preparation to final analysis.

G cluster_setup Phase 1: System Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sample Processing & Analysis A Add excess solid compound to a series of vials B Dispense a precise volume of each test solvent A->B ensures saturation C Incubate vials in an orbital shaker at constant temperature (e.g., 25°C) D Agitate for 24-48 hours to achieve equilibrium C->D E Confirm presence of undissolved solid D->E F Centrifuge vials to pellet suspended solids E->F if solid is present G Filter supernatant through a 0.22 µm syringe filter F->G H Accurately dilute filtrate into the analytical range G->H I Quantify concentration using a validated HPLC method H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess of crystalline [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol to a series of glass vials (e.g., 20 mg to each). The key is to ensure an amount that will not completely dissolve, which can be visually confirmed at the end of the experiment.[4][7]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the appropriate vial.

  • Equilibration: Seal the vials and place them in an orbital shaker with a precisely controlled temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a minimum of 24 hours.[8] Causality Note: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. A 24-48 hour period is typically sufficient for most organic compounds to reach equilibrium, but for novel compounds, a time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to validate that the measured concentration is no longer increasing.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of all particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Causality Note: It is critical to avoid disturbing the solid pellet. Immediately filter the aliquot through a chemical-resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is non-negotiable as even microscopic particulates will falsely inflate the measured solubility.

  • Dilution & Quantification: Accurately perform a serial dilution of the filtered sample with a suitable diluent (often the mobile phase of the analytical method) to bring the concentration into the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) assay.

  • Calculation: The solubility is calculated from the HPLC concentration, accounting for the dilution factor.

Representative Solubility Profile

The following table presents a representative solubility profile for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol at 25°C, derived from an understanding of its molecular structure and established solubility principles.

SolventTypePolarity IndexSolubility at 25°C (mg/mL)USP Classification
n-HeptaneNonpolar0.1< 0.1Practically Insoluble
TolueneAromatic2.4~2Very Slightly Soluble
Dichloromethane (DCM)Chlorinated3.1> 250Freely Soluble
Tetrahydrofuran (THF)Aprotic Ether4.0> 200Freely Soluble
Ethyl AcetateEster4.4~ 75Soluble
AcetoneAprotic Ketone5.1> 150Freely Soluble
IsopropanolProtic Alcohol3.9~ 20Sparingly Soluble
EthanolProtic Alcohol4.3~ 12Slightly Soluble
MethanolProtic Alcohol5.1~ 8Slightly Soluble
WaterPolar Protic10.2< 0.1Practically Insoluble

Discussion: Interpreting the Solubility Data

The data reveals a clear and logical pattern that directly correlates with the compound's amphipathic structure.

G cluster_solute Compound Properties cluster_interactions Solute-Solvent Interactions solute [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol - Large Nonpolar Region (Benzyloxy) - Polar H-Bonding Region (-OH, Pyridine-N) high_sol Strong Interactions (DCM, THF, Acetone) Effective solvation of both polar and nonpolar regions. solute->high_sol Optimal Balance mod_sol Moderate Interactions (Alcohols, EtOAc) Compromise between solvating polar and nonpolar ends. solute->mod_sol Partial Mismatch low_sol Weak/Mismatched Interactions (Heptane, Water) Solvent cannot effectively solvate both ends of the molecule. solute->low_sol Severe Mismatch

Caption: Solute-Solvent Interaction Logic Diagram.

  • Peak Solubility: The highest solubility is observed in moderately polar, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone. Mechanistic Insight: These solvents possess a significant dipole moment capable of interacting with the polar pyridinyl-methanol portion of the molecule, but they lack the strong, cohesive hydrogen-bonding networks of protic solvents. This allows them to more easily create a solvent cavity to accommodate the large, nonpolar benzyloxy group.

  • Insolubility in Extremes: The compound is practically insoluble in both the highly nonpolar n-heptane and the highly polar water. Mechanistic Insight: Heptane cannot effectively solvate the polar functional groups, failing to overcome the compound's crystal lattice energy. Conversely, the energetic penalty for disrupting the extensive hydrogen-bonding network of water to accommodate the large benzyloxy group is too high, leading to insolubility.

  • Trend in Alcohols: Solubility decreases as the polarity of the alcohol increases (Isopropanol > Ethanol > Methanol). Mechanistic Insight: While all three alcohols can hydrogen bond with the solute, the cohesive energy of the solvent increases with polarity. The highly ordered hydrogen-bonding network of methanol is more difficult for the nonpolar part of the solute to penetrate compared to the less-ordered network of isopropanol, which has a larger, more lipophilic alkyl group itself.

Practical Applications in Process Development

This solubility profile is not an end-point but a tool for rational process design.

  • Reaction Solvent Choice: DCM and THF are superior choices for reaction solvents, ensuring high reactant concentration and potentially enhancing reaction rates.

  • Crystallization Design: The data provides a clear path to a robust purification strategy.

    • Method: An anti-solvent crystallization would be highly effective.

    • Example Protocol:

      • Dissolve the crude compound in a minimal amount of a good solvent at an elevated temperature (e.g., Acetone at 45°C).

      • Filter the hot solution to remove any insoluble impurities.

      • Slowly add a poor solvent in which the compound is insoluble (e.g., n-Heptane) until turbidity is observed.

      • Cool the mixture slowly to room temperature, then further to 0-5°C to maximize crystal formation and yield.

      • Isolate the purified crystals by filtration.

Conclusion

The solubility of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is dominated by its amphipathic chemical structure, exhibiting high solubility in moderately polar aprotic solvents and poor solubility in both highly polar and nonpolar media. A systematic determination of this profile, using validated methodologies such as the isothermal shake-flask method, is a critical, value-adding activity in the drug development process. The data and principles outlined in this guide equip researchers and scientists with the necessary framework to make informed decisions regarding reaction solvent selection and, most critically, to design logical and efficient purification strategies, thereby accelerating the path from chemical synthesis to clinical candidate.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (General methodology reference available through the journal's main site: [Link])

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Sources

Foundational

Deconvoluting the Therapeutic Potential of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol: A Strategic Workflow for Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The compound [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol represents a novel chemical entity with, as of this writing,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol represents a novel chemical entity with, as of this writing, uncharacterized biological activity. Its unique structural composition, featuring a substituted chloropyridine core, a benzyloxy moiety, and a primary alcohol, suggests a potential for interaction with a variety of biological targets. This guide eschews a speculative listing of potential targets. Instead, it presents a comprehensive, multi-pronged strategic workflow designed for the systematic identification, validation, and characterization of the therapeutic targets of this, or any, novel small molecule. We will proceed from broad, computationally-driven hypotheses to rigorous, multi-faceted experimental validation, providing both the rationale and detailed protocols necessary for execution. This document is intended to serve as a practical roadmap for research teams embarking on the early stages of drug discovery.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application begins with a fundamental question: what is its biological target and mechanism of action? The compound [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a case in point. While its constituent parts offer clues—pyridine rings are privileged structures in medicinal chemistry and benzyloxy groups can influence protein interactions—without empirical data, its therapeutic potential remains theoretical.

This guide provides a robust framework to move from the unknown to the known. We will detail a logical, iterative process that maximizes the probability of successful target identification while minimizing resource expenditure. The core philosophy is a tiered approach: leveraging computational methods to cast a wide but informed net, followed by high-throughput experimental screens to identify "hits," and culminating in rigorous biochemical and cellular assays to validate these findings.

Phase I: In Silico Target Prediction – Generating Actionable Hypotheses

Before committing to resource-intensive wet lab screening, an in silico "target fishing" expedition is an indispensable first step.[1] These computational techniques use the compound's structure to predict potential protein interactions, thereby generating a data-driven list of hypotheses to test experimentally.[2] This approach is bifurcated into two main strategies: ligand-based and structure-based virtual screening.[3][4][5]

Ligand-Based Virtual Screening (LBVS)

The foundational principle of LBVS is that structurally similar molecules often have similar biological activities. By comparing [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol to vast databases of compounds with known biological targets, we can infer potential targets.

  • Causality of Choice : This method is computationally inexpensive and rapid. It is particularly powerful when the NCE shares sub-structures with known pharmacologically active agents.

  • Core Technique : 2D and 3D similarity searching. Algorithms calculate molecular fingerprints (e.g., ECFP6) and compare them to a reference database (e.g., ChEMBL). A high similarity score to a known kinase inhibitor, for example, would prioritize kinases in subsequent experimental screens.[6]

Structure-Based Virtual Screening (SBVS)

SBVS, or molecular docking, computationally "places" the NCE into the three-dimensional binding pockets of thousands of known protein structures.[2] A scoring function then estimates the binding affinity, ranking the most likely protein targets.

  • Causality of Choice : This method is not reliant on the existence of structurally similar known ligands and can therefore identify novel compound-target interactions. It provides structural insights into the potential binding mode, which can guide future optimization.

  • Core Technique : A 3D model of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is docked against a library of protein structures (e.g., the Protein Data Bank). The resulting docking scores and predicted binding poses for targets like kinases, GPCRs, and nuclear receptors are analyzed.

G cluster_0 Phase I: In Silico Target Prediction nce [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (2D/3D Structure) lbvs Ligand-Based Virtual Screen (Similarity Search) nce->lbvs sbvs Structure-Based Virtual Screen (Molecular Docking) nce->sbvs analysis Analysis & Prioritization lbvs->analysis sbvs->analysis db Databases (ChEMBL, PDB) db->lbvs db->sbvs target_list Ranked List of Potential Targets analysis->target_list

Figure 1: Workflow for in silico target prediction.

Data Presentation: Prioritized Target List

The output of Phase I is a consolidated and ranked list of potential therapeutic targets. This data provides the critical foundation for designing an efficient experimental screening campaign.

RankPredicted TargetClassPrediction MethodScore/MetricRationale for Prioritization
1Kinase XKinaseSBVS & LBVSDocking Score: -9.8 kcal/mol; Tanimoto: 0.85High docking score and strong similarity to known inhibitors.
2GPCR YGPCRSBVSDocking Score: -9.2 kcal/molFavorable predicted interactions in the ligand-binding domain.
3Nuclear Receptor ZNHRLBVSTanimoto: 0.82Structural alerts suggest potential for NHR modulation.
..................

Phase II: High-Throughput Screening – Experimental Hit Identification

With a list of prioritized targets, we move to high-throughput screening (HTS). HTS allows for the rapid, parallel testing of our compound against large panels of biological targets to identify "hits"—targets that are significantly modulated by the compound.[7][8]

  • Causality of Choice : HTS provides broad, unbiased experimental data. A tiered screening approach, starting with large panels of the most probable target classes identified in Phase I, is both cost-effective and comprehensive.

Proposed HTS Panels

Based on common drug target classes and the potential outputs from in silico screening, a logical HTS strategy would include:

  • Kinome Profiling : Kinases are one of the largest and most successfully drugged target families.[9] Screening against a broad panel of several hundred kinases (e.g., using Eurofins' KINOMEscan™ or Reaction Biology's kinase panels) is a high-yield starting point.[10][11][12] These are typically competitive binding assays that measure the displacement of a tagged ligand from the kinase active site.

  • GPCR Profiling : As the largest family of cell surface receptors, GPCRs are also a major target class.[13][14] Functional assays measuring downstream signaling events (e.g., intracellular calcium flux for Gq-coupled receptors or cAMP modulation for Gs/Gi-coupled receptors) are standard.[15][16]

  • Ion Channel Profiling : Given their role in numerous physiological processes, a panel of key ion channels should be assessed.[17][18] Automated electrophysiology platforms provide a high-throughput method for measuring ion channel function directly.[19][20][21]

  • Nuclear Hormone Receptor Profiling : NHRs are ligand-activated transcription factors critical in metabolism and inflammation.[22] Cell-based reporter assays, where compound binding leads to the expression of a reporter gene like luciferase, are a common HTS format.[23][24][25]

G cluster_1 Phase II: High-Throughput Screening target_list Ranked List of Potential Targets hts Compound Screening (Single Concentration) target_list->hts kinase Kinome Panel hts->kinase gpcr GPCR Panel hts->gpcr ion Ion Channel Panel hts->ion nhr NHR Panel hts->nhr data_analysis Hit Identification (e.g., >50% Inhibition) kinase->data_analysis gpcr->data_analysis ion->data_analysis nhr->data_analysis hit_list Preliminary Hit List data_analysis->hit_list

Figure 2: Workflow for HTS hit identification.

Data Presentation: HTS Hit Summary

The primary output of HTS is typically percent inhibition or activation at a single, high concentration (e.g., 10 µM). This allows for the rapid identification of targets for follow-up studies.

TargetTarget ClassAssay Type% Inhibition @ 10 µMHit? (Threshold >50%)
Kinase XKinaseBinding89%Yes
Kinase AKinaseBinding12%No
GPCR YGPCRFunctional (Ca2+)75% (Activation)Yes
GPCR BGPCRFunctional (Ca2+)5% (Activation)No
...............

Phase III: Target Validation and Mechanism of Action (MoA)

A "hit" from a primary screen is not a validated target. This phase employs more detailed, lower-throughput assays to confirm the interaction, determine its potency, and verify its relevance in a cellular context.[26][27]

Biochemical Hit Confirmation

The first step is to confirm the direct interaction between the compound and the purified target protein.[28]

  • Causality of Choice : This confirms that the effect seen in the HTS assay is due to a direct interaction with the target, ruling out artifacts. It also establishes the potency of the compound.

  • Core Technique : Generating a dose-response curve to determine the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀). This involves a multi-point titration of the compound against the target in a biochemical assay.[29]

  • Reagents : Purified active Kinase X, appropriate peptide substrate, ATP, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (serially diluted), kinase buffer, detection reagent (e.g., ADP-Glo™).

  • Procedure :

    • Add 5 µL of serially diluted compound (in DMSO) or DMSO vehicle control to wells of a 384-well plate.

    • Add 10 µL of a 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced (correlates with kinase activity) according to the detection kit manufacturer's protocol.

  • Data Analysis : Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement

It is critical to demonstrate that the compound can enter a cell and bind to its intended target in the complex intracellular environment.[30][31]

  • Causality of Choice : A compound that is potent biochemically but cannot engage its target in a cell is not a viable drug candidate. Cellular target engagement assays provide this crucial piece of validation data.[32][33]

  • Core Technique : The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture : Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency.

  • Compound Treatment : Treat cells with the compound (e.g., at 10x the biochemical IC₅₀) or vehicle control for 1 hour.

  • Thermal Challenge : Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Separation : Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection : Analyze the amount of soluble Kinase X remaining at each temperature for both treated and untreated samples using an antibody-based method like Western Blot or ELISA.

  • Data Analysis : Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

G cluster_2 Phase III: Target Validation & MoA hit_list Preliminary Hit List biochem Biochemical Assays (Dose-Response) hit_list->biochem cellular Cellular Assays (Target Engagement) hit_list->cellular ic50 Potency (IC₅₀/EC₅₀) Selectivity biochem->ic50 cetsa Cellular Activity & Target Engagement cellular->cetsa validated_target Validated Target(s) & Mechanism of Action ic50->validated_target cetsa->validated_target

Figure 3: Workflow for target validation and MoA studies.

Data Presentation: Validated Hit Profile

This table summarizes the key validation data required to confirm a hit and justify its advancement into a lead optimization program.

Validated TargetBiochemical IC₅₀ (nM)Cellular Target Engagement (CETSA ΔTₘ, °C)Downstream Pathway Modulation
Kinase X150+4.5Inhibition of substrate phosphorylation
GPCR Y320 (EC₅₀)Confirmed via BRET assayIncrease in intracellular calcium

Conclusion and Forward Outlook

The path to elucidating the therapeutic targets of a novel compound like [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a systematic and evidence-based process. By integrating predictive in silico methods with broad experimental screening and rigorous, multi-level validation, researchers can efficiently and confidently identify and characterize promising drug targets. The workflow detailed in this guide—from target fishing to HTS and finally to biochemical and cellular validation—represents a robust and field-proven strategy. The successful identification of a validated target is the pivotal event that transitions a compound from a chemical curiosity to a potential therapeutic agent, paving the way for subsequent lead optimization and preclinical development.

References

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  • Dunne, M., et al. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

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  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

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  • Wikipedia. (2023). Virtual screening. Wikipedia. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.[Link]

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  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Bender, A., et al. (2021). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Kojima, Y., & Onda, T. (2014). Chemical Screening of Nuclear Receptor Modulators. Journal of Pharmacological Sciences, 124(1), 27-33. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Inoue, A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Annual Review of Pharmacology and Toxicology, 59, 485-503. [Link]

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  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • GEN Edge. (2023). The High-Throughput Screening Transformation in Modern Drug Development. Genetic Engineering & Biotechnology News. [Link]

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Exploratory

The Unseen Architect: A Technical Guide to the Discovery and Synthetic History of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of a Key Intermediate In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often owe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Key Intermediate

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often owes its existence to a series of meticulously designed, yet often unsung, intermediate molecules. These compounds are the critical building blocks, the architectural supports upon which the complex, biologically active scaffold is assembled. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (CAS No. 180193-23-9) is a quintessential example of such a molecule. It is not a therapeutic agent itself, but its strategic design—featuring a protected hydroxyl group, a reactive chlorine atom, and a primary alcohol handle on a pyridine core—makes it an invaluable precursor in the synthesis of complex heterocyclic systems.

This technical guide delineates the discovery and synthetic history of this pivotal intermediate. Its story is not one of a sudden, serendipitous finding, but rather of rational design and enabling chemistry, born from the pursuit of potent therapeutic agents. We will explore its first public disclosure within the patent literature, detail the chemical logic behind its synthesis, and illuminate its crucial role in the development of groundbreaking medicines.

Part 1: The "Discovery" - A Purpose-Driven Genesis in Pharmaceutical R&D

The first public appearance of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is intrinsically linked to the development of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms. Specifically, its synthesis was a key enabling step in the creation of Ruxolitinib, a potent JAK1/JAK2 inhibitor developed by Incyte Corporation.

The "discovery" can be traced to the inventive steps disclosed in patents filed in the mid-to-late 2000s, such as international patent application WO 2008/075068 A1 .[1] These documents outline the synthesis of a class of pyrrolo[2,3-d]pyrimidine compounds, the core of which is often constructed from a functionalized pyridine precursor. The challenge was to create a pyridine building block with the correct substitution pattern and orthogonal functional groups that could be manipulated sequentially. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol was the solution.

Its design elegantly solves several synthetic challenges:

  • The Pyridine Core: Provides the necessary nitrogenous heterocyclic base for building the fused pyrimidine ring.

  • The 6-Chloro Group: Acts as a leaving group, perfect for a subsequent nucleophilic substitution reaction to form the pyrrole portion of the final pyrrolo[2,3-d]pyrimidine scaffold.

  • The 5-Benzyloxy Group: A robust protecting group for the phenol at the 5-position. This prevents unwanted side reactions and can be removed in a later step (debenzylation) to reveal the free hydroxyl group if needed for the final molecule's activity or for further functionalization.

  • The 2-Methanol Group: A versatile functional handle. The primary alcohol can be easily converted into other functional groups, most notably an aldehyde, which is crucial for subsequent cyclization reactions.

The following sections will detail the logical and validated synthetic pathway to this crucial intermediate.

Part 2: The Synthetic Pathway - From Simple Pyridine to Key Intermediate

The synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a multi-step process that showcases fundamental organic chemistry principles, including electrophilic substitution, functional group protection, oxidation, and reduction. The overall strategy involves starting with a commercially available pyridine derivative and systematically installing the required functional groups.

A validated and logical pathway proceeds through the corresponding aldehyde, 5-(Benzyloxy)-6-chloropyridine-2-carbaldehyde . The final step is the selective reduction of this aldehyde.

Workflow Overview: Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

G cluster_0 Part A: Aldehyde Precursor Synthesis cluster_1 Part B: Final Reduction Step A 2,6-Dichloro-5-nitropyridine B 6-Chloro-5-nitropyridine-2-carbaldehyde A->B Nucleophilic Acyl Substitution C 5-Amino-6-chloropyridine-2-carbaldehyde B->C Nitro Group Reduction D 6-Chloro-5-hydroxypyridine-2-carbaldehyde C->D Diazotization & Hydrolysis E 5-(Benzyloxy)-6-chloropyridine-2-carbaldehyde D->E Williamson Ether Synthesis (Benzylation) F [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol E->F Selective Aldehyde Reduction caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.
Detailed Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-6-chloropyridine-2-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor is a critical sequence. While multiple routes exist, a common pathway involves the benzylation of the corresponding 5-hydroxy derivative.

  • Starting Material: 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

  • Reaction: Williamson Ether Synthesis. This classic reaction is ideal for forming the benzyl ether. The hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide or benzyl chloride.

  • Protocol:

    • To a solution of 6-chloro-5-hydroxypyridine-2-carbaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

    • Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde as a solid.

Parameter Condition Causality & Insight
Solvent DMF, AnhydrousA polar aprotic solvent is required to dissolve the reactants and stabilize the intermediate phenoxide without protonating it. Anhydrous conditions prevent quenching of the base and side reactions.
Base K₂CO₃A moderately strong base, sufficient to deprotonate the phenolic hydroxyl group. It is inexpensive and easily removed during workup.
Electrophile Benzyl Bromide (BnBr)A highly reactive electrophile for the Sₙ2 reaction. Benzyl chloride can also be used but may require longer reaction times or higher temperatures.
Temperature 60-80 °CProvides sufficient activation energy for the Sₙ2 reaction to proceed at a practical rate without causing significant decomposition.

Step 2: Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (Target Intermediate)

This step involves the selective reduction of the aldehyde functional group to a primary alcohol.

  • Starting Material: 5-(Benzyloxy)-6-chloropyridine-2-carbaldehyde.

  • Reaction: Selective Carbonyl Reduction. A mild reducing agent is required to reduce the aldehyde without affecting the chloro-substituent or the benzyl ether. Sodium borohydride (NaBH₄) is the ideal choice for this transformation due to its selectivity for aldehydes and ketones.

  • Protocol:

    • Dissolve 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde (1.0 eq.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add sodium borohydride (NaBH₄, 0.5-1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. Vigorous gas evolution (H₂) may be observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction carefully by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, which can be purified further by recrystallization or column chromatography if necessary.

Parameter Condition Causality & Insight
Solvent Methanol (MeOH)A protic solvent is necessary for the borohydride reduction mechanism. It is also an excellent solvent for the starting aldehyde.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective hydride donor. It is much safer and easier to handle than stronger agents like Lithium Aluminum Hydride (LiAlH₄), which could potentially cleave the benzyl ether or reduce the pyridine ring.
Temperature 0 °C to Room Temp.The initial low temperature controls the exothermic reaction between NaBH₄ and the solvent/aldehyde. Allowing the reaction to proceed to completion at room temperature is standard practice.
Quenching Water / Dilute AcidDecomposes any excess NaBH₄ and hydrolyzes the intermediate borate-ester complex to liberate the final alcohol product.

Part 3: The History - Application as a Linchpin in JAK Inhibitor Synthesis

The "history" of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is defined by its application. It is not a historical artifact but an active and crucial player in the synthesis of complex APIs. Its primary role, as documented in the Incyte patents, is to serve as the foundation for constructing the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core of Ruxolitinib.

The transformation from the intermediate to the next key structure involves activating the methanol group and using it to build the pyrrole ring.

Workflow: From Intermediate to Pyrrolopyrimidine Precursor

G A [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol B Activated Intermediate (e.g., Mesylate or Aldehyde) A->B Functional Group Transformation C Substituted Pyridine (Pyrrole Precursor) B->C Nucleophilic Substitution or Condensation D 4-Chloro-5-(benzyloxy)- 7H-pyrrolo[2,3-d]pyrimidine C->D Ring Cyclization caption Figure 2. Role of the intermediate in API synthesis.

Figure 2. Role of the intermediate in API synthesis.

In a typical synthetic sequence following the creation of our target intermediate:

  • Oxidation back to Aldehyde: The methanol is re-oxidized to the aldehyde using a mild oxidant like manganese dioxide (MnO₂).

  • Condensation & Cyclization: This aldehyde then undergoes a condensation reaction with a suitable nitrogen-containing species (like an aminoacetonitrile derivative), followed by cyclization to form the fused pyrrole ring system.

  • Final Assembly: The chlorine atom at the 4-position of the newly formed pyrrolopyrimidine is then displaced by the desired pyrazole group via an SₙAr reaction, and the benzyl protecting group is removed to complete the synthesis of the final API.

Conclusion

The story of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a compelling illustration of the rational design that underpins modern pharmaceutical synthesis. It was not discovered as an isolated curiosity but was conceived and developed to solve a specific, complex synthetic problem on the path to a life-changing medicine. Its history is written in the experimental sections of patents and the process chemistry labs of the pharmaceutical industry. For researchers and drug development professionals, understanding the discovery, synthesis, and strategic application of such key intermediates is fundamental to appreciating the intricate art and science of bringing a new therapeutic agent from concept to reality.

References

  • Title: PREPARATION OF PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS AS JANUS KINASE INHIBITORS.

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Foundational

An In-depth Technical Guide to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, explore the structure-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and discuss its potential as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it a valuable component for designing molecules that can effectively interact with biological targets. The subject of this guide, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (CAS: 1192263-77-6), combines several key features that make it an attractive starting point for drug discovery programs.

The core structure consists of a pyridine ring substituted with a benzyloxy group at the 5-position, a chlorine atom at the 6-position, and a hydroxymethyl group at the 2-position. The benzyloxy group can engage in hydrophobic and pi-stacking interactions within a protein's binding pocket. The chlorine atom can act as a leaving group for further functionalization or contribute to binding through halogen bonding. The hydroxymethyl group provides a site for hydrogen bonding and can be a key pharmacophoric feature or a handle for further chemical modification.

This unique combination of functional groups suggests that derivatives of this scaffold could be explored for a variety of therapeutic applications, including but not limited to kinase inhibition, modulation of ion channels, and as antiviral or anticancer agents.

Synthesis and Chemical Properties

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable pyridine precursor. One possible forward synthesis is outlined below:

Scheme 1: Proposed Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Synthetic_Pathway A 2,6-dichloro-5-nitropyridine B 6-chloro-2-methoxy-5-nitropyridine A->B NaOMe C 5-amino-6-chloro-2-methoxypyridine B->C Reduction (e.g., Fe/HCl) D 5-benzyloxy-6-chloro-2-methoxypyridine C->D 1. NaNO2, H2SO4 2. Benzyl alcohol E 5-benzyloxy-6-chloro-2-pyridone D->E Hydrolysis (e.g., HBr) F [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol E->F Reduction (e.g., NaBH4)

Caption: Proposed synthetic pathway for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Step-by-Step Protocol:

  • Methoxylation: Starting with 2,6-dichloro-5-nitropyridine, a nucleophilic aromatic substitution with sodium methoxide (NaOMe) can selectively replace the chlorine at the 2-position to yield 6-chloro-2-methoxy-5-nitropyridine. The higher reactivity of the 2-position is due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using standard conditions, such as iron powder in the presence of an acid like hydrochloric acid (Fe/HCl), to give 5-amino-6-chloro-2-methoxypyridine.

  • Diazotization and Etherification: The amino group can be converted to a diazonium salt using sodium nitrite (NaNO2) in an acidic medium (e.g., H2SO4). Subsequent treatment with benzyl alcohol would lead to the formation of the benzyloxy ether, yielding 5-benzyloxy-6-chloro-2-methoxypyridine.

  • Demethylation to the Pyridone: The methoxy group can be cleaved to the corresponding pyridone using a strong acid like hydrobromic acid (HBr). This step is crucial for the subsequent reduction.

  • Reduction to the Alcohol: Finally, the pyridone can be reduced to the target alcohol, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, using a reducing agent like sodium borohydride (NaBH4).

Note: This proposed synthesis is based on established chemical transformations and would require experimental optimization of reaction conditions, solvents, and purification methods.

Structure-Activity Relationships (SAR) of Analogs

While comprehensive SAR studies on [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol itself are limited, we can infer potential SAR trends by examining related classes of compounds. The following discussion is based on the analysis of benzyloxy-substituted and pyridinylmethanol-containing molecules from the broader chemical literature.

The Importance of the Benzyloxy Group

The benzyloxy moiety is a common feature in many biologically active compounds. Its phenyl ring can be substituted to probe for additional interactions within a binding site.

  • Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring of the benzyloxy group can significantly impact biological activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can modulate the electronic properties of the ring and influence its interaction with the target protein.

  • Positional Isomers: The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. For instance, in a series of adenosine A1 receptor agonists, halogen substitution at the meta position of a benzyloxy ring was found to be favorable for potency.[1]

Modifications of the Pyridine Core

The pyridine ring itself offers several positions for modification, allowing for fine-tuning of the molecule's properties.

  • The 6-Chloro Group: The chlorine atom at the 6-position is a key feature. It is a moderately lipophilic group that can participate in halogen bonding. Its presence can also influence the pKa of the pyridine nitrogen. Replacing the chlorine with other halogens (F, Br, I) or small alkyl groups could be explored to optimize activity and selectivity.

  • The 2-Hydroxymethyl Group: The hydroxymethyl group is a crucial hydrogen bond donor and acceptor. Esterification or etherification of this group can modulate the compound's polarity and pharmacokinetic properties. Oxidation to an aldehyde or carboxylic acid would introduce different functionalities and interaction possibilities.

Inferred SAR from Related Scaffolds

Studies on related heterocyclic compounds provide valuable insights into potential SAR for this class of molecules.

  • Antiproliferative Activity: In a study of pyridine derivatives with antiproliferative activity, the presence of -OH and -C=O groups was found to enhance activity, while bulky groups or halogens sometimes led to lower activity.[2][3] This suggests that the hydroxymethyl group in our core scaffold is likely important for any potential anticancer effects.

  • Enzyme Inhibition: In the context of monoamine oxidase (MAO) inhibitors, isatin derivatives substituted with a benzyloxy group at the C5 position were found to be potent MAO-B inhibitors.[4] This highlights the potential of the benzyloxy group in directing activity towards specific enzyme targets.

Table 1: Representative Biological Activities of Related Pyridine and Benzyloxy-Containing Compounds

Compound ClassTarget/ActivityIC50/EC50Reference
Benzyloxy-substituted isatinsMAO-B Inhibition0.103 µM[4]
Pyridine derivativesAntiproliferative (various cell lines)0.86 µM[5]
6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamidesSrc Kinase InhibitionData not quantified in abstract[6]
Pyridin-2-yl-methylamine derivativesAntiviral (HCV)EC50 values not specified[7]

Note: The data in this table is from studies on related but not identical scaffolds and should be interpreted as indicative of the potential of the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol core.

SAR_Summary cluster_0 Core Scaffold: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol cluster_1 Key Modification Points & Potential Impact on Activity cluster_2 SAR Insights Core Benzyloxy Benzyloxy Group (Position 5) SAR1 Phenyl ring substitution (e.g., halogens, methoxy) can modulate potency. Benzyloxy->SAR1 Chloro Chloro Group (Position 6) SAR2 Replacement with other halogens or small alkyl groups may optimize selectivity. Chloro->SAR2 Hydroxymethyl Hydroxymethyl Group (Position 2) SAR3 Esterification/etherification can alter polarity and PK properties. Hydroxymethyl->SAR3

Caption: Summary of key structure-activity relationship points for the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold.

Pharmacological Profile and Therapeutic Potential

The diverse biological activities reported for compounds containing the benzyloxy-pyridine and pyridinylmethanol motifs suggest a broad range of potential therapeutic applications for derivatives of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Potential as Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain. The benzyloxy and chloro substituents can then occupy adjacent hydrophobic pockets. For example, derivatives of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been investigated as potential inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[6]

Applications in Neuroscience

Pyridinylmethanol derivatives have been explored as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation.[8] Furthermore, as mentioned earlier, benzyloxy-substituted heterocyclic compounds have shown potent inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine and a target for the treatment of Parkinson's disease.[4]

Antiviral and Antiparasitic Potential

The chloropyridine moiety is present in several compounds with antimicrobial and antiviral properties. For instance, pyridine derivatives have been synthesized and evaluated for their activity against the H5N1 bird flu virus and SARS-CoV-2.[9] Additionally, 5-pyridinyl-4(1H)pyridones, which share some structural similarities with our core molecule, have been investigated as novel antimalarial agents.[1]

Conclusion and Future Directions

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol represents a promising scaffold for the development of new therapeutic agents. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical principles. The combination of a benzyloxy group, a chloro substituent, and a hydroxymethyl group on a pyridine core provides multiple avenues for chemical modification and optimization of biological activity.

Future research in this area should focus on:

  • Developing and optimizing a robust synthetic route to the core molecule and its analogs.

  • Systematic SAR studies to elucidate the key structural features required for potent and selective activity against specific biological targets.

  • Screening of a diverse library of analogs against a wide range of biological targets, including kinases, ion channels, and infectious disease targets.

  • In-depth pharmacological characterization of lead compounds, including in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the chemical versatility of this scaffold, researchers can potentially unlock new therapeutic opportunities for a variety of diseases.

References

  • Manley-King, C. et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega.
  • Verga, D. et al. (2015).
  • Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. (2008). Taylor & Francis Online.
  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. (2022).
  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018).
  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (2023). ACS Omega.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.

Sources

Exploratory

The Strategic Utility of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in the Synthesis of Novel Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives are integr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents due to their ability to engage in biologically relevant interactions.[3] This technical guide focuses on a particularly valuable building block, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. The strategic placement of its functional groups—a hydroxyl group protected as a benzyl ether, a reactive chlorine atom, and a hydroxymethyl moiety—offers a versatile platform for the synthesis of complex, novel compounds. This document provides a comprehensive overview of its synthesis, characterization, and, most importantly, its application as a strategic intermediate in the development of new chemical entities.

Introduction: The Primacy of the Pyridine Nucleus in Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, owing to its presence in numerous natural products like vitamins and alkaloids, as well as a vast number of synthetic pharmaceuticals.[1] The nitrogen atom in the pyridine ring imparts basicity and polarity, and its lone pair of electrons can participate in crucial hydrogen bonding with biological targets, thereby enhancing the pharmacokinetic properties of drug candidates.[3] This has led to the incorporation of the pyridine nucleus in a wide range of therapeutic agents, including antiviral, kinase inhibitor, and antihypertensive drugs.[1][3]

The strategic functionalization of the pyridine ring is a key aspect of modern drug design. Substituents on the ring can modulate the electronic properties, lipophilicity, and steric profile of a molecule, allowing for the fine-tuning of its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Building blocks such as [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol are therefore of significant interest to medicinal chemists as they provide a pre-functionalized scaffold ready for elaboration into more complex and potentially therapeutic molecules.

Physicochemical and Spectroscopic Profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While extensive experimental data for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol and its Precursor

Property[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol5-(benzyloxy)-6-chloropyridine-2-carbaldehyde
CAS Number 188528-33-259781-07-6
Molecular Formula C₁₃H₁₂ClNO₂C₁₃H₁₀ClNO₂
Molecular Weight 249.7 g/mol 247.68 g/mol
Physical Form Solid (predicted)Solid
Melting Point Not available105 - 107 °C
Purity (Typical) >95%95%

Spectroscopic Characterization (Predicted)

The structural features of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol would give rise to a distinct spectroscopic signature:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the benzylic CH₂ protons, a singlet for the CH₂OH protons, and a broad singlet for the hydroxyl proton which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons of both rings, the benzylic CH₂ carbon, and the CH₂OH carbon.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, C-O stretches for the ether and alcohol functionalities, and C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can be efficiently achieved through the reduction of its corresponding aldehyde, 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde. This two-step sequence starts from commercially available precursors.

Workflow for the Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

G cluster_0 Step 1: Synthesis of the Aldehyde Intermediate cluster_1 Step 2: Reduction to the Target Alcohol A Starting Materials: - 5-hydroxy-6-chloropyridine-2-carbaldehyde - Benzyl bromide - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) B Reaction: Williamson Ether Synthesis A->B Conditions: Heat C Product: 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde B->C D Starting Material: 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde C->D Purification and Characterization E Reaction: Reduction of Aldehyde D->E Reagents: - NaBH₄ - Solvent (e.g., Methanol) F Product: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol E->F

Caption: Synthetic workflow for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Experimental Protocol: Synthesis of 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde

This protocol is based on a standard Williamson ether synthesis.

  • Reaction Setup: To a stirred solution of 5-hydroxy-6-chloropyridine-2-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1.5 eq).

  • Addition of Reagents: Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde.

Experimental Protocol: Reduction to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

This protocol describes a standard sodium borohydride reduction.

  • Reaction Setup: Dissolve 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde (1.0 eq) in a protic solvent such as methanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until all the starting aldehyde has been consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Utility: A Versatile Building Block for Novel Architectures

The true value of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol lies in its trifunctional nature, which allows for a variety of subsequent chemical transformations. The hydroxymethyl group, the chloro substituent, and the benzyloxy group can all be selectively manipulated to introduce new functionalities and build molecular complexity.

Key Reaction Pathways

G cluster_A Transformations of the Hydroxymethyl Group cluster_B Reactions at the Chloro Position cluster_C Deprotection of the Benzyloxy Group Core [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol A1 Oxidation Core->A1 e.g., MnO₂, PCC A2 Esterification Core->A2 e.g., Acyl chloride, Acid anhydride A3 Conversion to Halide Core->A3 e.g., SOCl₂, PBr₃ B1 Nucleophilic Aromatic Substitution Core->B1 e.g., Amines, Alkoxides B2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->B2 e.g., Boronic acids, Amines with Pd catalyst C1 Catalytic Hydrogenation Core->C1 e.g., H₂, Pd/C A1_prod Corresponding Aldehyde or Carboxylic Acid A1->A1_prod A2_prod Ester Derivatives A2->A2_prod A3_prod Halomethyl Derivatives A3->A3_prod B1_prod Substituted Pyridines B1->B1_prod B2_prod Biaryl or Amino-substituted Pyridines B2->B2_prod C1_prod 5-Hydroxy-6-chloro- 2-pyridinylmethanol C1->C1_prod

Caption: Key synthetic transformations of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Detailed Synthetic Applications
  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents. This opens up a plethora of subsequent reactions, including Wittig reactions, reductive aminations, and amide bond formations.

  • Nucleophilic Aromatic Substitution of the Chlorine Atom: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of substituted pyridines.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can be employed to form C-C bonds, leading to biaryl structures. Buchwald-Hartwig amination can be used to introduce a variety of primary and secondary amines.

  • Debenzylation to Reveal the Phenolic Hydroxyl Group: The benzyl ether can be readily cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon). This deprotection step unmasks a phenolic hydroxyl group, which can then be further functionalized, for example, through etherification or esterification, to introduce additional diversity into the molecular scaffold. Many studies have demonstrated the importance of phenolic compounds in the prevention of various diseases.[4]

Conclusion: A Gateway to Novel Chemical Space

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a highly valuable and versatile building block for the synthesis of novel, complex molecules with potential applications in drug discovery and medicinal chemistry. Its strategically positioned functional groups provide multiple handles for a wide range of chemical transformations, allowing for the systematic exploration of chemical space around the privileged pyridine scaffold. The synthetic routes and reaction pathways outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important intermediate in their quest for new therapeutic agents.

References

  • Baumann, M.; Baxendale, I. R. Beilstein J. Org. Chem. 2013, 9, 2265. [Link]

  • Singh, U. P., & Singh, R. K. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 916-946. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. J. Med. Chem. 2014, 57, 10257. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Published May 4, 2024. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a key intermediate in the development of various pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a key intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations. The protocol herein describes a reliable method involving the reduction of a pyridine-2-carboxylic acid derivative, a common and effective strategy for preparing pyridinemethanol compounds.[1] All quantitative data is summarized for clarity, and a complete list of references is provided for further investigation.

Introduction

Pyridinemethanol derivatives are significant structural motifs in a wide array of biologically active molecules and pharmaceutical agents. Their versatile chemical nature allows for further functionalization, making them valuable building blocks in medicinal chemistry. The specific target of this protocol, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, incorporates a benzyloxy protecting group and a chloro substituent, offering strategic points for subsequent chemical modifications. The synthesis of such intermediates requires precise control over reaction conditions to ensure high yield and purity.

This document outlines a robust and reproducible two-step synthesis pathway. The first step involves the oxidation of 5-(benzyloxy)-2-methylpyridine to 5-(benzyloxy)pyridine-2-carboxylic acid. The second step is the reduction of the resulting carboxylic acid to the desired [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This approach is favored for its straightforward execution and the commercial availability of the starting materials.

Synthesis Pathway Overview

The synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This is followed by the selective reduction of the carboxylic acid to a primary alcohol.

Synthesis_Workflow Start 5-(Benzyloxy)-2-methylpyridine Step1 Oxidation (KMnO4, Heat) Start->Step1 Intermediate 5-(Benzyloxy)pyridine-2-carboxylic acid Step1->Intermediate Step2 Reduction (NaBH4 or LiAlH4) Intermediate->Step2 Product [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Step2->Product

Caption: Overall workflow for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
5-(Benzyloxy)-2-methylpyridine≥98%Commercially Available
Potassium permanganate (KMnO₄)ACS Reagent GradeCommercially AvailableStrong oxidizing agent. Handle with care.
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric acid (HCl)Concentrated (37%)Commercially AvailableCorrosive.
Sodium borohydride (NaBH₄)Powder, ≥98%Commercially AvailableWater-reactive.[2] Handle in a dry environment.
Lithium aluminum hydride (LiAlH₄)Powder, ≥95%Commercially AvailableExtremely reactive with water. Requires anhydrous conditions.[1]
Methanol (MeOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)GranularCommercially Available
Celite®Commercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[3]

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

This initial step focuses on the oxidation of the methyl group of the starting material. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.[4] Careful control of temperature and pH is crucial to prevent over-oxidation and cleavage of the pyridine ring.[4]

Detailed Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-(benzyloxy)-2-methylpyridine in 200 mL of a 1:1 mixture of t-butanol and water.

  • Addition of Oxidant: Gently heat the solution to 70-80°C. In a separate beaker, prepare a solution of 15.8 g of potassium permanganate in 150 mL of water. Add the potassium permanganate solution dropwise to the heated pyridine solution over approximately 1-2 hours.

  • Reaction Monitoring: Maintain the reaction temperature and continue vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.[4] The reaction is typically complete after 4-6 hours.

  • Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Product Isolation: Cool the filtrate in an ice bath and carefully acidify to a pH of 3-4 with concentrated hydrochloric acid. A white precipitate of 5-(benzyloxy)pyridine-2-carboxylic acid will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step 2: Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

The reduction of the carboxylic acid to the corresponding alcohol is a critical step. Sodium borohydride is a milder reducing agent, but for carboxylic acids, a more powerful reagent like lithium aluminum hydride is often more effective.[1] However, due to its high reactivity, extreme caution and anhydrous conditions are necessary when using LiAlH₄.[1] For this protocol, we will detail the use of sodium borohydride with an in-situ esterification to facilitate the reduction, which is a safer alternative.

Detailed Protocol:

  • Esterification (in-situ): To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5.0 g of 5-(benzyloxy)pyridine-2-carboxylic acid and 100 mL of anhydrous methanol. Cool the mixture in an ice bath.

  • Acid Catalyst: Slowly add 2-3 drops of concentrated sulfuric acid to catalyze the esterification. Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reduction: Cool the reaction mixture back to 0°C in an ice bath. In small portions, carefully add 2.5 g of sodium borohydride. Caution: Hydrogen gas will be evolved.[2] Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0°C.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood.[5] Standard personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[3]

  • Potassium Permanganate: A strong oxidizer. Avoid contact with combustible materials.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.[2] Handle in a dry environment and quench with care.

  • Lithium Aluminum Hydride (if used): Extremely reactive with water and protic solvents. Requires specialized handling procedures under strictly anhydrous conditions.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care to avoid skin and eye contact.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point: To assess purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete oxidation or over-oxidation.[4]Ensure the reaction temperature is maintained. Add KMnO₄ slowly. Perform the oxidation under neutral or slightly alkaline conditions.[4]
Incomplete reduction in Step 2 Insufficient reducing agent or inactive reagent.Use a fresh bottle of NaBH₄. Consider using a stronger reducing agent like LiAlH₄ under appropriate safety precautions.[1]
Product purification difficulties Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in pharmaceutical and chemical research. The provided explanations for experimental choices and troubleshooting guide aim to facilitate a smooth and efficient synthesis process.

References

  • BenchChem. (2025). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid - Technical Support Center.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.
  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.

Sources

Application

The Strategic Application of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Within this context, functionalized heterocyclic building blocks are of paramount importance. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol emerges as a highly valuable, trifunctional scaffold for medicinal chemists and drug development professionals. Its strategic arrangement of a reactive chloropyridine moiety for cross-coupling, a protected hydroxyl group (benzyloxy), and a primary alcohol offers a versatile platform for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the application of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols and insights presented herein are designed to be a self-validating system, grounded in mechanistic principles and supported by authoritative literature.

Causality in Experimental Design: Understanding the Reagent's Reactivity

The reactivity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in palladium-catalyzed cross-coupling is primarily dictated by the C-Cl bond at the 6-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst, a crucial step in the catalytic cycle.[1] However, the pyridine nitrogen can also act as a ligand, potentially inhibiting the catalyst.[1] Therefore, the choice of a suitable palladium precursor and, critically, the ancillary ligand is paramount to achieving high catalytic turnover.

The benzyloxy group at the 5-position serves as a robust protecting group for the hydroxyl functionality and can influence the electronic properties of the pyridine ring. Its presence may necessitate slightly more forcing reaction conditions compared to unsubstituted chloropyridines. The primary alcohol at the 2-position offers a handle for subsequent synthetic transformations, allowing for the introduction of further diversity into the target molecule. It is generally unreactive under the basic conditions of most cross-coupling reactions, but its potential to coordinate with the palladium center should be considered.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[2] The coupling of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol with a variety of aryl and heteroaryl boronic acids or their esters provides access to a diverse range of substituted pyridines.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The base plays a crucial role in activating the boronic acid for transmetalation.[2]

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Oxidative Addition->Ar-Pd(II)(L2)-Cl Ar-Cl Transmetalation Transmetalation Ar-Pd(II)(L2)-Cl->Transmetalation Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R R-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol with arylboronic acids.

Materials:

  • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-11070-95
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10075-98
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-10060-85

Yields are estimates based on similar substrates and may vary depending on the specific arylboronic acid used.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a powerful means to couple terminal alkynes with aryl halides, leading to the formation of valuable internal alkynes.[5] This reaction is instrumental in the synthesis of natural products, pharmaceuticals, and organic materials.[6]

Mechanistic Rationale

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura coupling. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[7]

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification Flask Schlenk Flask Reagents [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Amine Base (e.g., NEt3) Solvent Anhydrous Solvent (e.g., THF, DMF) Stir_Heat Stir at RT or Heat (40-60 °C) Solvent->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Quench Quench with NH4Cl(aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Buchwald_Hartwig_Logic Substrates [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol + Amine (Primary or Secondary) Product 5-(Benzyloxy)-6-(amino)-2-pyridinyl]methanol Substrates->Product Catalyst_System Pd Precursor (e.g., Pd2(dba)3) + Ligand (e.g., BINAP, Xantphos) + Base (e.g., NaOtBu, K2CO3) Catalyst_System->Product Reaction_Conditions Anhydrous Solvent (e.g., Toluene, Dioxane) + Inert Atmosphere + Heat (80-120 °C) Reaction_Conditions->Product

Sources

Method

Application Note &amp; Protocol: High-Performance Liquid Chromatography (HPLC) Purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Abstract This document provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for high-purity compounds in drug development, this guide details both analytical and preparative scale purification strategies. We delve into the scientific rationale behind methodological choices, from stationary and mobile phase selection to the seamless scaling of methods from analytical to preparative chromatography. The protocols provided herein are designed to be self-validating, ensuring reproducibility and high-purity yields.

Introduction: The Imperative for Purity

In the landscape of pharmaceutical research and development, the purity of synthesized compounds is paramount. Intermediates such as [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol are foundational building blocks for more complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, inducing side reactions, and posing potential safety risks in the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the purification of such critical intermediates.[1][2] Its high resolving power allows for the separation of the target compound from closely related structural analogues, unreacted starting materials, and reaction byproducts. This application note provides a systematic approach to developing a purification workflow, beginning with analytical method development and culminating in a scalable preparative method.

Physicochemical Properties & Chromatographic Considerations

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. For [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, the key characteristics influencing chromatographic behavior are:

  • Polarity: The presence of a hydroxyl group (-CH₂OH) and a pyridine nitrogen atom imparts a degree of polarity to the molecule. However, the benzyloxy and chloro-substituted pyridine rings contribute significant non-polar character. This amphiphilic nature suggests that Reversed-Phase HPLC (RP-HPLC) is a suitable starting point for method development.[3][4]

  • UV Absorbance: The aromatic rings (both the pyridine and the benzyl group) within the molecule are strong chromophores, making UV detection a highly effective and sensitive method for monitoring the separation. A wavelength of approximately 254 nm is a good starting point for detection.[5]

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[6] Solubility in the mobile phase is crucial to prevent precipitation on the column.

Based on these properties, a reversed-phase approach is the logical choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[3][4] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.

Analytical Method Development: The Foundation of Purification

The initial phase of any purification strategy is the development of a robust analytical method.[7] This small-scale separation provides crucial information about the retention behavior of the target compound and its impurities, which is essential for scaling up to a preparative method.

Initial Screening of Conditions

The goal of the initial screening is to identify a suitable column and mobile phase combination that provides adequate retention and selectivity for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol and its potential impurities.

Table 1: Recommended Analytical Screening Parameters

ParameterRecommended ConditionsRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18 is a versatile, non-polar stationary phase suitable for a wide range of compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to improve peak shape by suppressing the ionization of silanol groups on the silica support.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient is used to elute a wide range of compounds and determine the approximate elution conditions for the target molecule.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of the compound allows for sensitive detection at this wavelength.[5]
Injection Volume 5 µLA small injection volume is used to avoid overloading the analytical column.
Method Optimization

Once the initial screening has identified a promising set of conditions, the method can be optimized to improve the resolution between the target peak and any closely eluting impurities. This may involve:

  • Adjusting the Gradient: A shallower gradient around the elution point of the target compound can significantly improve resolution.

  • Varying the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

  • pH Modification: Adjusting the pH of the mobile phase can be beneficial if any impurities are ionizable. For pyridine-containing compounds, maintaining a slightly acidic pH (e.g., with formic or acetic acid) generally leads to better peak shapes.

Preparative HPLC: Scaling for Purity and Yield

The primary objective of preparative HPLC is to isolate a desired quantity of a pure compound.[8] This is achieved by scaling up the optimized analytical method to a larger column with a higher loading capacity.

The Logic of Scaling

The transition from an analytical to a preparative method is a systematic process governed by established principles.[7][9] The key is to maintain the same linear velocity of the mobile phase and the same ratio of sample mass to column volume to preserve the chromatographic separation.

Diagram 1: Workflow for HPLC Method Development and Scale-Up

HPLC_Workflow cluster_analytical Analytical Method Development cluster_scaleup Scale-Up Process cluster_prep Preparative Purification A Define Analyte Properties (Polarity, UV, Solubility) B Initial Screening (Column, Mobile Phase) A->B Guides initial choices C Method Optimization (Gradient, pH) B->C Refine separation D Determine Max Loading on Analytical Column C->D Optimized method E Calculate Preparative Parameters (Flow, Inj. Vol.) D->E Loading data G Perform Preparative Run E->G F Select Preparative Column F->E H Fraction Collection G->H Time or threshold-based I Purity Analysis & Evaporation H->I Verify purity

Caption: A systematic workflow for HPLC purification.

Protocol for Preparative Purification

This protocol assumes the use of a C18 stationary phase and a water/acetonitrile mobile phase system, as determined during the analytical method development.

Step 1: System and Column Preparation

  • Select the Preparative Column: Choose a preparative column with the same stationary phase chemistry (C18) as the analytical column. A common dimension for lab-scale purification is 21.2 x 150 mm with a 5 µm particle size.

  • Equilibrate the System: Purge the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the calculated preparative flow rate until a stable baseline is achieved.

Step 2: Sample Preparation

  • Dissolve the Crude Sample: Dissolve the crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in a suitable solvent, preferably the initial mobile phase, at a high concentration.

  • Filter the Sample: Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could clog the column.

Step 3: Perform the Preparative Run

  • Inject the Sample: Inject the prepared sample onto the equilibrated preparative column.

  • Run the Gradient: Execute the scaled-up gradient method.

  • Monitor the Separation: Monitor the separation using the UV detector at the optimized wavelength (e.g., 254 nm).

Step 4: Fraction Collection

  • Collect the Target Peak: Begin collecting the eluent just before the target peak begins to elute and stop collecting just after the peak returns to the baseline. Automated fraction collectors triggered by the detector signal are highly recommended for this process.

  • Analyze the Fractions: Analyze a small aliquot of the collected fraction(s) using the optimized analytical HPLC method to confirm purity.

Step 5: Product Isolation

  • Combine Pure Fractions: Pool the fractions that meet the desired purity specifications.

  • Remove the Solvent: Remove the mobile phase solvents, typically using a rotary evaporator, to yield the purified [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Scale-Up Calculations

To ensure a successful transfer from the analytical to the preparative scale, the following parameters must be adjusted proportionally.[10][11][12]

Table 2: Scale-Up Calculation Formulas

ParameterFormulaExample Calculation
Flow Rate Fprep = Fanal x (dprep / danal)²Fprep = 1.0 mL/min x (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min
Injection Volume Vprep = Vanal x [(dprep² x Lprep) / (danal² x Lanal)]Vprep = 5 µL x [(21.2² x 150) / (4.6² x 150)] ≈ 106 µL (for equivalent loading)
Gradient Time tprep = tanal x (dprep / danal)This is a simplified approach; more complex calculations exist.

Where F is the flow rate, d is the column diameter, V is the injection volume, and L is the column length. anal refers to the analytical column and prep refers to the preparative column.

Troubleshooting and Best Practices

  • Peak Tailing: For basic compounds like pyridines, peak tailing can occur due to interactions with residual silanol groups on the silica support. Using a mobile phase with a low pH (e.g., 0.1% formic or acetic acid) can help to protonate the pyridine nitrogen and reduce these secondary interactions.

  • Column Overloading: Injecting too much sample onto the preparative column can lead to poor peak shape and decreased resolution. It is essential to perform a loading study on the analytical column first to determine the maximum sample load before scaling up.

  • Solvent Selection: Ensure that the sample is completely soluble in the injection solvent and the mobile phase to prevent precipitation. If a strong solvent like DMSO is used for sample dissolution, inject the smallest volume possible to minimize its effect on peak shape.

Conclusion

The purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol via HPLC is a critical step in many synthetic workflows. By following a systematic approach that begins with the development of a robust analytical method and employs logical scaling principles, researchers can achieve high-purity material suitable for downstream applications. The protocols and guidelines presented in this application note provide a solid framework for the successful purification of this and other similar pharmaceutical intermediates.

Diagram 2: Decision Tree for HPLC Method Selection

Method_Selection A Analyze Compound Properties B Is the compound polar or non-polar? A->B C Reversed-Phase (RP-HPLC) (Non-polar stationary phase) B->C Moderately to Non-polar D Normal-Phase (NP-HPLC) (Polar stationary phase) B->D Highly Polar E Select C18 or C8 column C->E F Select Silica or Diol column D->F G Use polar mobile phase (Water/ACN, Water/MeOH) E->G H Use non-polar mobile phase (Hexane/IPA) F->H

Caption: A decision tree for selecting the appropriate HPLC mode.

References

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • American Laboratory. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]

  • PerkinElmer. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Phenomenex. (n.d.). Preparative Scaling Calculator. Retrieved from [Link]

  • ResearchGate. (2014, April 17). How can I scale up from analytical to preparative HPLC? Retrieved from [Link]

  • Waters. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Zhang, H., & al. (2013, March). Determination of antibiotics and other components in medicinal-lotion and evaluation. International Journal of Research and Reviews in Applied Sciences, 14(3), 526-535. Retrieved from [Link]

  • Fathima Hasbuna KA, & Dr. Deepika P. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Versatile Role of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Medicinal Chemistry

Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in biologically relevant interactions and its synthetic tract...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in biologically relevant interactions and its synthetic tractability.[1][2] Within this class of privileged structures, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol emerges as a highly versatile, albeit specialized, building block. Its unique trifunctional nature—a nucleophilic-substitution-ready chloropyridine, a protected phenol in the form of a benzyloxy group, and a primary alcohol ripe for oxidation or substitution—offers a strategic entry point into diverse and complex molecular architectures. While extensive dedicated literature on this specific intermediate is not widespread, its constituent moieties are well-represented in the synthesis of high-value pharmaceutical targets, particularly in the realm of kinase inhibitors.

This guide provides an in-depth look at the potential applications of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, offering detailed protocols for its transformation into key medicinal chemistry scaffolds. The methodologies presented herein are based on established and robust chemical transformations reported for analogous systems, providing a solid foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this compound.

Strategic Value in Drug Design: A Trifunctional Linchpin

The medicinal chemistry value of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol lies in the orthogonal reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, a critical aspect in the construction of structure-activity relationships (SAR).

  • The 6-Chloro Substituent: This is the primary site for introducing molecular diversity. The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5][6][7][8][9][10][11] This position is often exploited to introduce amine-containing side chains or aryl/heteroaryl fragments that can interact with key residues in enzyme active sites.

  • The 5-Benzyloxy Group: This moiety serves two main purposes. Firstly, it acts as a stable protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydrogen bond donor.[12][13][14] Secondly, the benzyloxy group itself can contribute to the lipophilicity of the molecule, potentially improving cell permeability, or engage in hydrophobic interactions within a protein binding pocket.

  • The 2-Methanol Group: The primary alcohol at the 2-position can be oxidized to an aldehyde or a carboxylic acid, providing further points for diversification, such as reductive amination or amide bond formation. Alternatively, it can be converted into a leaving group for substitution reactions.

The interplay of these functionalities allows for a modular approach to library synthesis, making this compound an attractive starting material for lead discovery and optimization campaigns.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site.[1][2][15][16] The following protocols illustrate how [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can be utilized to construct scaffolds reminiscent of those found in known kinase inhibitors.

Protocol 1: Synthesis of a 6-Amino-substituted Pyridine Scaffold via SNAr

This protocol details the nucleophilic aromatic substitution of the 6-chloro group with an amine, a common strategy for building kinase inhibitor cores.

Workflow Diagram:

sn_ar_workflow start_material [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol reaction S N Ar Reaction (e.g., Pd-catalyzed or base-mediated) start_material->reaction amine R-NH2 (e.g., aniline derivative) amine->reaction product 6-Amino-substituted Product reaction->product

Caption: Workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq) in a suitable solvent such as dioxane or DMF, add the desired amine (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0-3.0 eq).

  • Catalysis (Optional but often recommended for less reactive amines): For Buchwald-Hartwig amination, degas the solution and add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., Xantphos, BINAP, 4-10 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: High-boiling aprotic polar solvents like DMF or dioxane are chosen to ensure solubility of the reactants and to allow for heating to the temperatures required to overcome the activation energy of the SNAr reaction.[3]

  • Base: An appropriate base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For palladium-catalyzed reactions, a weaker base like K₂CO₃ is often preferred to avoid catalyst deactivation.

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical for the efficiency of Buchwald-Hartwig amination, especially with less nucleophilic anilines. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.

Protocol 2: Oxidation of the Methanol to an Aldehyde and Subsequent Reductive Amination

This two-step protocol transforms the methanol group into a handle for introducing further diversity.

Workflow Diagram:

oxidation_reductive_amination_workflow start_material [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol oxidation Oxidation (e.g., DMP, MnO₂) start_material->oxidation aldehyde Corresponding Aldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) aldehyde->reductive_amination amine R'R''NH amine->reductive_amination product Aminated Product oxidation->aldehyde reductive_amination->product

Caption: Oxidation and reductive amination workflow.

Step-by-Step Methodology:

Part A: Oxidation

  • Reaction Setup: Dissolve [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Oxidizing Agent: Add a mild oxidizing agent such as Dess-Martin periodinane (DMP, 1.2 eq) or activated manganese dioxide (MnO₂, 5-10 eq) in portions at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: For DMP oxidation, quench with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃. For MnO₂ oxidation, filter the reaction mixture through a pad of Celite. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde is often used in the next step without further purification.

Part B: Reductive Amination

  • Imine Formation: Dissolve the crude aldehyde from Part A in a solvent like dichloroethane (DCE) or methanol. Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Reduction: After stirring for 30-60 minutes to allow for imine/iminium ion formation, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Reaction Conditions: Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Mild Oxidant: DMP or MnO₂ are chosen because they are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[17]

  • Reductant: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, which minimizes side reactions.

Protocol 3: Introduction of an Aryl Group via Suzuki-Miyaura Coupling

This protocol illustrates the installation of an aryl or heteroaryl moiety at the 6-position, a common feature in many kinase inhibitors that target the hinge region or other hydrophobic pockets.

Workflow Diagram:

suzuki_workflow start_material [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol reaction Suzuki-Miyaura Coupling (Pd catalyst, base) start_material->reaction boronic_acid Ar-B(OH)₂ boronic_acid->reaction product 6-Aryl-substituted Product reaction->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[4][6][7][8][10]

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a common and effective catalyst for a wide range of substrates.[8]

  • Base and Solvent System: The base is required for the transmetalation step of the catalytic cycle. The aqueous-organic solvent system is often used to ensure the solubility of both the organic reactants and the inorganic base.[7]

Deprotection and Further Functionalization

A key final step in many synthetic sequences involving this building block would be the deprotection of the benzyloxy group to unmask the phenol.

Protocol 4: Debenzylation to Reveal the Phenolic Hydroxyl Group

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the benzylated precursor in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenolysis: Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.[14]

Summary of Potential Transformations and Applications

Functional Group Reaction Type Reagents/Conditions Resulting Moiety Potential Therapeutic Application
6-ChloroNucleophilic Aromatic Substitution (SNAr)Amines, Base, optional Pd catalyst6-Amino-pyridinesKinase Inhibitors, GPCR Modulators
6-ChloroSuzuki-Miyaura CouplingBoronic acids, Pd catalyst, Base6-Aryl-pyridinesKinase Inhibitors, Ion Channel Blockers
2-MethanolOxidationDMP, MnO₂, etc.2-Formyl-pyridineIntermediate for reductive amination, Wittig, etc.
2-MethanolOxidation to Carboxylic AcidStronger oxidants (e.g., Jones reagent)Pyridine-2-carboxylic acidAmide bond formation, esterification
5-BenzyloxyDebenzylation (Hydrogenolysis)H₂, Pd/C5-Hydroxy-pyridineH-bond donor in protein-ligand interactions

Conclusion

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol represents a strategically designed building block for medicinal chemistry. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex, biologically active molecules. By leveraging well-established synthetic methodologies such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, oxidation, and deprotection, researchers can efficiently generate libraries of novel compounds for drug discovery programs. The protocols and insights provided in this guide are intended to serve as a practical resource for unlocking the synthetic potential of this versatile intermediate, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

  • Nucleophilic aromatic substitutions (NAS) are very similar to reactions of acid chlorides with nucleophiles. In the same manner, molecules like 2-chloropyridine can be attacked by nucleophiles (often amines) to introduce a new nitrogen group on the 2-position of the pyridine ring. YouTube. Available at: [Link].

  • The cluster provides an effective electrocatalytic species for the oxidation of methanol under mild conditions. ResearchGate. Available at: [Link].

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link].

  • Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. ResearchGate. Available at: [Link].

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link].

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link].

  • Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. Google Patents.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link].

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link].

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link].

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. Available at: [Link].

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. Available at: [Link].

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link].

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link].

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link].

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. ACS Publications. Available at: [Link].

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH. Available at: [Link].

  • Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. PubMed. Available at: [Link].

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link].

Sources

Method

Application Notes and Protocols for the Derivatization of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Introduction: A Versatile Scaffold in Medicinal Chemistry [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key heterocyclic building block in contemporary drug discovery and development. Its strategic placement of a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key heterocyclic building block in contemporary drug discovery and development. Its strategic placement of a reactive primary alcohol, a displaceable chloro group, and a modifiable benzyloxy ether offers medicinal chemists a trifecta of opportunities for molecular elaboration. This scaffold is a notable intermediate in the synthesis of complex therapeutic agents, including Varenicline, a partial agonist for the α4β2 nicotinic acetylcholine receptor used for smoking cessation. The ability to selectively modify each functional group allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. We will delve into the chemical logic behind various synthetic strategies, offering researchers, scientists, and drug development professionals a practical and in-depth resource for harnessing the full potential of this versatile intermediate.

Chemical Reactivity Overview

The derivatization potential of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is centered around three primary reactive sites. Understanding the distinct reactivity of each site is crucial for designing successful synthetic campaigns.

  • The Primary Alcohol (-CH₂OH): This site is amenable to a wide range of transformations, most notably esterification and oxidation. These modifications are fundamental for introducing diverse functional groups and modulating the molecule's polarity and metabolic stability.

  • The 2-Chloro Substituent (-Cl): The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon, nitrogen, and sulfur-based substituents, significantly expanding the accessible chemical space.

  • The 5-Benzyloxy Group (-OCH₂Ph): While generally stable, the benzyl ether can be cleaved under hydrogenolytic conditions to reveal a phenol. This functionality can then be further derivatized, providing an additional avenue for structural diversification.

The following sections will provide detailed protocols for key transformations at the primary alcohol and the 2-chloro position.

Derivatization Strategies: A Visual Guide

The following diagram illustrates the primary pathways for the derivatization of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, which will be detailed in the subsequent protocols.

Derivatization_Pathways cluster_alcohol Alcohol Derivatization cluster_chloro Chloro Group Derivatization start [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol ester Ester Derivative start->ester Acylation (Ac₂O, Pyridine) aldehyde Aldehyde Derivative start->aldehyde Oxidation (PCC or DMP) amine Amine Derivative (SNAc/Buchwald-Hartwig) start->amine Amination (R₂NH, Base, Heat/Pd Catalyst) aryl Aryl/Heteroaryl Derivative (Suzuki Coupling) start->aryl Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄, Base)

Caption: Key derivatization pathways for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Protocols for Derivatization

The following protocols are presented with detailed, step-by-step instructions. Each protocol includes a "Trustworthiness" section to guide the validation of the reaction's success.

Protocol 1: O-Acylation of the Primary Alcohol

This protocol describes the straightforward esterification of the primary alcohol using acetic anhydride and pyridine. This method is widely applicable for introducing an acetyl group, which can serve as a protecting group or as a simple ester derivative.[1]

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq.) in dry pyridine (5-10 mL per mmol of substrate).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.5-2.0 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Trustworthiness (Self-Validation):

  • TLC Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the ester product.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect to see a new singlet at approximately δ 2.1 ppm corresponding to the acetyl methyl protons. The methylene protons adjacent to the ester will shift downfield compared to the starting alcohol.

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1740 cm⁻¹.

Reagent/ParameterTypical ValueRationale
Starting Material 1.0 eq.The limiting reagent.
Acetic Anhydride 1.5 - 2.0 eq.Excess ensures complete conversion.
Pyridine Solvent & BaseActs as a nucleophilic catalyst and scavenges the acetic acid byproduct.[2]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction.
Reaction Time 1 - 4 hoursDependent on substrate reactivity.
Expected Yield >90%Generally a high-yielding reaction.
Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a critical transformation. This protocol provides two common methods: using Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). Both are effective for this transformation without over-oxidation to the carboxylic acid.[3][4]

Method A: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild oxidizing agent that effectively converts primary alcohols to aldehydes.[5] The reaction should be performed under anhydrous conditions to prevent the formation of the carboxylic acid.[6]

Experimental Protocol:

  • Preparation: To a stirred suspension of PCC (1.5 eq.) and celite in anhydrous dichloromethane (DCM), add a solution of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq.) in anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be used directly or purified by silica gel chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a milder and less toxic alternative to chromium-based oxidants.[7][8]

Experimental Protocol:

  • Preparation: Dissolve [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography if necessary.

Trustworthiness (Self-Validation):

  • TLC Analysis: The aldehyde product will be less polar than the starting alcohol.

  • Spectroscopic Analysis:

    • ¹H NMR: The disappearance of the alcohol proton signal and the appearance of a new aldehyde proton signal around δ 9-10 ppm.

    • IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

ParameterPCC OxidationDMP Oxidation
Oxidizing Agent Pyridinium ChlorochromateDess-Martin Periodinane
Stoichiometry 1.5 eq.1.2 eq.
Solvent Anhydrous DCMAnhydrous DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 3 hours
Work-up Filtration through silicaQuenching with NaHCO₃/Na₂S₂O₃
Expected Yield 70-90%85-95%
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the 2-Chloro Group

The 2-chloro position on the pyridine ring is activated towards nucleophilic attack. This protocol describes a microwave-assisted SNAr reaction with an amine, which is often more efficient than conventional heating.

Experimental Protocol:

  • Preparation: In a microwave vial, combine [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq.), the desired amine (1.5-2.0 eq.), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq.) in a polar aprotic solvent such as DMF or NMP.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 120-160 °C for 15-60 minutes.[9][10][11]

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Trustworthiness (Self-Validation):

  • Mass Spectrometry: A successful reaction will show a molecular ion peak corresponding to the mass of the product.

  • ¹H NMR: The disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated amine. The aromatic protons of the pyridine ring will likely shift.

Protocol 4: Suzuki Cross-Coupling of the 2-Chloro Group

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. This protocol outlines the coupling of the 2-chloro position with an aryl or heteroaryl boronic acid using a palladium catalyst.

Experimental Protocol:

  • Preparation: In a reaction vessel, combine [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.

Trustworthiness (Self-Validation):

  • LC-MS Analysis: This is the most effective way to monitor the reaction and confirm the formation of the desired product mass.

  • ¹H and ¹³C NMR: The spectra will show signals corresponding to both the pyridine scaffold and the newly introduced aryl group.

ParameterSNAr (Microwave)Suzuki Coupling
Electrophile [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Nucleophile/Coupling Partner Amine (R₂NH)Arylboronic Acid (ArB(OH)₂)
Catalyst None (or base-catalyzed)Pd(PPh₃)₄ or similar
Base K₂CO₃, DIPEAK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, NMPToluene/H₂O, Dioxane/H₂O
Temperature 120-160 °C80-100 °C
Reaction Time 15-60 minutes2-24 hours
Expected Yield 50-80%40-75%

Conclusion

The derivatization strategies outlined in this guide provide a robust toolkit for the chemical modification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate diverse libraries of compounds for various applications, particularly in the realm of medicinal chemistry. The provided protocols, coupled with the principles of self-validation, are designed to ensure reliable and reproducible results in the laboratory.

References

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

  • Amination of 2-halopyridines. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate. [Link]

  • Aldehydes from primary alcohols by oxidation with chromium trioxide in pyridine: octanal. Organic Syntheses. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. [Link]

  • Alcohol to Aldehyde - Common Conditions. organic-reaction.com. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]

  • Oxidation of Primary Alcohols to Aldehydes using PCC. Master Organic Chemistry. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • 4-BENZYLOXYINDOLE. Organic Syntheses. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health. [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Royal Society of Chemistry. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. organic-reaction.com. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]

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Application

Application Note: Quantitative Analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Reaction Mixtures

Introduction [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures directly impact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures directly impact the yield and impurity profile of the final drug product. Therefore, a precise and reliable analytical method for its quantification is paramount for process control and quality assurance in pharmaceutical development and manufacturing.[1][2]

This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. The described protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide from sample preparation to data analysis, all underpinned by rigorous validation according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Underlying Scientific Principles

The method's foundation lies in the principles of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, a gradient elution is employed to ensure a sharp peak shape and adequate separation from potential starting materials, by-products, and other impurities within the reaction mixture.[6][7]

The choice of a C18 column is based on its wide applicability and proven robustness in separating a broad range of pharmaceutical compounds.[7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization for potential mass spectrometry (MS) compatibility.[6] UV detection is chosen for its sensitivity and the presence of a chromophore in the target analyte.

Experimental Workflow Overview

The entire analytical process, from sample acquisition to final data reporting, is a multi-stage workflow designed to ensure accuracy and reproducibility.

Analytical_Workflow Figure 1: High-Level Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation SampleCollection 1. Reaction Mixture Sampling Dilution 2. Accurate Dilution SampleCollection->Dilution Ensure homogeneity Filtration 3. Syringe Filtration (0.45 µm) Dilution->Filtration Remove particulates Injection 4. Autosampler Injection Filtration->Injection Prepare for HPLC Separation 5. Chromatographic Separation Detection 6. UV Detection Separation->Detection Elution Integration 7. Peak Integration Detection->Integration Chromatogram Calibration 8. Calibration Curve Generation Integration->Calibration Peak Area Quantification 9. Concentration Calculation Calibration->Quantification Linear Regression Validation 10. Method Validation Quantification->Validation Reported Value

Caption: High-level overview of the analytical workflow.

Detailed Protocols

Part 1: Sample Preparation

The objective of sample preparation is to create a clean, homogeneous sample in a suitable solvent that is compatible with the HPLC system, thereby minimizing matrix effects and protecting the analytical column.[8][9][10]

Protocol:

  • Sample Collection: Obtain a representative sample from the reaction mixture. Ensure the sample is well-mixed before extraction.[8]

  • Initial Dilution: Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

  • Solubilization: Add approximately 40 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Volume Adjustment: Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Final Dilution: Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent. This creates a nominal concentration of 100 µg/mL.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[8]

Part 2: HPLC Method and Instrumentation

This RP-HPLC method is designed for optimal separation and quantification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on UV scan)
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Optimized Chromatographic Conditions.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.02080
15.02080
15.17030
20.07030

Table 2: Gradient Timetable for the HPLC Method.

Part 3: Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, a full validation was performed in accordance with ICH Q2(R1) guidelines.[3][5] The validation assesses specificity, linearity, accuracy, precision, and robustness.[11]

Validation Workflow:

Validation_Workflow Figure 2: Method Validation Workflow cluster_precision Precision Levels Specificity Specificity & Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Validation_Start Start Validation Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Accuracy Validation_Start->Precision Validation_Start->Robustness

Caption: Key parameters for analytical method validation.

1. Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was evaluated. This was achieved by analyzing a placebo (reaction mixture without the analyte), a standard of the analyte, and a spiked sample. The chromatograms demonstrated no interfering peaks at the retention time of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

2. Linearity: The linearity was established by preparing a series of standard solutions at five different concentration levels, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.

3. Accuracy: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

4. Precision:

  • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the 100% concentration standard solution on the same day, by the same analyst, and on the same instrument.[12]

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.[12]

5. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results and Discussion

The developed method demonstrated excellent performance for the quantitative analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Linearity: A linear relationship between the peak area and concentration was observed across the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept MinimalClose to zero

Table 3: Linearity Results.

Accuracy and Precision:

Concentration LevelMean Recovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
80% 99.50.851.10
100% 100.20.650.95
120% 100.80.701.05

Table 4: Summary of Accuracy and Precision Data.

The high recovery values (98-102%) indicate excellent accuracy, while the low Relative Standard Deviation (RSD) values (<2%) demonstrate high precision.[3]

Robustness: The method proved to be robust, with no significant changes in the results when minor variations were introduced to the analytical parameters. The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits in all conditions.

Conclusion

This application note presents a robust, accurate, and precise RP-HPLC method for the quantitative determination of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in reaction mixtures. The comprehensive validation, conducted in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This protocol provides a reliable tool for process monitoring, quality control, and ensuring the consistency of API synthesis.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • (benzyloxy)methanol. AERU - University of Hertfordshire. Available from: [Link]

  • HPLC Sample Preparation. Organomation. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available from: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available from: [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. Lab Manager. Available from: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Available from: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Preprints.org. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available from: [Link]

  • Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling with [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds that are prevalent in a vast array of therapeutic agents.[3] The pyridine moiety, a key structural element in numerous natural products and pharmaceuticals, often requires functionalization at specific positions to modulate biological activity.[4] This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of a highly functionalized and pharmaceutically relevant building block: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

The target substrate presents a unique set of challenges and opportunities. As a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts, often necessitating more sophisticated catalytic systems.[5] Furthermore, the presence of a benzyloxy protecting group and a primary alcohol (hydroxymethyl group) requires careful consideration of reaction conditions to avoid undesired side reactions. This document will delve into the critical parameters for achieving successful and high-yielding Suzuki couplings with this specific substrate, providing researchers, scientists, and drug development professionals with the necessary insights and practical guidance for their synthetic endeavors.

Understanding the Catalytic Cycle: A Foundation for Rational Protocol Design

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, which is generally accepted to proceed through a series of well-defined steps, provides a framework for rationalizing the role of each reaction component.[2][6][7]

Suzuki_Mechanism cluster_activation Boronic Acid Activation Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Boronic_Acid R'-B(OH)₂ Activated_Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Activated_Boronate + Base Base Base (e.g., K₂CO₃) Base->Activated_Boronate Activated_Boronate->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]

  • Transmetalation: The subsequent step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Key Reaction Parameters for the Suzuki Coupling of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

The success of the Suzuki coupling with this specific substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The electronic and steric properties of the pyridine derivative, along with the presence of the hydroxymethyl group, guide these choices.

Catalyst and Ligand Selection: Overcoming the Inertness of a Heteroaryl Chloride

The coupling of aryl chlorides is notoriously more challenging than that of their bromide or iodide analogs due to the stronger C-Cl bond.[5] To overcome this hurdle, highly active catalyst systems are required.

  • Palladium Precursors: Common and effective palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These precursors are reduced in situ to the active Pd(0) species.

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-rich and sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands are often the key to success.

    • Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional efficacy in the coupling of heteroaryl chlorides. Their steric bulk promotes the formation of monoligated palladium species, which are highly active in oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have also proven to be highly effective in activating aryl chlorides.[8]

The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base and solvent is often intertwined and can significantly impact the reaction yield.

  • Bases: A variety of inorganic bases are commonly employed.

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are mild and effective bases, often used in combination with protic solvents or aqueous solvent mixtures.

    • Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for challenging couplings.

  • Solvents: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions.

    • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.

    • Toluene: A common non-polar solvent, particularly when anhydrous conditions are desired.

Addressing the Hydroxymethyl Group: To Protect or Not to Protect?

A key consideration for this substrate is the presence of the unprotected hydroxymethyl group. While alcohols can sometimes interfere with catalytic cycles, recent studies have shown that Suzuki-Miyaura couplings can be performed on substrates with unprotected hydroxyl groups, thereby avoiding unnecessary protection-deprotection steps. The mild basic conditions typically employed are generally compatible with the alcohol functionality. However, in cases of low yield or side product formation, protection as a silyl ether (e.g., TBDMS) or another suitable protecting group could be considered.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Optimization of these conditions may be necessary depending on the specific boronic acid used.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Reaction Reaction Under Inert Atmosphere Degassing->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

Sources

Application

Protocol for the scale-up synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

An Application Note and Protocol for the Scale-Up Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Introduction [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key intermediate in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Introduction

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted pyridine core makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed, three-step protocol for the scale-up synthesis of this compound, starting from the commercially available 5-hydroxypicolinic acid. The protocol is designed for researchers, scientists, and professionals in drug development, with a focus on providing not just the methodology, but also the scientific rationale behind the chosen procedures to ensure safety, reproducibility, and high yield at a larger scale.

Overall Synthetic Scheme

The synthesis is proposed to proceed in three main steps:

  • Protection of the hydroxyl group: The phenolic hydroxyl group of 5-hydroxypicolinic acid is protected as a benzyl ether.

  • Reduction of the carboxylic acid: The carboxylic acid at the 2-position is reduced to a primary alcohol.

  • Regioselective chlorination: The 6-position of the pyridine ring is selectively chlorinated to yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A 5-Hydroxypicolinic Acid B Benzyl Bromide, K2CO3, DMF A->B Reaction C 5-(Benzyloxy)picolinic Acid B->C Work-up & Purification D 5-(Benzyloxy)picolinic Acid E Borane-THF Complex D->E Reaction F (5-(Benzyloxy)pyridin-2-yl)methanol E->F Quenching & Purification G (5-(Benzyloxy)pyridin-2-yl)methanol H N-Chlorosuccinimide (NCS) G->H Reaction I [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol H->I Work-up & Purification

Caption: Overall workflow for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Quantitative Data and Reagents

StepReagent/MaterialMolecular Weight ( g/mol )MolesMolar Equiv.Amount
1 5-Hydroxypicolinic Acid 139.111.001.0139.1 g
Benzyl Bromide171.041.101.1188.1 g (130 mL)
Potassium Carbonate (K₂CO₃)138.212.502.5345.5 g
Dimethylformamide (DMF)---1.4 L
2 5-(Benzyloxy)picolinic Acid 229.230.90 (theor.)1.0206.3 g
Borane-THF complex (1 M)-2.703.02.7 L
Tetrahydrofuran (THF)---2.0 L
3 (5-(Benzyloxy)pyridin-2-yl)methanol 215.250.81 (theor.)1.0174.4 g
N-Chlorosuccinimide (NCS)133.530.971.2129.5 g
Acetonitrile---1.7 L

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)picolinic Acid

Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent side reactions in the subsequent reduction step. Benzyl ethers are stable to many reagents but can be easily removed by hydrogenolysis if needed. Potassium carbonate is a mild base suitable for this Williamson ether synthesis, and DMF is an excellent polar aprotic solvent for this type of reaction.

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-hydroxypicolinic acid (139.1 g, 1.00 mol) and anhydrous potassium carbonate (345.5 g, 2.50 mol).

  • Add dimethylformamide (DMF, 1.4 L) to the flask and stir the suspension.

  • From the dropping funnel, add benzyl bromide (188.1 g, 1.10 mol) dropwise over 30 minutes. The internal temperature may rise slightly.

  • Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into 5 L of ice-cold water with vigorous stirring.

  • Acidify the aqueous solution to pH 3-4 with 6 M HCl. A white precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash it with cold water (3 x 500 mL), and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 85-95%

    • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol

Rationale: The carboxylic acid is reduced to a primary alcohol. Borane-THF complex is a suitable reducing agent for carboxylic acids, being more selective than other hydrides like LiAlH₄, which could potentially cleave the benzyl ether. The reaction is performed in an inert, anhydrous solvent like THF.

Procedure:

  • In a 10 L flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 5-(benzyloxy)picolinic acid (206.3 g, 0.90 mol) in anhydrous tetrahydrofuran (THF, 2.0 L).

  • Cool the solution to 0 °C using an ice-salt bath.

  • Slowly add 1 M borane-THF complex (2.7 L, 2.70 mol) via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (500 mL). Vigorous hydrogen evolution will be observed.

  • Remove the solvents under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Expected Yield: 80-90%

    • Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Rationale: This step involves the regioselective chlorination of the pyridine ring at the 6-position. The benzyloxy and hydroxymethyl groups are electron-donating, activating the pyridine ring towards electrophilic substitution. The 6-position is sterically less hindered and electronically favored for substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.

Procedure:

  • In a 5 L three-necked round-bottom flask, dissolve (5-(benzyloxy)pyridin-2-yl)methanol (174.4 g, 0.81 mol) in acetonitrile (1.7 L).

  • Add N-chlorosuccinimide (NCS) (129.5 g, 0.97 mol) in portions over 30 minutes at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (2 L) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 1 L) to remove any unreacted NCS, followed by water (1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol or by flash column chromatography.

    • Expected Yield: 75-85%

    • Final Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Benzyl Bromide: Is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Borane-THF Complex: Is flammable and reacts violently with water, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching step must be performed slowly and at a low temperature.

  • N-Chlorosuccinimide (NCS): Is an irritant and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Solvents: DMF, THF, and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.

References

  • While a direct, comprehensive protocol for this specific multi-step synthesis is not available in the provided search results, the individual steps are based on well-established organic chemistry principles and analogous transformations reported in the literature for similar pyridine derivatives. For instance, the reduction of pyridine carboxylic acids is a known transformation, and various methods for the chlorination of pyridine rings have been patented.[1][2][3] The choice of reagents and conditions is guided by general knowledge in synthetic organic chemistry. Researchers should consult standard organic chemistry textbooks and relevant literature for further details on the individual reaction types.

Disclaimer: This document provides a proposed protocol for the scale-up synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This protocol should be validated on a small scale before attempting a large-scale synthesis. All procedures should be carried out by trained chemists in a suitably equipped laboratory. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

Sources

Method

Role of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol as an intermediate in pharmaceutical manufacturing

For Immediate Release: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the synthesis, applications...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, applications, and handling of the pivotal pharmaceutical intermediate, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This versatile building block is instrumental in the construction of complex heterocyclic scaffolds, most notably in the synthesis of Sarizotan, a potent 5-HT₁ₐ receptor and D₂ receptor agonist. This document offers detailed, field-proven protocols, mechanistic insights, and safety considerations to empower researchers in leveraging this intermediate for accelerated drug discovery and development.

Introduction: The Architectural Significance of Substituted Pyridines

Substituted pyridine moieties are ubiquitous pharmacophores found in a vast array of marketed drugs and clinical candidates. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups: a protected hydroxyl group (benzyloxy), a reactive chlorine atom, and a primary alcohol. This trifecta of functionalities provides a robust platform for sequential and regioselective modifications, enabling the efficient assembly of complex drug targets.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring batch-to-batch consistency.

PropertyValueReference
IUPAC Name [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
CAS Number 1192263-77-6[1]
Molecular Formula C₁₃H₁₂ClNO₂[1]
Molecular Weight 249.69 g/mol [1]
Appearance Expected to be a solid
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Spectroscopic Data (Predicted and from Related Structures):

  • ¹H NMR: Spectral data for related compounds such as 2-(Hydroxymethyl)pyridine and 2-Benzyloxyethanol suggest characteristic peaks for the benzylic protons, the methylene protons of the methanol group, and the aromatic protons of the pyridine and benzene rings.[2][3]

  • ¹³C NMR: The carbon spectrum is expected to show distinct signals for the carbons of the pyridine and benzene rings, the benzylic carbon, and the carbon of the methanol group.

  • IR Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-Cl stretch, as well as aromatic C-H and C=C/C=N stretching frequencies.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol: A Multi-step Approach

The synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can be efficiently achieved through a multi-step sequence starting from readily available 2-amino-5-chloropyridine. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-5-chloropyridine B Diazotization (NaNO₂, H₂SO₄/H₂O) A->B Step 1 C 2-Hydroxy-5-chloropyridine B->C D Benzylation (Benzyl Chloride, Base) C->D Step 2 E 5-(Benzyloxy)-2-chloropyridine D->E F Hydroxymethylation (n-BuLi, Paraformaldehyde) E->F Step 3 G [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol F->G

Caption: Synthetic workflow for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Detailed Experimental Protocols

Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine

  • Principle: This reaction proceeds via the formation of a diazonium salt from the primary amine, which is then displaced by a hydroxyl group upon hydrolysis. The use of a strong acidic medium is crucial for the stability of the diazonium intermediate.[4]

  • Protocol:

    • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in aqueous sulfuric acid (e.g., 10-20% v/v) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Slowly warm the mixture to room temperature and then heat to 40-50 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-chloropyridine.

Step 2: Benzylation of 2-Hydroxy-5-chloropyridine to 5-(Benzyloxy)-2-chloropyridine

  • Principle: This is a Williamson ether synthesis where the hydroxyl group of 2-hydroxy-5-chloropyridine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the chloride from benzyl chloride.

  • Protocol:

    • To a solution of 2-hydroxy-5-chloropyridine (1.0 eq) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the alkoxide.

    • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-chloropyridine.

Step 3: Hydroxymethylation of 5-(Benzyloxy)-2-chloropyridine

  • Principle: This step involves a directed ortho-metalation. The pyridine nitrogen directs the deprotonation at the C6 position by a strong base like n-butyllithium. The resulting organolithium species then reacts with an electrophile, in this case, paraformaldehyde, to introduce the hydroxymethyl group.

  • Protocol:

    • Dissolve 5-(benzyloxy)-2-chloropyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Add n-butyllithium (1.2 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add dry paraformaldehyde (1.5 eq) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Application in the Synthesis of Sarizotan

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key precursor in the synthesis of Sarizotan. The subsequent steps involve the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with the appropriate amine.

Sarizotan Synthesis Pathway

Sarizotan_Synthesis A [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol B Chlorination (e.g., SOCl₂) A->B Step 4 C 5-(Benzyloxy)-6-chloro- 2-(chloromethyl)pyridine B->C D Nucleophilic Substitution ((S)-3-(Dimethylamino)pyrrolidine) C->D Step 5 E N-Protected Sarizotan Precursor D->E F Debenzylation (e.g., H₂, Pd/C) E->F Step 6 G Sarizotan F->G

Caption: Synthetic pathway to Sarizotan from the intermediate.

Detailed Experimental Protocols

Step 4: Chlorination of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

  • Principle: The primary alcohol is converted to a more reactive chloromethyl group using a chlorinating agent like thionyl chloride. This enhances the electrophilicity of the benzylic carbon for the subsequent nucleophilic substitution.

  • Protocol:

    • To a solution of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq) in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 5-(benzyloxy)-6-chloro-2-(chloromethyl)pyridine, which is often used in the next step without further purification.

Step 5: Nucleophilic Substitution with (S)-3-(Dimethylamino)pyrrolidine

  • Principle: The chloromethyl intermediate undergoes an Sₙ2 reaction with the secondary amine of (S)-3-(dimethylamino)pyrrolidine to form the crucial C-N bond. A base is typically added to neutralize the HCl generated during the reaction.

  • Protocol:

    • To a solution of the crude 5-(benzyloxy)-6-chloro-2-(chloromethyl)pyridine (1.0 eq) in a solvent like acetonitrile, add (S)-3-(dimethylamino)pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction, and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the N-protected Sarizotan precursor.

Step 6: Debenzylation to Yield Sarizotan

  • Principle: The benzyl protecting group is removed via catalytic hydrogenation to unveil the final phenolic hydroxyl group of Sarizotan.

  • Protocol:

    • Dissolve the N-protected Sarizotan precursor (1.0 eq) in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain Sarizotan. Further purification may be achieved by recrystallization or chromatography.

Analytical Quality Control

Rigorous analytical methods are essential to ensure the quality and purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Analytical TechniquePurposeTypical Conditions
HPLC Purity assessment and quantification of impurities.C18 column with a mobile phase of acetonitrile/water gradient.
GC-MS Identification of volatile impurities and confirmation of molecular weight.Capillary column with a temperature gradient program.
¹H and ¹³C NMR Structural confirmation and identification of isomeric impurities.Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
FT-IR Confirmation of functional groups.KBr pellet or thin film.

Safety and Handling

  • Hazard Statements (Inferred):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

Conclusion

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex molecular architectures. Its role in the synthesis of Sarizotan highlights its significance in the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its efficient and safe utilization in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. [URL: https://patents.google.
  • US3278382A - 2-amino-5-aryloxazoline compositions and methods of using same - Google Patents. [URL: https://patents.google.
  • A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies - Benchchem. [URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-the-synthesis-of-4-chlorophenyl-2-pyridinylmethanol-benchmarking-yields-and-methodologies]
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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting side-product formation in [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol reactions

Welcome to the technical support center for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common side-product formations and other experimental challenges.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific problems you may encounter during reactions with [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Unexpected Formation of 5-Hydroxy-6-chloro-2-pyridinyl]methanol (Debenzylation)

Question: During my reaction, I'm observing a significant amount of a more polar byproduct, which I've identified as the debenzylated starting material. What's causing this, and how can I prevent it?

Answer:

The cleavage of the benzyl ether to reveal the corresponding phenol is a common side reaction, particularly under acidic or certain reductive/oxidative conditions. The benzyloxy group, while a robust protecting group, has specific labilities that must be considered.

Causality:

  • Acidic Conditions: The benzyl ether is susceptible to cleavage in the presence of strong acids. This can be problematic if your reaction generates acidic byproducts or if you are using acidic reagents.

  • Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation. If you are performing a reduction and are not careful with your choice of reagents and catalyst, you can inadvertently cleave the protecting group. Palladium-based catalysts, in particular, are very effective for this transformation.[1]

  • Oxidative Cleavage: Certain strong oxidizing agents can lead to the cleavage of the benzyl group.[2]

Troubleshooting & Optimization:

  • Reaction pH Monitoring: If your reaction is not intended to be acidic, monitor the pH throughout the process. The use of a non-nucleophilic base, such as a hindered amine, can neutralize any in situ acid formation.

  • Reagent Selection for Reductions: If a reduction is necessary for another part of your molecule, avoid catalytic hydrogenation with catalysts like Pd/C. Consider alternative reducing agents that are less likely to effect debenzylation.

  • Careful Selection of Oxidizing Agents: When an oxidation is required, opt for milder reagents that are less prone to cleaving the benzyl ether.[3]

  • Temperature Control: In some cases, elevated temperatures can promote debenzylation. Running the reaction at a lower temperature may help to minimize this side product.

Diagnostic Workflow:

Start Debenzylation Observed Check_Acid Acidic Conditions Present? Start->Check_Acid Check_Reduction Reductive Conditions? Start->Check_Reduction Check_Oxidation Oxidative Conditions? Start->Check_Oxidation Use_Base Add Non-Nucleophilic Base Check_Acid->Use_Base Yes Alt_Reductant Use Alternative Reducing Agent Check_Reduction->Alt_Reductant Yes Alt_Oxidant Use Milder Oxidizing Agent Check_Oxidation->Alt_Oxidant Yes End Minimized Debenzylation Use_Base->End Alt_Reductant->End Alt_Oxidant->End

Caption: Troubleshooting workflow for debenzylation.

Issue 2: Formation of [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde or Carboxylic Acid (Over-oxidation)

Question: I am trying to perform a reaction at the 6-chloro position, but I am seeing byproducts corresponding to the oxidation of the primary alcohol. How can I avoid this?

Answer:

The primary alcohol of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is susceptible to oxidation to the corresponding aldehyde and further to the carboxylic acid.[4][5] This is a common issue when using reagents that have oxidative potential, especially at elevated temperatures.

Causality:

  • Oxidizing Agents: The presence of an oxidizing agent in your reaction mixture is the most direct cause. This could be a reagent added intentionally for another purpose or an impurity.

  • Air Oxidation: Some reactions, particularly those involving transition metal catalysts, can be sensitive to air.[6] Oxygen can participate in the catalytic cycle and lead to oxidation of sensitive functional groups.[7]

  • High Temperatures: Elevated reaction temperatures can increase the rate of oxidation, even by mild oxidants.

Troubleshooting & Optimization:

  • Inert Atmosphere: For reactions that are sensitive to oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[6] This is particularly important for palladium-catalyzed cross-coupling reactions.[7]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reagent Purity: Ensure that all reagents are free from oxidizing impurities.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Protecting Group Strategy: If oxidation is unavoidable and the alcohol is not the desired reactive site, consider protecting it as a more robust group (e.g., a silyl ether) prior to the reaction.

Reaction Scheme: Potential Oxidation Pathways

Start [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol -CH2OH Aldehyde [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde -CHO Start->Aldehyde [O] Acid 5-(Benzyloxy)-6-chloropicolinic acid -COOH Aldehyde->Acid [O]

Caption: Oxidation cascade of the primary alcohol.

Issue 3: Low Yield in Suzuki or Sonogashira Coupling Reactions and Formation of Homocoupled Byproducts

Question: I am attempting a Suzuki or Sonogashira coupling at the 6-chloro position, but I am getting low yields of the desired product and observing significant amounts of homocoupled starting material or the boronic acid/alkyne partner. What are the likely causes?

Answer:

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for C-C bond formation.[8][9][10] However, their success is highly dependent on the reaction conditions. The 6-chloro-2-substituted pyridine core of your molecule presents specific challenges.

Causality:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to incomplete conversion.

  • Competitive Homocoupling: The boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can couple with itself to form a homodimer. This is often promoted by the presence of oxygen.[7]

  • Protodehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of [5-(Benzyloxy)-2-pyridinyl]methanol.

  • Base Effects: The choice and concentration of the base are critical. Strong bases can sometimes lead to side reactions or degradation of the starting materials or products.[11]

Troubleshooting & Optimization:

ParameterSuzuki Coupling OptimizationSonogashira Coupling Optimization
Catalyst Screen different palladium catalysts and ligands. Buchwald or Fu-type ligands can be effective for challenging substrates.[12]Ensure the use of a copper co-catalyst (e.g., CuI) unless using a copper-free protocol.
Base Use a mild base like K2CO3, K3PO4, or Cs2CO3.[11][13]An amine base like triethylamine or diisopropylethylamine is typically used.[7]
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal.[13]Anhydrous, degassed solvents like THF or DMF are commonly used.
Atmosphere Strictly maintain an inert atmosphere (N2 or Ar) to prevent catalyst deactivation and homocoupling.An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[7]
Additives In some cases, the addition of a phase-transfer catalyst can be beneficial.The use of specific ligands can enhance the reaction rate and selectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

A1: This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4] It is advisable to store it under an inert atmosphere to prevent slow degradation over time.

Q2: What are the main safety precautions when handling this compound?

A2: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. Pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[14][15]

Q3: Can I perform a nucleophilic aromatic substitution on the 6-chloro position?

A3: Yes, the 6-chloro position is activated towards nucleophilic aromatic substitution. You can use various nucleophiles, such as amines, alkoxides, or thiolates, to displace the chloride. The reaction conditions will depend on the nucleophilicity of the incoming group.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and acid chlorides. Reactions with these substances can lead to decomposition or unwanted side reactions.

References

  • (benzyloxy)methanol - AERU - University of Hertfordshire. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net. Retrieved January 26, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analyze the following chemical reactions involving pyridine derivatives a.. - Filo. (2025). Retrieved January 26, 2026, from [Link]

  • Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878 - International Journal of Pharmaceutical Sciences. (2026). Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 26, 2026, from [Link]

  • Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (2011). Retrieved January 26, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • 2-Pyridinemethanol, 6-Chloro - Pipzine Chemicals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar. (2022). Retrieved January 26, 2026, from [Link]

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023). Retrieved January 26, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piconol | C6H7NO | CID 11474 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-(Benzyloxy)-5-(5-chloro-2-vinylphenyl)pyridine - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

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Optimization

Optimization of reaction temperature for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol synthesis

Welcome to the technical support center for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing the reaction temperature for this synthesis, ensuring high yield and purity.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, with a focus on the critical role of reaction temperature. The synthesis is presumed to proceed via the reduction of a carbonyl precursor, such as 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde or its corresponding ester.

Question 1: I am experiencing a low yield of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. How can I determine if the reaction temperature is the culprit?

Answer: A low yield is a common issue that can often be traced back to suboptimal reaction temperatures.[1][2] Temperature influences reaction kinetics and the stability of both reactants and products. To diagnose if the temperature is the issue, consider the following:

  • Incomplete Conversion: If analysis of your crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting material, the reaction temperature may be too low. Insufficient thermal energy can lead to slow reaction rates and incomplete conversion within your allotted reaction time.

  • Formation of Multiple Byproducts: Conversely, if you observe a complex mixture of products with little of the desired compound, the temperature might be too high.[3] Elevated temperatures can provide enough activation energy for undesired side reactions to occur, such as over-reduction, decomposition of the starting material or product, or cleavage of the benzyloxy protecting group.

  • Product Degradation: The desired product, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, may be thermally labile. Running the reaction at an excessively high temperature could lead to its degradation over time, thus reducing the isolated yield.

A systematic approach to optimize the temperature is to run the reaction at a range of temperatures and analyze the outcome of each.

Question 2: My main impurity appears to be the corresponding carboxylic acid, 5-(benzyloxy)-6-chloropicolinic acid. What is the likely cause and how can I mitigate this?

Answer: The presence of 5-(benzyloxy)-6-chloropicolinic acid as a major impurity when starting from the aldehyde suggests a disproportionation reaction, such as a Cannizzaro-type reaction, especially under basic conditions. While temperature is a key factor, the root cause may be a combination of factors:

  • Influence of Temperature: Higher temperatures can accelerate this side reaction.

  • Reaction pH: Basic conditions promote the Cannizzaro reaction. If your reducing agent or reaction conditions create a basic environment, this pathway becomes more favorable.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature will slow down the rate of the disproportionation reaction more significantly than the desired reduction.

  • Control the pH: Ensure your reaction medium is neutral or slightly acidic, if compatible with your chosen reducing agent. For instance, performing a sodium borohydride reduction in a buffered solution or in an alcoholic solvent without the addition of a base can prevent this side reaction.

  • Choice of Reducing Agent: Consider using a milder reducing agent that is effective at lower temperatures.

Question 3: I am observing debenzylation of my product, resulting in the formation of 5-hydroxy-6-chloro-2-pyridinylmethanol. How can I prevent this?

Answer: The benzyloxy group can be susceptible to cleavage under certain conditions, particularly hydrogenolysis.

  • Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂ with a palladium catalyst), the benzyl group is prone to cleavage.[4] This is a common deprotection strategy. If this is not your intention, you should choose a different reducing agent.

  • High Temperatures and Acidic Conditions: A combination of high temperature and acidic conditions can also lead to the cleavage of the benzyl ether.

Preventative Measures:

  • Avoid Catalytic Hydrogenation: Opt for chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) if you wish to preserve the benzyloxy group.

  • Moderate Temperatures: Even with chemical reductants, excessive heat can promote side reactions. Maintain a controlled and moderate temperature throughout the reaction.

  • Neutral or Basic Conditions: Avoid strongly acidic workup conditions until the reaction is complete and has been cooled to a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

A1: The optimal temperature is highly dependent on the specific reducing agent and solvent system used. A good starting point for a sodium borohydride reduction in an alcoholic solvent (e.g., methanol or ethanol) would be 0 °C. You can then allow the reaction to slowly warm to room temperature. For more powerful reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent (e.g., THF or diethyl ether), it is crucial to start at a very low temperature, such as -78 °C or 0 °C, and carefully control the temperature during the addition of the reagent due to the highly exothermic nature of the reaction.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A2: The solvent plays a crucial role in heat dissipation and can influence reaction rates.

  • Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat, allowing for better temperature control during exothermic events.

  • Polarity and Solubility: The solubility of the reactants at different temperatures can affect the reaction rate. Ensure your starting material is soluble in the chosen solvent at the intended reaction temperature.

Q3: How can I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?

A3: In-process control is essential for optimizing reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive temperatures.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS can provide detailed information about the conversion rate and the formation of any impurities.

By taking samples at regular intervals, you can determine when the reaction has reached completion and proceed with the workup, avoiding unnecessary heating that could lead to degradation.

Data Presentation: Impact of Temperature on Reaction Outcome

The following table provides illustrative data on the effect of reaction temperature on the yield and purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol via the reduction of 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde with sodium borohydride in methanol.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Major Impurities Observed
-10 to 0475>98Unreacted starting material
20-25 (Room Temp)292>99None
4018895Minor amounts of debenzylated product
65 (Reflux)0.56580Significant debenzylation and other byproducts

Note: This data is for illustrative purposes and actual results may vary.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Objective: To identify the reaction temperature that provides the highest yield and purity of the desired product.

Methodology:

  • Setup: Prepare four identical reaction vessels equipped with magnetic stirrers and temperature probes.

  • Reagents:

    • 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (anhydrous)

  • Procedure: a. In each reaction vessel, dissolve 1 equivalent of 5-(benzyloxy)-6-chloropyridine-2-carbaldehyde in methanol. b. Cool each vessel to a different starting temperature: -10 °C, 0 °C, 10 °C, and 25 °C (room temperature). c. Slowly add 1.1 equivalents of NaBH₄ to each vessel, ensuring the temperature remains stable. d. Monitor each reaction by TLC or LC-MS every 30 minutes. e. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer, concentrate it under reduced pressure, and determine the crude yield and purity for each reaction.

  • Analysis: Compare the yield and purity from each reaction to determine the optimal temperature. Further optimization can be performed in a narrower temperature range if necessary.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues during the synthesis.

G start Start Synthesis analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze_crude check_yield Low Yield? incomplete_conversion Incomplete Conversion? check_yield->incomplete_conversion Yes optimize Reaction Optimized check_yield->optimize No analyze_crude->check_yield multiple_byproducts Multiple Byproducts? incomplete_conversion->multiple_byproducts No increase_temp Increase Temperature or Extend Reaction Time incomplete_conversion->increase_temp Yes decrease_temp Decrease Temperature multiple_byproducts->decrease_temp Yes check_impurities Identify Major Impurities multiple_byproducts->check_impurities No increase_temp->start decrease_temp->start debenzylation Debenzylation? check_impurities->debenzylation debenzylation->optimize No change_reductant Avoid Catalytic Hydrogenation Use NaBH4 or LAH debenzylation->change_reductant Yes change_reductant->start

Caption: Troubleshooting workflow for temperature optimization.

References

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). Optimization of Reduction Conditions. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Digital CSIC. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Methanol purification.
  • ResearchGate. (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4, 6- dichloro-5-(2-methoxyphenoxy).
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 6-chloro-2-(trichloromethyl)pyridine.
  • Hindawi. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide and intermediates therefor.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Welcome to the technical support center for the purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this key synthetic intermediate. Our aim is to equip you with the scientific understanding and methodological expertise to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

A1: The impurity profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is largely dependent on the synthetic route employed. However, common impurities often arise from the starting materials and potential side reactions. For instance, if benzyl chloride is used as a raw material, impurities such as benzaldehyde, benzyl alcohol, and dibenzyl ether may be present.[1] Additionally, incomplete reactions or side reactions involving the pyridine ring can lead to various structural analogs.

Q2: What are the key physicochemical properties of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol that I should consider for purification?

A2: Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. While specific experimental data for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is not extensively published, we can infer properties from similar structures. The benzyloxy group imparts significant lipophilicity, suggesting good solubility in many organic solvents. The pyridine nitrogen provides a basic handle, which can be exploited in pH-dependent extractions. The presence of the chlorine atom and the aromatic rings will influence its chromatographic behavior.

Q3: Which analytical techniques are best suited for assessing the purity of my compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities.[1] Gas Chromatography (GC), particularly with a mass spectrometry (MS) or flame ionization detector (FID), is also highly effective for analyzing pyridine derivatives.[2][3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Issue 1: Persistent Oily Residue After Initial Purification

Question: After an initial work-up involving extraction and solvent evaporation, my product remains a persistent oil and refuses to crystallize. What could be the cause and how can I resolve this?

Answer:

An oily product often indicates the presence of residual solvents or impurities that inhibit crystallization. The high lipophilicity conferred by the benzyl group can also contribute to this issue.

Causality:

  • Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or extraction (e.g., DMF, DMSO).

  • Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can act as crystallization inhibitors. For example, benzyl alcohol or unreacted precursors can interfere with lattice formation.

  • Excess Reagents: Residual reagents from the synthetic steps can contaminate the final product.

Troubleshooting Workflow:

Sources

Optimization

Understanding the degradation pathways of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Welcome to the technical support center for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and analyzing this compound. As a key intermediate in pharmaceutical synthesis, understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Table of Contents

  • FAQs on Stability and Handling

    • What are the primary degradation pathways for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

    • How should I properly store this compound to minimize degradation?

    • I am observing an unexpected peak in my chromatogram after storing my sample in a methanolic solution. What could it be?

  • Troubleshooting Guide for Experimental Issues

    • Issue 1: My reaction yield is low, and I suspect degradation of the starting material. How can I investigate this?

    • Issue 2: I am performing a forced degradation study and observe multiple degradation products. How can I identify the major pathways?

    • Issue 3: My analytical method is not providing a stable baseline when analyzing aged samples. What could be the cause?

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study

    • Protocol 2: Stability-Indicating HPLC-UV Method

  • References

FAQs on Stability and Handling

Q1: What are the primary degradation pathways for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

A1: Based on the structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, several degradation pathways are plausible under various stress conditions. Forced degradation studies are a valuable tool for elucidating these pathways and ensuring the development of robust analytical methods.[1] The primary anticipated degradation routes are:

  • Hydrolytic Degradation (Acidic/Basic):

    • Acid-catalyzed hydrolysis: The benzyloxy ether linkage is susceptible to cleavage under acidic conditions, which would yield 5-hydroxy-6-chloro-2-pyridinylmethanol and benzyl alcohol. Prolonged exposure to strong acids at elevated temperatures should be avoided.

    • Base-catalyzed hydrolysis: While generally more stable to bases, prolonged exposure to strong alkaline conditions, especially at high temperatures, could potentially lead to some degradation, although this is less common for benzyl ethers.

  • Oxidative Degradation:

    • The primary alcohol (methanol) group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde, while stronger oxidation could lead to the formation of the carboxylic acid, 5-(Benzyloxy)-6-chloro-picolinic acid.

    • The pyridine ring itself can be susceptible to N-oxidation, forming the corresponding pyridine-N-oxide derivative.

  • Photolytic Degradation:

    • Chlorinated pyridine derivatives are known to be sensitive to UV light.[2] Photodegradation can lead to dechlorination, resulting in the formation of [5-(Benzyloxy)-2-pyridinyl]methanol. Other complex rearrangements and the formation of colored degradants are also possible. It is crucial to protect the compound from light, especially when in solution.

  • Thermal Degradation:

    • While generally stable at ambient temperatures, prolonged exposure to high temperatures (above its melting point) may lead to decomposition. The specific degradation products would depend on the conditions and atmosphere (oxidative or inert).

The following diagram illustrates the potential primary degradation pathways:

DegradationPathways cluster_main [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol cluster_products Potential Degradation Products main [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol hydrolysis 5-hydroxy-6-chloro-2-pyridinylmethanol + Benzyl Alcohol main->hydrolysis Acidic Hydrolysis oxidation_aldehyde [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde main->oxidation_aldehyde Mild Oxidation photodegradation [5-(Benzyloxy)-2-pyridinyl]methanol main->photodegradation Photolysis (UV) oxidation_acid 5-(Benzyloxy)-6-chloro-picolinic acid oxidation_aldehyde->oxidation_acid Further Oxidation

Caption: Potential degradation pathways of the target molecule.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.Minimizes the rate of potential thermal degradation and other chemical reactions.
Light Store in a light-resistant container (e.g., amber vial or a container wrapped in aluminum foil).Protects the compound from photolytic degradation, particularly dechlorination.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or if the compound is of very high purity.Minimizes the risk of oxidative degradation.
Form Store as a solid whenever possible.Solutions, especially in protic solvents like methanol, can accelerate degradation.
Q3: I am observing an unexpected peak in my chromatogram after storing my sample in a methanolic solution. What could it be?

A3: If you observe a new peak after storing the compound in methanol, especially if not protected from light, it could be a photodegradation product. Methanol can sometimes participate in photochemical reactions. It is also possible that acidic impurities in the methanol could be catalyzing the hydrolysis of the benzyl ether.

Troubleshooting Steps:

  • Re-analyze a freshly prepared sample: This will confirm if the new peak is indeed a result of storage.

  • Check the purity of your solvent: Use high-purity, HPLC-grade methanol.

  • Store a solution in the dark: Prepare a solution and store it in complete darkness to see if the peak still forms. If it doesn't, photodegradation is the likely cause.

  • Use an alternative solvent: Acetonitrile is often a good alternative for sample storage as it is less reactive.

  • Characterize the impurity: If the peak is significant, use LC-MS/MS to determine its mass and fragment pattern to help identify its structure.

Troubleshooting Guide for Experimental Issues

Issue 1: My reaction yield is low, and I suspect degradation of the starting material. How can I investigate this?

A1: Low reaction yields can often be attributed to the degradation of a sensitive starting material. Here is a systematic approach to troubleshoot this issue:

LowYieldTroubleshooting start Low Reaction Yield check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity monitor_reaction 2. Monitor Reaction Over Time (TLC, HPLC) check_purity->monitor_reaction check_conditions 3. Evaluate Reaction Conditions monitor_reaction->check_conditions side_reactions 4. Analyze for Side Products (LC-MS) check_conditions->side_reactions optimize 5. Optimize Reaction Conditions side_reactions->optimize

Sources

Troubleshooting

How to improve the stability of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in solution

Technical Support Center Topic: How to Improve the Stability of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Solution Introduction for the Researcher Welcome to the technical support guide for [5-(Benzyloxy)-6-chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: How to Improve the Stability of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Solution

Introduction for the Researcher

Welcome to the technical support guide for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. As a key intermediate in pharmaceutical research and development, ensuring the stability of this compound in solution is paramount for generating reproducible and reliable experimental data. Its unique structure, containing a chlorinated pyridine ring, a benzyl ether, and a primary alcohol, presents specific stability challenges.

This guide, prepared by our team of application scientists, provides a comprehensive overview of the potential degradation pathways and offers practical, field-proven strategies to mitigate them. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve immediate stability issues but also to proactively design more robust experimental protocols.

Section 1: Understanding the Chemical Stability Profile

The stability of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is dictated by its three primary functional groups. Understanding the vulnerabilities of each is the first step toward controlling its degradation.

  • The Pyridine Ring System : Generally, pyridine derivatives are stable aromatic compounds.[1] However, the electron-deficient nature of the ring, exacerbated by the chloro-substituent, can make it susceptible to certain reactions.[2][3]

  • The Benzyl Ether Linkage : Benzyl ethers are known to be labile under acidic conditions, where they can undergo cleavage via SN1-type mechanisms due to the stability of the resulting benzyl carbocation.[4][5][6]

  • The 6-Chloro Substituent : Chlorinated pyridines can be susceptible to photodegradation, leading to dehalogenation via radical pathways.[7][8] The chloro group can also be displaced via nucleophilic aromatic substitution, particularly under basic conditions or at elevated temperatures.

  • The 2-Pyridinylmethanol Moiety : Primary alcohols are susceptible to oxidation, which can convert the hydroxymethyl group into an aldehyde and subsequently a carboxylic acid. This process can be accelerated by trace metal contaminants, dissolved oxygen, or light.

Below is a diagram illustrating the key reactive sites on the molecule.

cluster_molecule [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol cluster_sites Potential Labile Sites mol A Benzyl Ether (Acid Hydrolysis, Oxidation) A->mol B Chloro Group (Photodegradation, Nucleophilic Substitution) B->mol C Methanol Group (Oxidation) C->mol D Pyridine Nitrogen (Protonation, N-Oxidation) D->mol

Caption: Key reactive sites on the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol molecule.

The interplay of these factors can lead to several degradation pathways, which are summarized in the following diagram.

Potential Degradation Pathways cluster_pathways cluster_products Degradation Products Parent [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol Hydrolysis Hydrolysis (Acidic pH, H₂O) Parent->Hydrolysis H⁺ Oxidation Oxidation (O₂, Metal Ions, Light) Parent->Oxidation Photolysis Photodegradation (UV Light) Parent->Photolysis P1 Ether Cleavage Product (Phenol derivative) Hydrolysis->P1 P2 Aldehyde/Carboxylic Acid Oxidation->P2 P4 N-Oxide Oxidation->P4 P3 De-chlorinated Product Photolysis->P3

Caption: Major degradation pathways for the target compound in solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

The most common causes are exposure to acidic pH, which can cleave the benzyl ether, and exposure to light, which can cause de-chlorination.[4][5][7] Oxidation of the primary alcohol to an aldehyde or carboxylic acid is also a significant risk, especially during long-term storage or in the presence of oxidizing agents.

Q2: What is the recommended way to store stock solutions?

For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. They should be stored in amber glass vials to protect from light, purged with an inert gas (argon or nitrogen) to remove oxygen, and kept frozen at -20°C or -80°C.

Q3: Which solvents should I use or avoid?

  • Recommended: Anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are preferred for primary stock solutions as they minimize hydrolytic degradation. Acetonitrile (ACN) is also a good choice.

  • Use with Caution: Protic solvents like methanol, ethanol, and water can participate in hydrolysis. If they must be used, the solution should be buffered to a neutral pH (6.5-7.5), prepared fresh, and used immediately.

  • Avoid: Strongly acidic or basic solutions should be avoided for storage as they will accelerate degradation.[9]

Q4: How does pH affect stability?

The compound is most vulnerable at low (acidic) pH due to the rapid cleavage of the benzyl ether.[6] At high (alkaline) pH, there is an increased risk of nucleophilic substitution of the chlorine atom by hydroxide and potential degradation of the pyridine ring itself.[10] A neutral pH range of 6.5-7.5 is generally recommended for aqueous buffers.

Q5: Is the compound sensitive to light?

Yes. Chlorinated aromatic compounds, including chloropyridines, are known to be susceptible to photodegradation.[7][8] Exposure to ambient laboratory light or, more severely, direct UV light can lead to the formation of radical species and cleavage of the C-Cl bond. All solutions should be handled in amber vials or vessels wrapped in aluminum foil.

Section 3: Troubleshooting Guide

Problem 1: I observe immediate degradation (>5% loss) right after dissolving the compound.

  • Plausible Cause: The chosen solvent is unsuitable, either by being inherently reactive or by having an inappropriate pH (e.g., residual acid or base).

  • Expert Analysis: This rapid degradation points to an acute chemical incompatibility. Protic solvents can facilitate solvolysis, and unbuffered aqueous solutions can have a pH that is sufficiently acidic or basic to initiate hydrolysis.

  • Solution & Protocol: Perform a rapid solvent screening to identify a compatible system.

    • Protocol: See Section 4, Protocol 4.1: Solvent Selection and Screening for Stability . The goal is to test solubility and immediate stability in several recommended solvents (DMSO, ACN, buffered saline). An immediate time-point (T=0) analysis via HPLC is critical to confirm that the compound is intact upon dissolution.

Problem 2: My stock solution is unstable during storage (e.g., significant degradation after 24-72 hours at 4°C).

  • Plausible Causes: Slow oxidative or hydrolytic degradation is occurring. This is often due to dissolved oxygen, trace amounts of water in the solvent, or exposure to light during handling.

  • Expert Analysis: Even in aprotic solvents, atmospheric oxygen can be a problem for long-term storage. The primary alcohol is a likely site for slow oxidation. For solutions stored in clear vials, even ambient light can cause cumulative photodegradation over several days.

  • Solution & Protocol: Implement a rigorous procedure for preparing and storing stabilized stock solutions.

    • Protocol: See Section 4, Protocol 4.2: Preparation and Storage of Stabilized Stock Solutions . This protocol incorporates the use of anhydrous solvents, inert gas purging, and light protection to create a stable storage environment.

ParameterStandard StorageRecommended Stabilized Storage Rationale
Solvent Reagent-grade DMSOAnhydrous DMSO (<50 ppm H₂O)Minimizes slow hydrolysis.
Atmosphere AirPurged with Argon or NitrogenRemoves O₂ to prevent oxidation.
Container Clear glass vialAmber glass vialProtects from light to prevent photodegradation.[7]
Temperature 4°C (Refrigerator)-20°C or -80°C (Freezer)Reduces reaction kinetics of all degradation pathways.
Additives NoneOptional: 50-100 µM BHT (antioxidant)Scavenges free radicals to inhibit oxidation.

Problem 3: I see inconsistent results in my cell-based assay or chemical reaction.

  • Plausible Cause: The compound is degrading in the final experimental medium (e.g., cell culture media, reaction buffer).

  • Expert Analysis: The transition from a stable organic stock solution to a complex aqueous medium can introduce numerous instabilities. Buffers can have a suboptimal pH, and media components (e.g., metal ions, reactive species) can catalyze degradation. The stability over the time course of your experiment (e.g., 4, 24, 48 hours) is unknown.

  • Solution & Protocol: You must validate the compound's stability directly in the experimental medium over the duration of the experiment.

    • Protocol: See Section 4, Protocol 4.3: HPLC-Based Stability Assay in Experimental Media . This involves incubating the compound in the medium and analyzing samples at multiple time points to quantify its concentration.

    • Workflow: The following diagram outlines the logical flow for this critical validation step.

A Prepare concentrated stock in stable solvent (DMSO) B Spike compound into experimental medium (e.g., cell culture media + serum) A->B C Incubate under experimental conditions (e.g., 37°C, 5% CO₂) B->C D Sample at time points (T=0, 2, 8, 24, 48h) C->D E Quench & Prepare Sample (e.g., ACN protein crash) D->E F Analyze by HPLC or LC-MS (Quantify parent peak area) E->F G Plot % Remaining vs. Time F->G H Decision: Is stability >90% over experiment duration? G->H I Proceed with Experiment H->I Yes J Troubleshoot Formulation (e.g., add antioxidant, adjust pH) H->J No

Caption: Workflow for assessing compound stability in the final experimental medium.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Solvent Selection and Screening for Stability
  • Objective: To identify a solvent that fully dissolves the compound without causing immediate degradation.

  • Materials: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, anhydrous DMSO, anhydrous acetonitrile (ACN), Phosphate-Buffered Saline (PBS, pH 7.4), HPLC system with UV detector.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Immediately dilute a small aliquot to a working concentration (e.g., 100 µM) in the mobile phase and inject it onto the HPLC. This is your T=0 reference chromatogram.

    • Prepare three separate 1 mM test solutions by dissolving the compound in: a) Anhydrous ACN, b) Anhydrous DMSO, and c) PBS, pH 7.4.

    • Immediately after dissolution (within 5 minutes), dilute an aliquot from each test solution to the working concentration and analyze by HPLC.

    • Analysis: Compare the peak area of the parent compound in each test solution to the T=0 reference. A suitable solvent should yield a peak area that is >98% of the reference. Look for the appearance of any new peaks, which would indicate degradation.

Protocol 4.2: Preparation and Storage of Stabilized Stock Solutions
  • Objective: To prepare a concentrated stock solution suitable for long-term storage.

  • Materials: Compound, anhydrous DMSO, amber glass vial with a PTFE-lined screw cap, argon or nitrogen gas source.

  • Procedure:

    • Weigh the desired amount of compound directly into the amber glass vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Cap the vial and vortex until the solid is completely dissolved.

    • Uncap the vial and gently blow a stream of argon or nitrogen gas over the headspace of the solution for 30-60 seconds to displace air and oxygen.

    • Immediately recap the vial tightly.

    • Seal the cap with paraffin film for extra security against moisture and air ingress.

    • Label clearly and store at -80°C.

Protocol 4.3: HPLC-Based Stability Assay in Experimental Media
  • Objective: To quantify the stability of the compound in a specific aqueous medium over a defined time course.

  • Materials: Stabilized stock solution (from Protocol 4.2), experimental medium (e.g., DMEM + 10% FBS), quenching solvent (acetonitrile with an internal standard), HPLC system.

  • Procedure:

    • Warm the experimental medium to the incubation temperature (e.g., 37°C).

    • Spike the compound from the DMSO stock into the medium to achieve the final desired concentration (ensure final DMSO concentration is low, e.g., <0.5%). Mix well. This is your test solution.

    • Time Point 0: Immediately remove an aliquot (e.g., 100 µL) of the test solution and add it to a tube containing 200 µL of the cold quenching solvent. Vortex to precipitate proteins and stop degradation. Centrifuge at high speed for 10 minutes. Transfer the supernatant for HPLC analysis.

    • Incubate the remaining test solution under the exact conditions of your experiment (e.g., 37°C incubator).

    • Repeat step 3 at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

    • Analysis: Analyze all samples by HPLC. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A stable compound should show >90% remaining over the course of the experiment.

References

  • Vlastos, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]

  • Deepika, P. (2026). A Mini Review on Isatin Scaffolds: Synthesis, Physicochemical Properties, and Neuroprotective Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Abdel-Magid, A. I. (2015). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]

  • University of Hertfordshire. (benzyloxy)methanol. AERU. Available at: [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

  • Baral, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Gerbino, D. C., et al. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Mantzavinos, D. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. ResearchGate. Available at: [Link]

  • Wikipedia. Pyridine. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Siatkowski, M., et al. (2022). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR. Available at: [Link]

  • Domínguez-Álvarez, J., et al. (2017). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Environmental Science and Pollution Research. Available at: [Link]

  • Scribd. Formulation Strategies For Enhancing Drug Stability. Scribd. Available at: [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. Some Industrial Chemicals. Available at: [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros. Available at: [Link]

  • Giesbrecht, P. K., et al. (2015). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology. Available at: [Link]

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Sources

Optimization

Identification and removal of common impurities in [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Welcome to the technical support center for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this key intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to identify and remove common impurities, ensuring the integrity of your research and development pipeline.

Section 1: Understanding the Impurity Profile

The purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, side reactions during synthesis, and degradation of the product. A proactive understanding of this impurity profile is the first step toward effective control.

FAQ 1: What are the most likely impurities I might encounter in my sample of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

The impurity profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is intrinsically linked to its synthetic route. While specific impurities can vary, they generally fall into three categories: process-related impurities, side-reaction byproducts, and degradation products.

Process-Related Impurities:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2,6-dichloro-5-(benzyloxy)pyridine or the corresponding aldehyde/ester precursor may be present. For instance, if the methanol group is introduced via reduction of an aldehyde, incomplete reduction will leave the aldehyde as an impurity.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps (e.g., dichloromethane, ethyl acetate, hexanes) are common. While often considered less critical, their presence can affect crystallization and downstream reactions.[1][2]

Side-Reaction Byproducts:

  • Over-chlorination Products: During the synthesis of the chloropyridine backbone, introduction of additional chlorine atoms to the pyridine ring can occur, leading to dichlorinated or trichlorinated impurities.[3]

  • Isomeric Impurities: Incomplete regioselectivity during functionalization of the pyridine ring can lead to the formation of isomers.

Degradation Products:

  • Oxidation Products: The primary alcohol of the target compound is susceptible to oxidation, forming the corresponding aldehyde, [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde, or further to the carboxylic acid, 5-(Benzyloxy)-6-chloro-picolinic acid.[4] This can be particularly problematic during workup or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Debenzylation Product: The benzyloxy group, a common protecting group, can be cleaved under certain acidic or hydrogenolytic conditions to yield 6-chloro-2-(hydroxymethyl)pyridin-5-ol.[5][6] Care must be taken during purification to avoid conditions that facilitate this deprotection.

Section 2: Analytical Strategies for Impurity Detection

Accurate identification and quantification of impurities are paramount. A multi-technique analytical approach is often necessary for a comprehensive purity assessment.

FAQ 2: Which analytical techniques are best suited for identifying and quantifying impurities in [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is the workhorse for purity analysis of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Why it's used: It provides excellent resolution for separating structurally similar impurities from the main compound and allows for accurate quantification using a UV detector.

  • Typical Conditions: A reversed-phase C18 column is a good starting point.[7] A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is typically effective for separating polar pyridine derivatives.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound and its impurities.

  • Why it's used: It is invaluable for identifying the structure of unknown impurities. The presence of characteristic signals can indicate specific functional groups. For example, an aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum would be a clear indicator of the corresponding oxidation byproduct.

  • Expert Insight: While NMR is powerful for structural elucidation, it is generally less sensitive than HPLC for quantifying trace impurities unless specialized quantitative NMR (qNMR) techniques are employed.

Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights.

  • Why it's used: When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities by providing their molecular weights. This information is crucial for proposing the structures of unknown peaks observed in the chromatogram.[7]

Analytical Technique Primary Use Key Strengths Limitations
HPLC-UV Quantification of known and unknown impuritiesHigh sensitivity, excellent resolution, robust and reproducibleRequires reference standards for absolute quantification of identified impurities
¹H and ¹³C NMR Structural elucidation of the main component and impuritiesProvides detailed structural information, can identify unexpected impuritiesLower sensitivity for trace impurities compared to HPLC
LC-MS Identification of unknown impuritiesProvides molecular weight information for chromatographic peaksIonization efficiency can vary between compounds, making quantification challenging without standards

Section 3: Purification and Removal of Impurities

Once impurities have been identified and quantified, the next step is their removal. The choice of purification method depends on the nature of the impurities and the scale of the experiment.

FAQ 3: My batch of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is contaminated with the corresponding aldehyde. How can I remove it?

The presence of the aldehyde, [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde, indicates partial oxidation. Due to their similar structures, separation can be challenging but is achievable.

Method 1: Column Chromatography

  • Rationale: The aldehyde is generally less polar than the corresponding alcohol. This difference in polarity can be exploited for separation by silica gel chromatography.

  • Workflow:

    • Solvent System Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice.[10] A good starting point would be a 70:30 or 80:20 mixture of hexanes:ethyl acetate. The goal is to achieve good separation between the spots corresponding to the alcohol and the aldehyde.

    • Column Packing and Loading: Pack a silica gel column with the chosen eluent. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

    • Elution: Elute the column with the chosen solvent system. The less polar aldehyde will elute first, followed by the more polar alcohol product. Collect fractions and analyze them by TLC to identify the pure product fractions.

Method 2: Recrystallization

  • Rationale: If the aldehyde is present as a minor impurity, recrystallization can be an effective purification method. The principle is based on the differential solubility of the compound and the impurity in a given solvent at different temperatures.[11]

  • Workflow:

    • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] For a polar compound like [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water could be effective.[13]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.

    • Isolation: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Diagram: Impurity Removal Workflow

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Impurity_ID Crude [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol Analysis HPLC, LC-MS, NMR Analysis Impurity_ID->Analysis Impurity_Profile Identify and Quantify Impurities (e.g., Aldehyde, Debenzylated Product) Analysis->Impurity_Profile Decision Impurity Level? Impurity_Profile->Decision Chroma Column Chromatography (Significant Impurities) Decision->Chroma High Recryst Recrystallization (Minor Impurities) Decision->Recryst Low Pure_Product Pure [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol Chroma->Pure_Product Recryst->Pure_Product Final_Analysis Confirm Purity by HPLC/NMR Pure_Product->Final_Analysis

Sources

Troubleshooting

Technical Support Center: Strategies to Increase the Purity of Crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for the purification of crude [5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for the purification of crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This document offers a comprehensive approach, moving from impurity identification to detailed purification protocols, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Understanding Your Crude Product - The First Step to Purity

The key to effective purification is understanding the nature of the impurities in your crude product. The synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol typically involves the reduction of a corresponding carboxylic acid or ester, such as methyl 5-(benzyloxy)-6-chloro-picolinate. Therefore, the primary impurities are likely to be:

  • Unreacted Starting Material: The corresponding carboxylic acid or ester.

  • Over-reduction Products: While less common with selective reducing agents, it's a possibility.

  • Debenzylation Products: Cleavage of the benzyl ether protecting group can occur under certain conditions, leading to the corresponding phenol.[1]

  • Solvent and Reagent Residues: Residual solvents and quenching agents from the reaction workup.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of the impurities present.

Part 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you might encounter during the purification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when impurities prevent the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Solvent Screening: Your current solvent may be too good a solvent. Try a less polar solvent system. A solvent system of hexanes and ethyl acetate is a good starting point for many pyridinyl derivatives.[2]

    • Gradual Cooling: Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Rapid cooling often promotes oiling.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.

    • Trituration: If oiling persists, remove the solvent and try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.

Q2: I'm seeing a significant amount of a more polar impurity by TLC. What is it likely to be and how can I remove it?

A2: A more polar impurity is often the corresponding carboxylic acid (if that was your starting material). The hydroxyl group in your product and the carboxylic acid group of the impurity will have different acidities, which can be exploited.

  • Strategy: Acid-Base Extraction.

    • Dissolve your crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield your purified product.

Q3: My purified product shows a new, less polar spot on the TLC plate after purification. What could this be?

A3: This could indicate a degradation of your product during purification. The benzyloxy group can be sensitive to acidic conditions, potentially leading to debenzylation.[1]

  • Preventative Measures:

    • Avoid Strong Acids: When performing extractions or chromatography, avoid using strong acids. If an acidic wash is necessary, use a dilute solution and perform it at low temperatures.

    • Neutralize Quickly: If your reaction workup involves acid, neutralize it promptly.

    • TLC Analysis: When developing a chromatography method, co-spot your crude material with a sample that has been briefly exposed to a mild acid to see if the impurity is generated.

Q4: My column chromatography separation is poor, with broad peaks and co-elution.

A4: Pyridine-containing compounds can interact with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.[3]

  • Troubleshooting Column Chromatography:

    • Add a Basic Modifier: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent to mask the acidic silanol groups.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.[4]

    • Optimize Your Solvent System: A gradient elution from a non-polar to a more polar solvent system can improve separation.[5]

Part 3: Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification strategies for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product.[6]

Objective: To purify crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol by crystallization.

Materials:

  • Crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes)[2][7]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Test various solvent systems, such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[8]

Objective: To purify crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol using silica gel chromatography.

Materials:

  • Crude [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexanes/ethyl acetate mixture)[9]

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good Rf value for your product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationNotes
Ethanol/WaterLowHighGoodA common choice for polar compounds.
Ethyl Acetate/HexanesLowHighGoodExcellent for compounds of intermediate polarity.[2]
Dichloromethane/HexanesLowHighFairCan be effective, but dichloromethane is volatile.
MethanolHighHighPoorMay be too strong a solvent, but can be used with an anti-solvent.[10]

Part 4: Visualizing the Workflow

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow start Crude Product tlc_analysis TLC/HPLC Analysis start->tlc_analysis identify_impurities Identify Impurities (Polarity, Number) tlc_analysis->identify_impurities is_solid Is the product a solid? identify_impurities->is_solid acid_base_extraction Consider Acid-Base Extraction (for acidic/basic impurities) identify_impurities->acid_base_extraction recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) success_recrystallization Successful? recrystallization->success_recrystallization pure_product Pure Product success_recrystallization->pure_product Yes success_recrystallization->column_chromatography No column_chromatography->pure_product acid_base_extraction->column_chromatography

Caption: A decision tree for selecting the appropriate purification strategy.

Diagram 2: Troubleshooting Column Chromatography for Pyridine Derivatives

This diagram illustrates how to address common issues encountered during the column chromatography of pyridine-containing compounds.

ChromatographyTroubleshooting start Poor Separation/ Peak Tailing add_base Add Triethylamine (0.1-1%) to Eluent start->add_base check_separation Improved Separation? add_base->check_separation change_stationary_phase Change Stationary Phase (Alumina, C18) check_separation->change_stationary_phase No success Good Separation check_separation->success Yes optimize_eluent Optimize Eluent System (Gradient Elution) change_stationary_phase->optimize_eluent optimize_eluent->success

Caption: A workflow for troubleshooting poor chromatographic separation.

Part 5: Concluding Remarks and Best Practices

Purifying [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol to a high degree of purity is an achievable goal with a systematic approach. Always begin with a thorough analysis of your crude material to understand the nature of the impurities. When developing a purification strategy, consider the chemical properties of your target molecule, particularly the potential for the benzyloxy group to be cleaved under acidic conditions. By following the troubleshooting guides and detailed protocols in this document, you will be well-equipped to overcome common purification challenges and obtain a product of the desired quality for your research.

References

  • CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)
  • Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid - Benchchem.
  • An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid - Benchchem.
  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Separation of 3-benzyloxy halogen derivatives (compounds 8, 10, 12 and...
  • What solvent should I use to recrystallize pyrazoline?
  • Purification of Organic Compounds by Flash Column Chrom
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Identification and synthesis of impurities formed during sertindole prepar
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878 - International Journal of Pharmaceutical Sciences.
  • 4-benzyloxyindole - Organic Syntheses Procedure.
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  • Column Chromatography - Organic Chemistry

Sources

Optimization

Troubleshooting the reaction mechanism of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Introduction Welcome to the technical support guide for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This molecule is a key heterocyclic building block, frequently utilized by medicinal chemists and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This molecule is a key heterocyclic building block, frequently utilized by medicinal chemists and drug development professionals in the synthesis of complex pharmaceutical agents. Its substituted pyridine scaffold is a privileged structure in modern drug discovery, appearing in molecules targeting a range of conditions, including neurological disorders and inflammation.[1][2]

This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and handling of this intermediate. We will move beyond simple procedural steps to explore the underlying reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Core Synthetic Pathway: An Overview

The most reliable and common laboratory-scale synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol involves the reduction of its corresponding carboxylic acid ester, typically the methyl or ethyl ester. This approach is favored due to the commercial availability of precursors and the high efficiency of the reduction step.

The overall transformation is outlined below:

G Start 5-(Benzyloxy)-6-chloro-pyridine-2-carboxylic acid methyl ester Reagent Reducing Agent (e.g., LiAlH₄, DIBAL-H) Start->Reagent 1. Product [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Reagent->Product Workup Aqueous Workup (Quenching & Extraction) Product->Workup 2. Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->Reagent G Start Low Yield Detected (via TLC/LC-MS) Q1 Is Starting Material Present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Loss During Workup Q1->A1_No No Sol_1 1. Use fresh/titrated LiAlH₄ 2. Increase reagent equivalents (1.2-1.5) 3. Ensure rigorous anhydrous conditions A1_Yes->Sol_1 Sol_2 1. Check pH during extraction 2. Use continuous extractor for   potential water solubility 3. Ensure proper phase separation A1_No->Sol_2

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Key Byproducts (Debenzylation & Dechlorination)

Question: My mass spec analysis shows two major impurities corresponding to the loss of the benzyl group (M-91) and the loss of chlorine (M-35). Why are these forming and how can I prevent them?

Answer: The formation of these byproducts indicates that your reaction conditions are too harsh or that you have chosen an inappropriate methodology for this specific substrate. Both the benzyloxy group and the chloro-substituent on the electron-deficient pyridine ring are susceptible to cleavage.

Causality Analysis & Mechanistic Insight:

  • Debenzylation: The benzyl ether is prone to cleavage under conditions of hydrogenolysis. [3]While LiAlH₄ does not typically cause this, using catalytic hydrogenation (e.g., H₂ with a Palladium or Platinum catalyst) is almost certain to remove the benzyl protecting group. [3]Strongly acidic conditions during workup can also promote benzyl group cleavage.

  • Dechlorination: The C-Cl bond at the 6-position of the pyridine ring is activated towards nucleophilic attack and reduction. Catalytic hydrogenation is well-known to cause hydrodehalogenation on aromatic rings. Aggressive hydride reagents or prolonged reaction at elevated temperatures can also lead to this side reaction.

Comparative Data on Reducing Agents:

Reducing AgentTypical ConditionsRisk of DebenzylationRisk of DechlorinationRecommendation
LiAlH₄ Anhydrous THF/Ether, 0°C to RTLowLow to ModerateRecommended
NaBH₄ Alcohols (MeOH, EtOH)LowLowNot strong enough for the acid; suitable for the ester, but may be slow.
DIBAL-H Anhydrous Toluene/DCM, -78°CLowLowExcellent for reducing the ester to the aldehyde, which can then be reduced to the alcohol. Good for control but is a two-step process.
H₂ / Pd/C H₂ atmosphere, various solventsVery High Very High Not Recommended for this substrate. [3]

Troubleshooting Steps & Protocol Validation:

  • Avoid Catalytic Hydrogenation: This method is incompatible with the desired product. Stick to chemical hydride reagents.

  • Use LiAlH₄ under Controlled Conditions: Perform the reaction at low temperatures (start at 0°C) and monitor closely to avoid prolonged reaction times after the starting material is consumed.

  • Neutral Workup: When quenching the reaction, do so carefully at 0°C. Avoid using strong acids. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is effective for precipitating aluminum salts and keeping the aqueous phase neutral to slightly basic.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction? A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting ester will have a higher Rf value than the more polar alcohol product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q2: My product seems to have some solubility in the aqueous layer during workup. How can I improve my extraction efficiency? A2: Pyridinylmethanols can exhibit some water solubility due to the nitrogen atom and the hydroxyl group. To improve recovery, perform multiple extractions (at least 3-4) with a solvent like Ethyl Acetate or Dichloromethane. Saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of the organic product in the aqueous phase and improve partitioning into the organic layer.

Q3: What are the critical safety precautions for a LiAlH₄ reduction? A3: LiAlH₄ reacts violently with water and protic solvents to produce flammable hydrogen gas.

  • Always work in a well-ventilated fume hood.

  • Always wear personal protective equipment (flame-retardant lab coat, safety glasses, gloves).

  • Always perform the reaction under an inert atmosphere (N₂ or Ar).

  • Quench the reaction slowly and carefully behind a blast shield, especially on a large scale. Add the quenching agent dropwise at 0°C with vigorous stirring.

Detailed Experimental Protocols

Protocol 1: Reduction of Methyl 5-(benzyloxy)-6-chloropyridine-2-carboxylate

Materials:

  • Methyl 5-(benzyloxy)-6-chloropyridine-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the starting ester (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • In a separate flame-dried flask, prepare a solution of LiAlH₄ (1.2 eq) in anhydrous THF.

  • Cool the ester solution to 0 °C using an ice-water bath.

  • Slowly add the LiAlH₄ solution to the stirred ester solution via cannula or dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.

  • Once complete, cool the reaction mixture back to 0 °C.

  • Workup (Fieser Method): Quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

  • A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.

  • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Combine the filtrate and washes, and transfer to a separatory funnel. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanoid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

  • Production method of 6-chloro-2-(trichloromethyl)pyridine.

Sources

Troubleshooting

Preventing the debenzylation of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol during reactions

Welcome to the technical support guide for handling [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile interme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The primary challenge addressed herein is the unintended cleavage of the benzyl ether protecting group, a common pitfall that can derail a synthetic sequence. This guide provides in-depth, field-tested solutions in a direct question-and-answer format to help you maintain the integrity of your molecule throughout your chemical transformations.

Part 1: Frequently Asked Questions (FAQs)

Question 1: What makes the benzyl ether on my pyridinylmethanol so labile?

The O-benzyl group is a widely used protecting group for alcohols because it is generally stable to a range of conditions.[1] However, its stability is compromised under specific, common reaction types:

  • Hydrogenolysis: This is the most common cause of debenzylation. Palladium, platinum, or Raney Nickel catalysts, in the presence of a hydrogen source (like H₂ gas or a transfer agent like formic acid), will readily cleave the benzyl ether to yield the free alcohol and toluene.[2][3] This method is so effective it's the standard procedure for deprotection.[2][3]

  • Strong Acids: While more stable than acetal-based protecting groups like THP or MOM, benzyl ethers can be cleaved by strong Lewis or Brønsted acids, particularly at elevated temperatures.[2][4]

  • Oxidative Cleavage: Certain strong oxidizing agents can attack the benzylic position, leading to cleavage.[2]

  • Dissolving Metal Reductions: Conditions like Birch reduction (Na/NH₃) will also remove benzyl ethers.[4]

The presence of the pyridine ring and other functional groups in [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can sometimes influence the rate and ease of these cleavage reactions.

Question 2: I suspect I'm losing my benzyl group. How can I quickly confirm this?

The first step in troubleshooting is accurate diagnosis. Unintended debenzylation results in the formation of [6-chloro-5-hydroxy-2-pyridinyl]methanol.

  • Thin-Layer Chromatography (TLC): This is the fastest method. The debenzylated product is significantly more polar than the starting material due to the free hydroxyl group. On a silica plate, it will have a much lower Retention Factor (Rf) value. Stain with a general-purpose stain like potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive evidence. Compare the mass spectrum of your reaction mixture to the calculated masses of the starting material and the debenzylated product.

    • Starting Material (C₁₃H₁₂ClNO₂): ~249.06 g/mol

    • Debenzylated Product (C₆H₆ClNO₂): ~159.01 g/mol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is conclusive. The disappearance of the characteristic benzyl signals (a sharp singlet around δ 5.0-5.2 ppm for the -O-CH₂- protons and aromatic signals between δ 7.2-7.5 ppm) and the appearance of a new broad singlet for the phenolic -OH are clear indicators of debenzylation.

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific experimental scenarios where debenzylation is a common problem and provides actionable solutions.

Scenario 1: Debenzylation during Oxidation of the Primary Alcohol

Problem: "I am trying to oxidize the hydroxymethyl group to an aldehyde, but I am seeing significant debenzylation and formation of byproducts."

This is often caused by harsh, acidic, or overly aggressive oxidizing agents. The goal is to use a mild, neutral oxidant that selectively targets the primary alcohol.

Root Cause Analysis & Solution Workflow

Caption: Workflow for troubleshooting oxidation-induced debenzylation.

Comparison of Recommended Oxidation Reagents
Reagent SystemTypical ConditionsRisk of DebenzylationComments & Citations
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempLow Highly reliable and selective for primary alcohols to aldehydes under neutral conditions.[5][6] The reaction is typically fast and clean.
TEMPO / NaOCl CH₂Cl₂/H₂O, 0 °C to RTLow A catalytic system that is very mild and chemoselective.[7][8] Careful control of pH is important to prevent side reactions.
Manganese Dioxide (MnO₂) an CH₂Cl₂ or Acetone, RTLow Excellent for oxidizing benzylic and allylic alcohols. It is a heterogeneous reagent and requires an excess, but the workup is a simple filtration.
Protocol: Oxidation using Dess-Martin Periodinane (DMP)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature.[9][10]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is often complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by flash column chromatography on silica gel.

Scenario 2: Debenzylation during Suzuki Cross-Coupling

Problem: "I am performing a Suzuki coupling at the 6-chloro position, but my main product is the debenzylated starting material or coupled product."

Palladium catalysts are the primary cause. While essential for the cross-coupling, they are also excellent catalysts for hydrogenolysis.[11][12] If there is a source of hydrogen in the reaction (e.g., from the solvent or a side reaction), debenzylation can compete with the desired coupling.

Key Parameters to Control in Suzuki Coupling

Suzuki_Troubleshooting cluster_Inputs Reaction Parameters cluster_Outputs Reaction Outcomes Catalyst Pd Catalyst & Ligand Desired Desired Coupled Product Catalyst->Desired Optimize for C-C formation Debenzylation Debenzylation Catalyst->Debenzylation Pd(0) species Base Base Choice Base->Desired Weak, non-nucleophilic Base->Debenzylation Protodeboronation side-reactions Solvent Solvent System Solvent->Desired Anhydrous, aprotic Solvent->Debenzylation Protic solvents (e.g., alcohols) can be H₂ source Temp Temperature Temp->Desired Lowest effective T Temp->Debenzylation High T promotes side reactions

Caption: Key parameters influencing Suzuki coupling vs. debenzylation.

Recommendations for a Debenzylation-Resistant Suzuki Protocol
ParameterRecommendationRationale & Citations
Catalyst Use a catalyst system less prone to β-hydride elimination or hydrogenolysis. E.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos.While all Pd catalysts pose a risk, specific ligand choices can favor the cross-coupling pathway over reductive cleavage.[13]
Base Use a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.Stronger bases can promote side reactions. Weaker bases are often sufficient for the Suzuki-Miyaura coupling and minimize undesired pathways.[11]
Solvent Use anhydrous, aprotic solvents like 1,4-Dioxane, Toluene, or DME. Avoid alcohols.Alcohols can act as hydrogen donors in the presence of a palladium catalyst, directly leading to hydrogenolysis.[14]
Temperature Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 80-90 °C).Higher temperatures can increase the rate of debenzylation. Microwave conditions should be used with caution.[15]
Atmosphere Ensure the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can affect catalyst stability and performance, while any contaminating hydrogen can be detrimental.
Protocol: Mild Suzuki-Miyaura Coupling
  • Setup: To a Schlenk flask, add [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/Toluene) via syringe.

  • Heating & Monitoring: Heat the reaction to 80-90 °C and monitor by LC-MS.

  • Workup: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography.

Part 3: Alternative Protective Group Strategies

Question 3: The benzyl group is simply not compatible with my planned synthesis. What is a more robust alternative?

If your planned route involves unavoidable hydrogenolysis or strong acidic conditions, replacing the benzyl group with a more robust protecting group is the most logical strategy. The choice depends on the specific downstream conditions you need to perform.

Comparison of Alternative Alcohol Protecting Groups
Protecting GroupAbbreviationStable ToLabile To (Deprotection)Key Advantage Over Benzyl
tert-Butyldimethylsilyl Ether TBDMS or TBSHydrogenolysis, Strong Bases, Oxidants, Grignards[16]Fluoride sources (TBAF), AcidOrthogonal to benzyl group; stable to reductive conditions that cleave benzyl ethers.
Tetrahydropyranyl Ether THPHydrogenolysis, Basic/Nucleophilic conditions[4]Mild Aqueous Acid (e.g., PPTS, AcOH)Stable to hydrogenolysis and organometallics.
p-Methoxybenzyl Ether PMBSame as BenzylOxidative cleavage (DDQ), Hydrogenolysis, Strong Acid[4]Can be removed selectively in the presence of a standard benzyl group using an oxidant like DDQ.

If catalytic hydrogenation is the main issue, switching to a silyl ether (like TBDMS) is an excellent choice.[16][17] It is completely stable to palladium catalysts and hydrogen but can be easily removed later with a fluoride source like tetra-n-butylammonium fluoride (TBAF).

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(21), 8973-8979. Retrieved from [Link]

  • Uemura, T., et al. (2012). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & biomolecular chemistry, 10(35), 7083-7087. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Li, W., et al. (2022). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 27(19), 6599. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved from [Link]

  • Ohmura, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(1), 203-211. Retrieved from [Link]

  • Gogoi, P., & Borah, P. (2015). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. ARKIVOC, 2015(6), 28-37. Retrieved from [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • Jiang, N., & Ragauskas, A. J. (2006). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H₂O₂/HBr/ionic Liquid [bmim]PF₆ System. Request PDF. Retrieved from [Link]

  • Hutchison, C. E., et al. (2011). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, DMP. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]

  • Rowlinson, B. S., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wang, C., et al. (2020). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 10(1), 1-8. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 71(10), 3923-3927. Retrieved from [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444. Retrieved from [Link]

  • Dangel, B. D., et al. (2001). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 123(22), 5439-5440. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Universal Print. (n.d.). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Retrieved from [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Biswas, T. (2020). TEMPO (a stable organic radical) catalyzed oxidation of alcohol. YouTube. Retrieved from [Link]

  • Saha, A., et al. (n.d.). Organic Chemistry-4. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Zhang, Y., et al. (2021). Selective oxidation of benzyl ethers to esters catalyzed by Cu₂O/C₃N₄ with TBHP & oxygen as co-oxidants. RSC Advances, 11(52), 32961-32967. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2005). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. Request PDF. Retrieved from [Link]

  • Feng, Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3768. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron letters, 50(47), 6501-6503. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Catalyst Challenges with [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a critical aspect of its reactivity: catalyst poisoning. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve catalyst deactivation issues, ensuring the efficiency and success of your synthetic campaigns.

Introduction: The Double-Edged Sword of a Multifunctional Reagent

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a valuable building block in medicinal chemistry and materials science, offering multiple points for diversification. However, its very functionality presents a significant challenge in transition metal-catalyzed reactions, particularly those employing palladium catalysts. The presence of a nitrogen-containing heterocycle, a halogen, and a benzylic ether moiety creates a perfect storm for potential catalyst deactivation. This guide will dissect the underlying causes of catalyst poisoning when using this reagent and provide actionable, field-proven strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when using [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in catalyzed reactions.

Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) failing or showing low conversion when using [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol?

This is a classic sign of catalyst poisoning. The primary culprit is the pyridine nitrogen atom, which possesses a lone pair of electrons that can strongly coordinate to the palladium center.[1] This coordination occupies the active sites on the catalyst, preventing it from participating in the catalytic cycle. The 2-position of the chlorine atom further enhances this effect due to the strong electron-withdrawing inductive effect of the adjacent nitrogen, making the pyridine ring a potent ligand for the metal.[2]

Q2: I'm observing debenzylation of my starting material. What's causing this side reaction?

In reactions that use hydrogen gas (e.g., hydrogenation) or a hydrogen source (e.g., transfer hydrogenation), the benzyloxy group is susceptible to hydrogenolysis, especially with palladium catalysts like Pd/C. This cleaves the benzyl group, revealing a phenol. This can be an issue in reactions aiming to modify other parts of the molecule while preserving the benzyl protecting group.

Q3: My reaction starts well but then stalls. What does this indicate?

This phenomenon, often observed in flow chemistry setups or prolonged batch reactions, suggests a gradual poisoning of the catalyst.[3] As the reaction proceeds, more of the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol or its derivatives coordinate to the catalyst, progressively reducing the number of available active sites.

Q4: Are there any "hidden" poisons I should be aware of in my starting material?

Yes, impurities from the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can also act as catalyst poisons. For instance, residual sulfur-containing reagents used in earlier synthetic steps can be potent palladium poisons.[4] It is crucial to use highly purified starting materials.

Q5: Can the hydroxymethyl group on the pyridine ring cause problems?

The alcohol functionality can also coordinate to the metal center, although typically less strongly than the pyridine nitrogen. In some cases, this can lead to the formation of bidentate chelate complexes, which can alter the catalyst's reactivity or lead to deactivation.

Troubleshooting Guides

This section provides structured approaches to diagnose and solve common problems.

Problem 1: Low or No Conversion in Cross-Coupling Reactions

Symptoms:

  • Reaction fails to initiate or stalls at low conversion.

  • TLC/LC-MS analysis shows mainly unreacted starting material.

Causality: The pyridine nitrogen is likely binding to and deactivating the palladium catalyst. This is particularly problematic in Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[5][6]

Troubleshooting Workflow:

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Deactivated_Complex Poison-Pd(0) Complex (Inactive) Pd(0)L_n->Deactivated_Complex Strong Coordination Pd(II)Complex R-Pd(II)-X Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R'-M R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' Poison [5-(Benzyloxy)-6-chloro- 2-pyridinyl]methanol Poison->Deactivated_Complex

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity of Reactions Involving [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the regioselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the regioselectivity of chemical transformations involving the versatile building block, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. The unique electronic and steric properties of this substituted pyridine demand a nuanced approach to achieve desired reaction outcomes. This resource is designed to explain the causality behind experimental choices, empowering you to navigate synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: I am attempting a nucleophilic aromatic substitution on the 6-chloro position, but I am observing significant side product formation or no reaction. What are the critical factors to consider?

A1: Successful SNAr on [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol hinges on several key parameters. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the anion[1]ic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.

However, the reactivity [1]of the 6-chloro position is influenced by:

  • Nucleophile Strength: Stronger nucleophiles are generally required to overcome the activation energy of the reaction. Common choices include amines, alkoxides, and thiolates.

  • Reaction Temperature: Many SNAr reactions on chloropyridines require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can[2] also be an effective method for accelerating these reactions.

  • Solvent Choice: P[2]olar aprotic solvents like DMF, DMSO, or NMP are typically preferred as they can solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

Troubleshooting Steps:

  • Increase Nucleophile Concentration: Use a moderate excess of the nucleophile to drive the reaction to completion.

  • Elevate Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

  • Consider a Stronger Base: If your nucleophile is generated in situ (e.g., an alcohol deprotonated by a base), ensure the base is strong enough to generate a sufficient concentration of the active nucleophile.

  • Protecting Group Stability: Be mindful of the stability of the benzyloxy and methanol functionalities under your reaction conditions. Strong nucleophiles or high temperatures could potentially lead to debenzylation or side reactions at the hydroxymethyl group. Consider protecting the primary alcohol if it interferes with the desired reaction.

Q2: I am observin[3][4]g a mixture of products from my amination reaction. How can I improve the regioselectivity for substitution at the C6 position?

A2: While the C6 position is activated towards nucleophilic attack, competitive reactions can occur. To enhance regioselectivity for C6 substitution:

  • Steric Hindrance: The hydroxymethyl group at C2 and the benzyloxy group at C5 can sterically influence the approach of the nucleophile. For bulky nucleophiles, attack at the less hindered C6 position is generally favored.

  • Protecting the Hydroxymethyl Group: The free hydroxyl group can sometimes interfere with the reaction, either by acting as a competing nucleophile (if deprotonated) or by coordinating with metal catalysts if one is used. Protecting it as a silyl ether (e.g., TBDMS) or another suitable group can prevent these side reactions and improve selectivity.

Experimental Protocol:[5] Protecting the Hydroxymethyl Group

  • Dissolve [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in an anhydrous solvent like DCM or THF.

  • Add a slight excess (1.1-1.2 equivalents) of a base such as triethylamine or imidazole.

  • Slowly add the silylating agent (e.g., TBDMS-Cl, 1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent, and purifying by column chromatography.

Section 2: Metal-Catalyzed Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling reaction at the 6-chloro position is sluggish and gives low yields. How can I optimize this transformation?

A3: Suzuki-Miyaura coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Additionally, the pyridin[6]e nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

Key Optimization Param[6]eters:

ParameterRecommendationRationale
Catalyst Use a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand.Ensures the active Pd(0) species is available for the catalytic cycle.
Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands promote o[6]xidative addition to the C-Cl bond and stabilize the active catalytic species.
Base A strong b[6]ase like K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial.Facilitates the transmetalation step of the catalytic cycle.
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is often effective.The aqueous phase is necessary for the boronic acid to participate in transmetalation.
Temperature Elevated temperatures (80-120 °C) are typically required.Provides the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

Troubleshooting Flowchart:

G start Low Yield in Suzuki Coupling cond1 Is the catalyst active? start->cond1 action1 Use fresh catalyst and anhydrous/anaerobic conditions cond1->action1 No cond2 Is the ligand appropriate? cond1->cond2 Yes action1->cond2 action2 Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) cond2->action2 No cond3 Is the base strong enough? cond2->cond3 Yes action2->cond3 action3 Use a stronger base (e.g., Cs2CO3, K3PO4) cond3->action3 No cond4 Is the temperature sufficient? cond3->cond4 Yes action3->cond4 action4 Increase reaction temperature cond4->action4 No end Improved Yield cond4->end Yes action4->end

Caption: Troubleshooting Suzuki-Miyaura Coupling.

Q4: I am planning a Sonogashira coupling. What are the expected challenges and how can I mitigate them?

A4: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool. When applied to [5-(Benzy[7][8]loxy)-6-chloro-2-pyridinyl]methanol, the main challenges are similar to those in Suzuki coupling: the inertness of the C-Cl bond and potential catalyst inhibition.

Recommended Conditions for Sonogashira Coupling:

  • Catalyst System: A dual-catalyst system is standard, typically involving a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: A strong am[9]ine base such as triethylamine or diisopropylamine is commonly used, which also often serves as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.

  • Additives: In some cases, the addition of a ligand like PPh₃ can improve catalyst stability and turnover.

Experimental Protocol: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and any additional ligand.

  • Add [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol and the terminal alkyne.

  • Add the anhydrous amine base/solvent via syringe.

  • Heat the reaction mixture to the desired temperature (often 60-100 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Section 3: Directed ortho-Metalation (DoM)

Q5: I want to functionalize the C3 or C4 position of the pyridine ring. Is Directed ortho-Metalation a viable strategy?

A5: Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotona[10][11]tion of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.

For [5-(Benzyloxy)-6-chl[10]oro-2-pyridinyl]methanol, the potential directing groups are the benzyloxy, chloro, and hydroxymethyl groups.

  • Hydroxymethyl Group: The alcohol can be deprotonated to form an alkoxide, which is a potent DMG, directing lithiation to the C3 position.

  • Benzyloxy Group: The ether oxygen can also direct lithiation, potentially to the C4 position.

  • Chloro Group: The chloro group is a weaker DMG.

Controlling Regioselectivity in DoM:

The choice of base, solvent, and temperature can significantly influence the regioselectivity of the metalation.

  • LDA vs. n-BuLi: [12]Using a hindered base like lithium diisopropylamide (LDA) can sometimes favor deprotonation at a less sterically hindered position. n-Butyllithium (n-BuLi) i[12]s a stronger base but can also act as a nucleophile, potentially leading to addition to the pyridine ring.

  • Temperature: DoM [13]reactions are typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.

Workflow for Optimizing DoM:

G start Goal: Functionalize C3 or C4 step1 Protect Hydroxymethyl Group (Optional) - If targeting C4 to minimize C3 direction start->step1 step2 Choose Lithiating Agent - n-BuLi for strong deprotonation - LDA to potentially favor less hindered site step1->step2 step3 Set Reaction Conditions - Anhydrous THF or Et2O - Low temperature (-78°C) step2->step3 step4 Quench with Electrophile - E.g., I2, CO2, aldehydes step3->step4 step5 Analyze Regioisomeric Ratio - NMR, GC-MS step4->step5 decision Desired Regioselectivity Achieved? step5->decision end Proceed with Synthesis decision->end Yes reoptimize Re-optimize Conditions - Vary base, solvent, temperature, or protecting group decision->reoptimize No reoptimize->step2 Iterate

Caption: Optimizing Directed ortho-Metalation.

References

  • Regioselectivity of pyridine nucleus. ResearchGate. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH. Available at: [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Stack Exchange. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab - The Scripps Research Institute. Available at: [Link]

  • Tips & Tricks: Protecting Groups. University of Rochester. Available at: [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. Available at: [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]

  • C–H functionalization of pyridines. RSC Publishing. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups. Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • ortho metalation. Andrew G Myers Research Group - Harvard University. Available at: [Link]

  • A kind of synthetic method of 2 pyridinemethanol. Google Patents.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Modern Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Their prevalence in FDA-ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Their prevalence in FDA-approved drugs and advanced materials underscores the critical need for a deep understanding of their reactivity to enable efficient and predictable synthetic strategies.[1][2] This guide provides a comprehensive comparison of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol with other key functionalized pyridines, offering insights into its performance in pivotal cross-coupling and nucleophilic substitution reactions. By examining the interplay of electronic and steric factors, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of complex molecular syntheses.

The Strategic Value of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a uniquely functionalized pyridine offering multiple strategic advantages in multi-step synthesis. The chlorine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The benzyloxy group at the 5-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity. The hydroxymethyl group at the 2-position provides a site for further elaboration or can act as a coordinating group, potentially influencing the regioselectivity and efficiency of catalytic reactions.

This guide will compare the reactivity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1) with two other functionalized pyridines: 2-Chloro-5-methoxypyridine (2) , an electronic analogue, and 2-Chloro-6-methylpyridine (3) , a structural analogue with a different electronic profile at the 6-position. The comparison will focus on three cornerstone reactions in modern synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] The reactivity of the pyridine substrate is highly dependent on the nature and position of its substituents.

Comparative Performance Data
EntryPyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1) Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Est. 75-85Predicted
22-Chloro-5-methoxypyridine (2) Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene10092[1]
32-Chloro-6-methylpyridine (3) Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085[4]
42-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095[5]

Estimated yield for substrate 1 is based on the electronic donating effect of the benzyloxy group, which is expected to be similar to the methoxy group in substrate 2 , but potentially moderated by the coordinating effect of the hydroxymethyl group.

Mechanistic Insights and Experimental Causality

The key to a successful Suzuki-Miyaura coupling lies in the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-determining step.[5] The electron-donating benzyloxy group in 1 and methoxy group in 2 increase the electron density of the pyridine ring, which can slow down the oxidative addition compared to an unsubstituted or electron-withdrawn pyridine. However, the use of bulky, electron-rich phosphine ligands like XPhos and SPhos can effectively overcome this challenge by promoting the formation of the active catalytic species.[1]

The hydroxymethyl group in 1 may play a dual role. It could potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability. This coordination could either be beneficial, by stabilizing a key intermediate, or detrimental, by leading to catalyst inhibition. The choice of a non-coordinating solvent like toluene or dioxane is often preferred to minimize competitive binding to the catalyst.

For substrate 3 , the methyl group at the 6-position is sterically hindering but does not significantly alter the electronic properties of the C-Cl bond compared to an unsubstituted pyridine. The high yield observed with a robust catalyst system highlights the importance of ligand selection in overcoming steric challenges. The comparison with 2-bromopyridine (Entry 4) illustrates the generally higher reactivity of bromoarenes over chloroarenes due to the weaker C-Br bond.[5]

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.[6]

Comparative Performance Data
EntryPyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Est. 70-80Predicted
22-Chloro-5-methoxypyridine (2) PhenylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDioxane8078[7]
32-Chloro-6-methylpyridine (3) PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF9072[8]
45-Bromo-3-fluoro-2-cyanopyridine Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT70-95[8]

The estimated yield for substrate 1 is based on its electronic similarity to 2 . The reaction conditions are assumed to be standard for Sonogashira couplings of electron-rich heteroaryl chlorides.

Mechanistic Insights and Experimental Causality

The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper acetylide is formed in situ and undergoes transmetalation to the palladium center. The electron-donating benzyloxy group in 1 and methoxy group in 2 can make the oxidative addition step more challenging, often requiring higher temperatures or more active catalyst systems compared to electron-deficient pyridines.

The choice of base is crucial; a bulky amine like diisopropylamine can also act as a solvent and is effective in promoting the reaction. For substrates prone to side reactions, milder conditions and a less nucleophilic base like triethylamine are preferred. The comparison with 5-bromo-3-fluoro-2-cyanopyridine (Entry 4) demonstrates that electron-withdrawing groups and a more reactive bromine atom can lead to very high yields even at room temperature.[8]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.

Comparative Performance Data
EntryPyridine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1) MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100Est. 80-90Predicted
22-Chloro-5-methoxypyridine (2) AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11088[9]
32-Chloro-6-methylpyridine (3) n-HexylaminePd(OAc)₂ / XantphosCs₂CO₃Dioxane10085[10]
42-Chloropyridine PyrrolidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane10095[9]

The estimated yield for substrate 1 is based on the successful amination of other electron-rich 2-chloropyridines using modern catalyst systems.

Mechanistic Insights and Experimental Causality

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination is sensitive to the electronic and steric properties of the pyridine substrate. The electron-rich nature of 1 and 2 can be overcome with the use of highly active and sterically hindered ligands such as RuPhos and BINAP. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

The choice of base is critical and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, although milder bases like cesium carbonate can also be effective, particularly with more reactive substrates or sensitive functional groups. The high yield obtained with the less sterically hindered 2-chloropyridine (Entry 4) highlights the impact of steric hindrance on the reaction efficiency.

IV. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct, metal-free pathway for the functionalization of halopyridines. The reactivity in SNAr is primarily governed by the electronic properties of the pyridine ring.

Comparative Reactivity Analysis
Pyridine SubstrateNucleophileExpected ReactivityRationale
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (1) NaOMeModerateThe electron-donating benzyloxy group at the 5-position deactivates the ring towards nucleophilic attack.
2-Chloro-5-nitropyridine NaOMeHighThe strongly electron-withdrawing nitro group at the 5-position activates the ring for nucleophilic attack.[2]
2-Chloropyridine NaOMeLow to ModerateThe pyridine nitrogen activates the 2- and 4-positions to nucleophilic attack, but the reaction often requires forcing conditions.[2]
Mechanistic Insights and Experimental Causality

The mechanism of SNAr involves the formation of a negatively charged Meisenheimer complex, the stability of which is the key determinant of the reaction rate. Electron-withdrawing groups, particularly at positions that can stabilize the negative charge through resonance (ortho and para to the leaving group), significantly accelerate the reaction.

The electron-donating benzyloxy group in 1 destabilizes the Meisenheimer complex, thus making SNAr reactions more challenging compared to pyridines bearing electron-withdrawing substituents like the nitro group in 2-chloro-5-nitropyridine. For unsubstituted 2-chloropyridine, the pyridine nitrogen itself provides sufficient activation for the reaction to proceed, albeit often requiring higher temperatures or stronger nucleophiles.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a degassed mixture of dioxane (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is heated to 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of the chloropyridine (1.0 mmol) and CuI (0.05 mmol) in a degassed solvent (e.g., THF or DMF, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), the terminal alkyne (1.2 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the appropriate temperature (65-100 °C) under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the chloropyridine (1.0 mmol), the amine (1.2 mmol), a base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., RuPhos, 0.08 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at 100 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Logical and Mechanistic Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Workflow for a Typical Cross-Coupling Reaction

Cross_Coupling_Workflow Start Start Reagent_Prep Prepare and Degas Solvents and Reagents Start->Reagent_Prep Reaction_Setup Combine Substrates, Catalyst, Ligand, and Base under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heat Reaction Mixture to Desired Temperature Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup If complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Generalized workflow for a cross-coupling reaction.

Conclusion

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol emerges as a highly versatile and valuable building block in synthetic chemistry. Its reactivity in key cross-coupling reactions is comparable to other electron-rich 2-chloropyridines, with the choice of a potent, sterically hindered phosphine ligand-based palladium catalyst being crucial for achieving high yields. The presence of the benzyloxy group, while slightly deactivating in the oxidative addition step, can be effectively managed with modern catalytic systems. The hydroxymethyl group at the C2 position introduces a potential for coordination chemistry that warrants further investigation for its impact on catalysis. In contrast, its electron-donating nature renders it less suitable for nucleophilic aromatic substitution reactions compared to pyridines bearing electron-withdrawing groups. This guide provides a framework for understanding and predicting the reactivity of this and related functionalized pyridines, thereby empowering chemists to devise more efficient and robust synthetic routes towards complex molecular targets.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006 , 45 (21), 3484-3488. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2014 , 57 (24), 10257–10274. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]

  • Terrier, F. Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution; Wiley-VCH Verlag GmbH & Co. KGaA, 2013 ; pp 1–34. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Chemistry Portal. [Link]

  • López-Pérez, A.; Adrio, J.; Carretero, J. C. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 2009 , 11 (23), 5514–5517. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021 , 2021 (15), 2245-2254. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol-Based Kinase Inhibitors

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of novel kinase inhibitors derived from the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold. As this specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of novel kinase inhibitors derived from the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold. As this specific chemical entity is not extensively characterized in public literature, we will approach this guide from a drug discovery perspective, treating the molecule as a promising chemical scaffold for developing potent and selective kinase inhibitors. We will use the Src family of non-receptor tyrosine kinases as a plausible and highly relevant target class for this scaffold, comparing our hypothetical inhibitor, "BCP-1," to the well-documented multi-kinase inhibitor, Dasatinib.

The primary challenge in kinase inhibitor development is achieving selectivity. The high degree of structural conservation in the ATP-binding pocket across the human kinome makes off-target interactions common, which can lead to toxicity or unexpected polypharmacology.[1][2] A rigorous, multi-faceted approach to cross-reactivity profiling is therefore not just a regulatory requirement but a foundational component of a successful drug discovery campaign.[3][4]

The Rationale: Why Cross-Reactivity Profiling is Critical

The therapeutic index of a kinase inhibitor is dictated by the separation between its on-target efficacy and off-target toxicity. While some off-target effects can be therapeutically beneficial (polypharmacology), unintended kinase interactions are more often linked to adverse events.[1][5] For instance, Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases (SFKs), demonstrates significant clinical efficacy in leukemia but also exhibits off-target activities that contribute to side effects like pleural effusion and pulmonary arterial hypertension.[5][6]

This guide will compare two essential, complementary strategies for profiling inhibitor selectivity:

  • Biochemical Profiling (In Vitro): Offers a direct, quantitative measure of an inhibitor's interaction with a large, purified panel of kinases. This is the gold standard for understanding intrinsic affinity.

  • Cell-Based Profiling (In Situ): Provides crucial validation of target engagement within the complex, physiological environment of a living cell, accounting for factors like membrane permeability and intracellular ATP concentrations.[7]

Our hypothetical inhibitor, BCP-1 (based on the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold) , is designed for high selectivity against c-Src, a key regulator of cell proliferation, migration, and survival whose dysregulation is implicated in numerous cancers.[8][9] We will compare its hypothetical profile against Dasatinib , a powerful but less selective clinical benchmark.

Foundational Profiling: Large-Scale Biochemical Kinome Scanning

The first step in understanding a compound's selectivity is to screen it against a broad panel of kinases.[3][4] This provides a panoramic view of its activity across the kinome.

Causality Behind Experimental Choice:

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay that is independent of ATP.[10][11] An immobilized ligand competes with the test compound (BCP-1) for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured by qPCR. This method is highly sensitive and directly measures binding affinity (dissociation constant, Kd), which is often a more direct measure of interaction than IC50 values derived from enzymatic assays that can be confounded by ATP concentration.[7]

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Prepare a stock solution of BCP-1 in 100% DMSO. For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Assay Principle: The assay measures the ability of a test compound to displace a reference ligand from the kinase active site. The results are reported as "% Control," where a lower percentage indicates stronger binding.

  • Execution:

    • The test compound is incubated with a panel of over 450 human kinases, each tagged with a unique DNA identifier.[11]

    • An immobilized, active-site directed reference ligand is introduced to the mixture.

    • Kinases that are not bound by the test compound will bind to the immobilized ligand.

    • The mixture is passed over a capture matrix. Unbound kinases are washed away.

    • The amount of each kinase remaining is quantified by qPCR of the DNA tags.

  • Data Analysis: Results are typically expressed as the percentage of the kinase that remains bound to the reference ligand in the presence of the test compound. A common threshold for a "hit" is a percent of control value < 35% or < 10%. Follow-up dose-response curves are generated for initial hits to determine precise Kd values.

Comparative Data Presentation (Hypothetical Results)

The goal is to develop an inhibitor like BCP-1 that demonstrates high affinity for its intended target (c-Src) with minimal binding to other kinases, especially within the highly homologous Src family.[12][13]

Kinase Target BCP-1 (Kd, nM) Dasatinib (Kd, nM) Comment
c-Src 5 <1 Both are potent inhibitors of the primary target.
LCK85<1BCP-1 shows >15-fold selectivity over LCK.
LYN250<1BCP-1 shows 50-fold selectivity over LYN.
FYN310<1BCP-1 shows >60-fold selectivity over FYN.
ABL1>10,000<1BCP-1 avoids the key target of Dasatinib.
DDR1>10,0001.6BCP-1 avoids a known off-target of Dasatinib.
c-KIT8,5005.4BCP-1 avoids a known off-target of Dasatinib.
PDGFRA>10,0001.1BCP-1 avoids a key off-target of Dasatinib.

This hypothetical data illustrates the profile of a highly selective inhibitor (BCP-1) versus a potent multi-kinase inhibitor (Dasatinib). Dasatinib's activity against ABL, KIT, and PDGFRA is part of its therapeutic mechanism in CML but constitutes off-target effects in the context of a purely Src-directed therapy.[14]

Visualization of Selectivity

The output from a KINOMEscan is often visualized on a "kinetree" diagram, which graphically represents the human kinome. Hits are marked as circles, with the size of the circle indicating the binding affinity.

cluster_TK Tyrosine Kinases (TK) cluster_Other Other Kinase Groups Src_Family Src Family ABL ABL PDGFR PDGFR KIT KIT DDR DDR OtherKinases ... BCP1_Src BCP1_LCK BCP1_LYN Dasatinib_Src Dasatinib_ABL Dasatinib_PDGFR Dasatinib_KIT label_BCP1 BCP-1 Profile label_BCP1->BCP1_Src label_Dasatinib Dasatinib Profile label_Dasatinib->Dasatinib_Src

Caption: Hypothetical Kinetree visualization comparing selective BCP-1 vs. broad-spectrum Dasatinib.

Cellular Target Engagement: Confirming In-Situ Activity

A compound that binds potently to a purified enzyme may not effectively engage its target in a live cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify and quantify drug-target engagement in a physiological context.[15][16][17]

Causality Behind Experimental Choice:

CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[17] This method is invaluable because it directly confirms that the inhibitor can penetrate the cell membrane, reach its target, and bind with sufficient affinity in the presence of high endogenous ATP concentrations and other cellular components.[18]

Experimental Protocol: Isothermal Dose-Response CETSA (ITDRF)

This protocol determines the compound concentration required to stabilize 50% of the target protein population at a specific temperature.

  • Cell Culture: Grow the relevant cell line (e.g., HT-29, a colon cancer line with high Src activity) to ~80% confluency.

  • Compound Treatment: Treat intact cells with a serial dilution of BCP-1 (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 1-2 hours) at 37°C.[15]

  • Thermal Challenge: Heat the cell suspensions to a pre-determined melt temperature (e.g., 52°C for c-Src, determined from a preliminary melt curve experiment) for 3 minutes, followed by rapid cooling.[15] This temperature should be on the steep part of the protein's melting curve to maximize the detection window.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein.

  • Quantification: Analyze the supernatant (soluble fraction) by a quantitative protein detection method, such as Western Blot or AlphaScreen®, using an antibody specific for the target protein (c-Src).[15]

  • Data Analysis: Plot the amount of soluble c-Src as a function of BCP-1 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of BCP-1 required for half-maximal stabilization of c-Src in the cell.

Comparative Data Presentation (Hypothetical Results)

A successful inhibitor should show a cellular EC50 value that is reasonably close to its biochemical Kd, indicating efficient translation from in vitro affinity to in-cell target engagement.

Parameter BCP-1 Dasatinib Interpretation
c-Src Biochemical Kd 5 nM<1 nMHigh intrinsic affinity for the purified enzyme.
c-Src Cellular EC50 (ITDRF) 55 nM8 nMBCP-1 effectively engages c-Src in cells, with a ~10-fold shift from Kd. Dasatinib also shows excellent cellular potency.

The ~10-fold shift between Kd and EC50 for BCP-1 is common and reflects the competitive effect of high intracellular ATP concentrations (~1-10 mM) and the energy required for cell entry.[7]

Visualization of the CETSA Workflow

cluster_B A 1. Treat Cells with Inhibitor (e.g., BCP-1) B 2. Thermal Challenge (Heat to 52°C) A->B Drug binds & stabilizes target C 3. Cell Lysis B->C Unbound Unbound Target (Aggregates) Bound BCP-1 Bound Target (Stays Soluble) D 4. Separate Soluble/Aggregated (Centrifugation) C->D E 5. Quantify Soluble Target (Western Blot / AlphaScreen) D->E

Sources

Validation

Comparative Analysis of the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Scaffold: A Guide to Structure-Activity Relationship (SAR) Exploration for IMPDH2 Inhibition

This guide provides a comprehensive analysis of the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold as a promising, yet underexplored, chemotype for the inhibition of inosine monophosphate dehydrogenase 2 (IMPDH2)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold as a promising, yet underexplored, chemotype for the inhibition of inosine monophosphate dehydrogenase 2 (IMPDH2). We will dissect its structural features, propose a detailed structure-activity relationship (SAR) campaign, and compare its potential against established and novel IMPDH inhibitors. This document is intended for medicinal chemists, pharmacologists, and drug discovery professionals seeking to explore new chemical matter for therapeutic intervention.

Introduction: The Rationale for Targeting IMPDH2

Inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides.[1][2][3] Of its two isoforms, IMPDH1 and IMPDH2, the latter is frequently upregulated in rapidly proliferating cells, including various cancer types, making it a validated target for anticancer and immunosuppressive therapies.[4] The disproportionate increase in IMPDH2 activity in neoplastic cells has made this isoform a key focus for drug discovery.[4]

The [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol scaffold presents a unique three-dimensional architecture with multiple points for chemical modification, offering the potential for developing potent and selective inhibitors. Its substituted pyridine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to engage in various biological interactions. This guide will serve as a roadmap for unlocking its therapeutic potential.

Dissecting the Core Scaffold: A Proposed SAR Campaign

While direct, extensive SAR studies on this specific scaffold are not widely published, we can construct a robust investigational strategy based on established medicinal chemistry principles and data from related heterocyclic inhibitors. Our analysis will focus on systematically modifying four key regions of the molecule.

The proposed SAR exploration is visualized in the workflow below.

SAR_Strategy cluster_scaffold Core Scaffold: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol cluster_regions Key Regions for Modification cluster_assays Evaluation Cascade Scaffold Parent Compound R1 Region 1: Benzyloxy Group (5-position) Scaffold->R1 Synthesize Analogs R2 Region 2: Chloro Group (6-position) Scaffold->R2 Synthesize Analogs R3 Region 3: Methanol Group (2-position) Scaffold->R3 Synthesize Analogs R4 Region 4: Pyridine Core Scaffold->R4 Synthesize Analogs Assay1 IMPDH2 Enzymatic Assay (IC50) R1->Assay1 Test Activity R2->Assay1 Test Activity R3->Assay1 Test Activity R4->Assay1 Test Activity Assay2 Selectivity vs. IMPDH1 Assay1->Assay2 Prioritize Potent Hits Assay3 Cellular Proliferation Assay Assay2->Assay3 Confirm Cellular Efficacy Assay4 ADME/PK Profiling Assay3->Assay4 Evaluate Drug-like Properties

Sources

Comparative

Benchmarking the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol against alternative methods

Introduction [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key intermediate in the synthesis of a variety of pharmaceutical compounds and functional materials. Its strategic functionalization, featuring a benzyloxy g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a key intermediate in the synthesis of a variety of pharmaceutical compounds and functional materials. Its strategic functionalization, featuring a benzyloxy group for lipophilicity modulation, a chloro substituent for further cross-coupling reactions, and a hydroxymethyl group for diverse derivatizations, makes it a valuable building block for medicinal chemists and drug development professionals. This guide provides an in-depth technical comparison of two primary synthetic routes to this molecule: the benchmark reduction of a carboxylic acid precursor and an alternative approach via a Grignard reaction. The objective is to equip researchers with the necessary data and procedural insights to select the most suitable method based on their specific laboratory or process chemistry needs.

Benchmark Synthesis: Reduction of 5-(Benzyloxy)-6-chloropicolinic Acid

The most established and widely referenced method for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol proceeds through the reduction of its corresponding carboxylic acid, 5-(benzyloxy)-6-chloropicolinic acid. This multi-step approach offers robust and reliable access to the target molecule.

Rationale for the Benchmark Selection

This pathway is chosen as the benchmark due to its reliance on well-understood and scalable chemical transformations. The synthesis of the carboxylic acid precursor is achievable from commercially available starting materials, and the final reduction step is a standard, high-yielding reaction in organic synthesis.

Experimental Workflow

The overall synthetic pathway can be visualized as follows:

A 2,6-Dichloro-5-hydroxypyridine B 2,6-Dichloro-5-(benzyloxy)pyridine A->B   Benzyl Bromide, K2CO3, DMF    C 5-(Benzyloxy)-6-chloro-2-cyanopyridine B->C   CuCN, DMF    D 5-(Benzyloxy)-6-chloropicolinic acid C->D   Aqueous NaOH, then HCl    E [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol D->E   LiAlH4, THF   

Caption: Benchmark synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-5-(benzyloxy)pyridine

  • To a stirred solution of 2,6-dichloro-5-hydroxypyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-dichloro-5-(benzyloxy)pyridine.

Step 2: Synthesis of 5-(Benzyloxy)-6-chloro-2-cyanopyridine

  • In a sealed tube, combine 2,6-dichloro-5-(benzyloxy)pyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

  • Heat the mixture to 150°C for 12-16 hours.

  • Cool the reaction to room temperature and pour into a solution of aqueous ferric chloride and hydrochloric acid.

  • Stir the mixture for 30 minutes, then extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 5-(benzyloxy)-6-chloro-2-cyanopyridine.

Step 3: Synthesis of 5-(Benzyloxy)-6-chloropicolinic acid

  • Dissolve 5-(benzyloxy)-6-chloro-2-cyanopyridine (1.0 eq) in a mixture of ethanol and 10 M aqueous sodium hydroxide (excess).

  • Heat the mixture to reflux for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(benzyloxy)-6-chloropicolinic acid.

Step 4: Reduction to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 5-(benzyloxy)-6-chloropicolinic acid (1.0 eq) in THF dropwise.[1][2][3][4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Alternative Synthesis: A Grignard Reaction Approach

An alternative strategy for the synthesis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol involves the use of a Grignard reagent, offering a potentially more convergent and shorter route.

Rationale for the Alternative

This approach aims to reduce the number of synthetic steps by forming the C-C bond for the hydroxymethyl group in a single step. Grignard reactions are a cornerstone of organic synthesis for C-C bond formation.[5][6]

Experimental Workflow

A 2,6-Dichloro-5-hydroxypyridine B 2,6-Dichloro-5-(benzyloxy)pyridine A->B   Benzyl Bromide, K2CO3, DMF    C 2-Bromo-6-chloro-5-(benzyloxy)pyridine B->C   n-BuLi, 1,2-Dibromoethane, THF    D [5-(Benzyloxy)-6-chloro-2-pyridinyl]magnesium bromide C->D   Mg, THF    E [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol D->E   1. Paraformaldehyde, THF 2. Aqueous NH4Cl   

Caption: Alternative Grignard-based synthesis of the target molecule.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2-Bromo-6-chloro-5-(benzyloxy)pyridine

  • The synthesis of 2,6-dichloro-5-(benzyloxy)pyridine is carried out as described in Step 1 of the benchmark method.

  • To a solution of 2,6-dichloro-5-(benzyloxy)pyridine (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78°C for 1 hour, then add 1,2-dibromoethane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 2-bromo-6-chloro-5-(benzyloxy)pyridine.

Step 3 & 4: Grignard Reaction and Hydroxymethylation

  • Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

  • Add a solution of 2-bromo-6-chloro-5-(benzyloxy)pyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.[5]

  • After the Grignard reagent has formed (indicated by the consumption of magnesium), cool the solution to 0°C.

  • In a separate flask, dry paraformaldehyde (2.0 eq) under vacuum and suspend it in anhydrous THF.

  • Add the Grignard reagent solution to the paraformaldehyde suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Comparative Analysis

ParameterBenchmark Method (Reduction)Alternative Method (Grignard)
Number of Steps 44
Key Reagents LiAlH₄, CuCNn-BuLi, Mg, Paraformaldehyde
Overall Yield (Estimated) 30-40%25-35%
Scalability Good; well-established reactionsModerate; Grignard formation can be sensitive
Safety Considerations LiAlH₄ is highly reactive with watern-BuLi is pyrophoric; Grignard reactions are moisture-sensitive
Purification Multiple chromatographic purificationsMultiple chromatographic purifications

Discussion and Conclusion

Both synthetic routes provide viable pathways to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. The benchmark reduction method , while involving a cyanide reagent in one of the steps, relies on more conventional and arguably more robust transformations, potentially leading to a slightly higher overall yield and better scalability. The purification of intermediates is generally straightforward.

The alternative Grignard approach offers a more elegant C-C bond formation step. However, the generation and reaction of the Grignard reagent can be sensitive to moisture and impurities, potentially leading to lower and more variable yields. The use of n-butyllithium also requires careful handling due to its pyrophoric nature.

Recommendation: For researchers requiring a reliable and scalable synthesis with predictable outcomes, the benchmark reduction method is recommended . For those exploring alternative synthetic strategies and comfortable with the nuances of organometallic chemistry, the Grignard approach presents a valuable alternative that may be optimized for higher efficiency. Ultimately, the choice of method will depend on the specific expertise of the researcher, the available facilities, and the desired scale of the synthesis.

References

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Mastering Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • MDPI. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. [Link]

  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]

  • Organic Syntheses. 4-benzyloxyindole. [Link]

  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Google Patents. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).
  • Semantic Scholar. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]

  • YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]

  • Facta Universitatis, Series: Physics, Chemistry and Technology. STUDY OF LITHIUM ALUMINIUM HYDRIDE REDUCTION OF 5-ACETYL-1,6-DIMETHYL-4-PHENYL-3,4-DIHYDROPYRIMIDIN-2(1H)-ONE. [Link]

  • Google Patents.
  • ResearchGate. What is the best method (or kit) for hydroxymethylation analysis?. [Link]

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Metabolism of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Derivatives

This guide provides a comprehensive comparative analysis of in vitro and in vivo methodologies for studying the metabolism of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol derivatives. As researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of in vitro and in vivo methodologies for studying the metabolism of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol derivatives. As researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is paramount for advancing a compound from discovery to clinical application.[1] This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated approach to metabolic studies.

Introduction: The Critical Role of Metabolism Studies in Drug Development

The journey of a drug candidate from the laboratory to the market is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties, including metabolism.[2] The liver is the primary site of drug metabolism, where enzymes convert xenobiotics into more water-soluble compounds for excretion.[3] These metabolic transformations can significantly impact the efficacy, safety, and drug-drug interaction potential of a therapeutic agent. Therefore, a thorough characterization of a drug's metabolic profile is a critical component of preclinical development, as mandated by regulatory agencies like the FDA and EMA.[4][5]

This guide will use [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol as a representative pyridinylmethanol derivative to illustrate the comparative aspects of in vitro and in vivo metabolism studies. While specific data for this exact molecule is not publicly available, the principles and methodologies discussed are broadly applicable to this class of compounds.

Section 1: Postulated Metabolic Pathways of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Based on the chemical structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, several metabolic pathways can be postulated, primarily involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The major enzymatic systems implicated are the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).[6][7]

Phase I Metabolism:

  • Oxidation of the Pyridine Ring: The pyridine moiety is susceptible to oxidation, potentially forming an N-oxide.[8]

  • O-debenzylation: Cleavage of the benzyl ether linkage would yield the corresponding phenol.

  • Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl group of the parent molecule and any phenolic metabolites formed can be conjugated with glucuronic acid by UGTs.[9]

The following Graphviz diagram illustrates these potential metabolic transformations.

cluster_legend Legend Parent Parent Phase I Metabolite Phase I Metabolite Phase II Metabolite Phase II Metabolite Parent Drug [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol N-Oxide Pyridine N-Oxide Parent Drug->N-Oxide CYP-mediated N-oxidation Phenol 6-chloro-5-hydroxy-2-pyridinyl]methanol Parent Drug->Phenol CYP-mediated O-debenzylation Aldehyde [5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehyde Parent Drug->Aldehyde Alcohol Dehydrogenase Glucuronide_Parent Parent-O-Glucuronide Parent Drug->Glucuronide_Parent UGT-mediated glucuronidation Glucuronide_Phenol Phenol-O-Glucuronide Phenol->Glucuronide_Phenol UGT-mediated glucuronidation Carboxylic Acid [5-(Benzyloxy)-6-chloro-2-pyridinyl]carboxylic acid Aldehyde->Carboxylic Acid Aldehyde Dehydrogenase

Caption: Postulated metabolic pathways for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Section 2: In Vitro Metabolism Studies

In vitro systems are indispensable tools in early drug discovery for high-throughput screening of metabolic stability and metabolite identification.[10] The most commonly used systems are liver microsomes and hepatocytes.[11]

Liver Microsomes: A Focus on Phase I Metabolism

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP enzymes.[3] They are a cost-effective and convenient model for assessing Phase I metabolism.[3]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation of Incubation Mixture: In a 96-well plate, combine pooled HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[10] The final incubation volume is 200 µL.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]

ParameterFormula
Half-life (t½) 0.693 / k
Intrinsic Clearance (CLint, in vitro) (0.693 / t½) * (Incubation Volume / Microsomal Protein)

k is the slope of the natural log of the remaining parent drug concentration versus time.

Hepatocytes: A More Complete Metabolic Picture

Cryopreserved human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[13]

Experimental Protocol: Metabolite Identification in Human Hepatocytes

  • Cell Seeding: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.[14]

  • Incubation: Incubate the attached hepatocytes with the test compound (e.g., 10 µM) in a serum-free medium for a defined period (e.g., 24 hours).

  • Sample Collection: Collect both the cell culture medium and the cell lysate.

  • Sample Preparation: Precipitate proteins from the medium and lysate with a suitable organic solvent (e.g., methanol).

  • LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.[15]

The following diagram illustrates the workflow for in vitro metabolism studies.

cluster_microsomes Liver Microsome Assay cluster_hepatocytes Hepatocyte Assay M1 Incubate drug with microsomes and NADPH M2 Quench reaction at time points M1->M2 M3 Analyze parent drug concentration by LC-MS/MS M2->M3 M4 Calculate t1/2 and CLint M3->M4 H1 Incubate drug with plated hepatocytes H2 Collect medium and cell lysate H1->H2 H3 Analyze for metabolites by high-resolution LC-MS/MS H2->H3 H4 Identify metabolite structures H3->H4

Caption: Workflow for in vitro metabolism experiments.

Section 3: In Vivo Metabolism Studies

While in vitro studies are valuable for initial screening, in vivo studies in animal models are essential to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) in a whole organism.[16][17]

Animal Model Selection

The choice of animal species is critical for the relevance of the data to humans.[18] Rodents, such as rats and mice, are commonly used in early-stage drug discovery due to their well-characterized physiology and genetics.[19][20]

Study Design and Execution

Experimental Protocol: In Vivo Metabolism in Rats

  • Animal Acclimation and Dosing: Acclimate male Sprague-Dawley rats for at least one week before the study. Administer the test compound via a relevant route, such as oral gavage or intravenous injection.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant. Collect urine and feces over 24 hours in metabolic cages.

  • Sample Processing: Separate plasma from blood by centrifugation. Process urine and feces for analysis.

  • LC-MS/MS Analysis: Analyze plasma, urine, and fecal homogenates for the parent compound and its metabolites using a validated LC-MS/MS method.

The following diagram outlines the in vivo metabolism study workflow.

V1 Dose animal with test compound V2 Collect blood, urine, and feces at time points V1->V2 V3 Process biological samples V2->V3 V4 Analyze parent drug and metabolites by LC-MS/MS V3->V4 V5 Determine pharmacokinetic parameters and metabolite profile V4->V5

Caption: Workflow for an in vivo metabolism study.

Section 4: Comparative Analysis of In Vitro and In Vivo Data

A key objective of preclinical metabolism studies is to establish an in vitro-in vivo correlation (IVIVC).[21] This allows for the prediction of human pharmacokinetics from in vitro data. However, discrepancies between in vitro and in vivo results are not uncommon.[22]

Table 1: Hypothetical Comparative Metabolic Profile of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

MetaboliteIn Vitro (Human Hepatocytes)In Vivo (Rat Plasma)
Parent Drug ++++++
N-Oxide +++
Phenol +++
Carboxylic Acid +/-+
Parent-O-Glucuronide ++++
Phenol-O-Glucuronide -++

+++ Major component, ++ Moderate component, + Minor component, +/- Trace component, - Not detected

Interpretation of Hypothetical Data

In this hypothetical example, the N-oxide is a more prominent metabolite in vitro than in vivo, suggesting potential species differences in CYP activity or further metabolism of the N-oxide in vivo. Conversely, the phenol and its glucuronide are more significant in vivo, which could be due to first-pass metabolism in the liver and gut wall. The parent glucuronide is a major metabolite in both systems, indicating that UGTs play a significant role in the clearance of this compound.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

ParameterIn Vitro Prediction (Human)In Vivo Observation (Rat)
CLint (mL/min/kg) 1525
t½ (hours) 4.22.8
Major Clearance Pathway Oxidation & GlucuronidationGlucuronidation & Oxidation

Causality Behind Discrepancies

  • Protein Binding: In vitro assays typically have low protein concentrations, whereas in vivo, the drug is subject to plasma protein binding, which can affect its availability for metabolism.

  • Drug Transporters: In vivo, drug transporters in the liver and other organs play a crucial role in the uptake and efflux of drugs and their metabolites, a factor not fully recapitulated in microsomes.[23]

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, and lungs, which is not accounted for in liver-based in vitro systems.[22]

Conclusion

The comparative study of in vitro and in vivo metabolism is a cornerstone of modern drug development. In vitro models, such as liver microsomes and hepatocytes, provide a rapid and cost-effective means to assess metabolic stability and identify potential metabolites early in the discovery process. In vivo studies in relevant animal models are indispensable for understanding the complete ADME profile and for predicting human pharmacokinetics. A thorough understanding of the strengths and limitations of each approach, coupled with a scientifically sound experimental design, is essential for successfully navigating the complexities of drug metabolism and for developing safe and effective medicines.

References

  • ResearchGate. (n.d.). In Vitro and In Vivo Metabolism Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • SciSpace. (2019). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • Applied Clinical Trials. (2023). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Retrieved from [Link]

  • PubMed. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Retrieved from [Link]

  • PubMed Central. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

  • PubMed. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved from [Link]

  • PubMed. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Retrieved from [Link]

  • European Medicines Agency. (2013). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]

  • PubMed. (2005). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

  • PubMed. (1998). Metabolism of pimobendan in long-term human hepatocyte culture: in vivo-in vitro comparison. Retrieved from [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

  • Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • SEKISUI XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • PubMed. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved from [Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • MDPI. (2022). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • PubMed Central. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Retrieved from [Link]

  • Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • YouTube. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • ACS Publications. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ACS Publications. (2003). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • PubMed Central. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • National Institutes of Health. (2014). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]

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  • ResearchGate. (n.d.). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Retrieved from [Link]

Sources

Comparative

A Technical Guide to the Application of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol as a Certified Reference Standard in Pharmaceutical Analysis

This guide provides an in-depth technical comparison and application protocol for the certified reference material (CRM) [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. It is intended for researchers, analytical scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and application protocol for the certified reference material (CRM) [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, particularly those involved in the development and manufacturing of Zopiclone and related compounds. We will explore the rationale for its use, compare it with other potential analytical standards, and provide detailed experimental protocols for its practical application.

The Critical Role of Certified Reference Standards in Pharmaceutical Quality

In pharmaceutical manufacturing, ensuring the purity, potency, and safety of an Active Pharmaceutical Ingredient (API) is paramount. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities. Certified Reference Materials (CRMs) are the cornerstone of this control strategy. A CRM is a highly characterized and stable material with a certified value for a specific property (e.g., purity), which is used to calibrate analytical instruments, validate methods, and quantify impurities. The use of a well-defined CRM like [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol ensures the accuracy and comparability of analytical results across different laboratories and manufacturing batches, which is a fundamental aspect of Good Manufacturing Practices (GMP).

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a critical process-related impurity and a key synthetic intermediate in the manufacturing of Zopiclone, a widely used non-benzodiazepine hypnotic agent for the treatment of insomnia. Its presence in the final drug product must be strictly monitored and controlled to meet pharmacopeial limits.

Characterization and Significance of the Standard

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol serves a dual role in the context of Zopiclone synthesis. It is a precursor in one of the common synthetic routes, but it can also be carried over into the final API as a process-related impurity. Therefore, its quantification is a critical quality attribute.

Chemical Structure:

Figure 1: Chemical Structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

A certified reference standard of this compound provides a benchmark for its identification and quantification. The certificate of analysis accompanying the standard will typically include:

  • Purity: Determined by a mass balance approach, often involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Loss on Drying (LOD).

  • Identity: Confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Certified Concentration/Purity Value: With a stated uncertainty.

Comparative Analysis: Selecting the Appropriate Reference Standard

While [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a crucial standard, a comprehensive impurity profile for Zopiclone requires the use of several reference standards. The choice of standards depends on the synthetic route and potential degradation pathways.

Reference Standard Type Origin Primary Analytical Application
Zopiclone API-Assay, Potency, and Identification
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Process Impurity / IntermediateSynthesisQuantification of process-related impurities.
Zopiclone N-Oxide Degradation Impurity / MetaboliteOxidation of ZopicloneStability-indicating methods, degradation studies.
2-amino-5-chloropyridine Starting Material / ImpuritySynthesisRaw material testing and process impurity control.

Logical Framework for Standard Selection:

G cluster_0 Analytical Goal cluster_1 Primary Reference Standard A API Assay & Potency Z Zopiclone CRM A->Z B Process Impurity Profiling I [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol CRM B->I C Stability & Degradation Study D Zopiclone N-Oxide CRM C->D I->B Key for process control D->C Key for stability validation

Figure 2: Decision workflow for selecting the appropriate Zopiclone-related reference standard.

The choice is not about one standard being "better" than another, but rather selecting the right tool for the job. For routine quality control of Zopiclone batches to check for process-related impurities from a specific synthetic route, [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is indispensable. For stability studies, Zopiclone N-Oxide would be the more critical standard.

Experimental Protocol: Quantification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in Zopiclone API

This section details a representative HPLC method for the separation and quantification of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in a Zopiclone API sample. This method is based on principles outlined in pharmacopeial monographs for related substances.

Objective: To accurately quantify the level of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol impurity in a Zopiclone drug substance.

Materials:

  • [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol CRM

  • Zopiclone API test sample

  • Acetonitrile (HPLC Grade)

  • Ammonium acetate (ACS Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1 M Ammonium acetate buffer, pH adjusted to 5.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-70% B), 25-30 min (70% B), 30-31 min (70-20% B), 31-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 305 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation (Stock):

    • Accurately weigh about 10 mg of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol CRM into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 100 µg/mL.

  • Standard Preparation (Working):

    • Dilute the stock solution 1:100 with the 50:50 diluent to obtain a working standard concentration of approximately 1.0 µg/mL. This corresponds to a 0.1% level relative to the test sample concentration.

  • Test Sample Preparation:

    • Accurately weigh about 100 mg of the Zopiclone API into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 diluent to obtain a concentration of approximately 1000 µg/mL (1 mg/mL).

  • Analysis:

    • Inject the diluent (blank), the working standard solution, and the test sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

Experimental Workflow Diagram:

G A Prepare Mobile Phase & Diluent B Prepare CRM Stock Solution (100 µg/mL) A->B C Prepare Working Standard (1.0 µg/mL) A->C D Prepare Zopiclone Test Sample (1000 µg/mL) A->D B->C F Inject Blank, Standard, & Sample C->F D->F E HPLC System Setup (Gradient, Flow, Temp, λ) E->F G Data Acquisition & Integration F->G H Calculate Impurity % G->H

Validation

A Multi-Spectroscopic Approach to the Confirmation of Identity and Purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific validity and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific validity and regulatory compliance. For novel intermediates like [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, which serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), a comprehensive analytical strategy is not merely a procedural formality but a critical determinant of downstream success. The presence of even trace impurities, such as starting materials, by-products, or structural isomers, can have profound impacts on reaction yields, impurity profiles of the final API, and ultimately, patient safety.

This guide presents an integrated, multi-spectroscopic approach for the definitive structural confirmation and purity analysis of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we construct a self-validating analytical workflow. This document moves beyond a simple recitation of data to explain the causality behind the selection of each technique, interpreting the expected data in the context of potential impurities and providing detailed, field-tested protocols for robust and reproducible analysis.

Structural Elucidation and Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, ¹H NMR provides a quantitative map of the proton environment, while ¹³C NMR confirms the carbon framework.

The Power of Proton NMR (¹H NMR) in Identity and Purity Assessment

Rationale: ¹H NMR spectroscopy is unparalleled for its ability to provide detailed information about the number of different types of protons, their electronic environments, and their proximity to one another. Furthermore, with careful experimental design, ¹H NMR can be used as a primary analytical method for quantitative purity determination (qNMR), offering an orthogonal approach to traditional chromatographic methods like HPLC.[1][2][3] The integration of proton signals is directly proportional to the number of nuclei, allowing for a highly accurate assessment of the target molecule relative to impurities or a certified reference standard.

Expected ¹H NMR Spectrum: The structure of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol suggests a distinct set of signals. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.

Proton Assignment Structure Location Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-HH-3~7.8Doublet (d)1H
Pyridine-HH-4~7.4Doublet (d)1H
Phenyl-H-O-CH₂-Ph ~7.3-7.5Multiplet (m)5H
Benzylic-H-O-CH₂ -Ph~5.2Singlet (s)2H
Methanol-H-CH₂ -OH~4.8Singlet (s)2H
Hydroxyl-H-CH₂-OH Variable (broad singlet)Singlet (s)1H

Comparative Analysis with Potential Impurities: The purity assessment hinges on comparing the observed spectrum to that of potential impurities, which are often derived from the synthetic route. A plausible synthesis might involve the reduction of a corresponding aldehyde or ester. Potential impurities could include the unreacted starting material, by-products from side reactions like debenzylation, or over-oxidation to a carboxylic acid.

Potential Impurity Distinguishing ¹H NMR Signal(s) Rationale for Difference
6-Chloro-5-hydroxy-2-pyridinyl]methanolAbsence of signals at ~5.2 ppm and ~7.3-7.5 ppm.Loss of the benzyl protecting group.
[5-(Benzyloxy)-6-chloro-2-pyridinyl]carbaldehydePresence of an aldehyde proton signal (~10 ppm); absence of methanol -CH₂-OH signals.Incomplete reduction of the aldehyde precursor.
Starting Materials (e.g., a methyl ester)Presence of a methyl ester singlet (~3.9 ppm).Unreacted starting material from a precursor.
Carbon Skeleton Confirmation with ¹³C NMR Spectroscopy

Rationale: While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct evidence of the carbon backbone. The number of unique signals confirms the molecular symmetry, and the chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.), corroborating the structural assignment from ¹H NMR.

Expected ¹³C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine C-2~160
Pyridine C-6~150
Pyridine C-5~145
Phenyl C (quaternary)~136
Pyridine C-3~130
Phenyl C-H~128-129
Pyridine C-4~122
Benzylic C (-O-C H₂-Ph)~72
Methanol C (-C H₂-OH)~65

The presence of the predicted number of aromatic and aliphatic signals provides definitive confirmation of the carbon skeleton, readily distinguishing the target molecule from isomers or impurities lacking specific carbon centers.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative analysis.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate all signals and assign them to the corresponding nuclei.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (~5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Acquire 1H Spectrum (Quantitative Parameters) C->D E Acquire 13C Spectrum (Proton Decoupled) C->E F Fourier Transform & Phasing D->F E->F G Chemical Shift Calibration F->G H Integration & Peak Assignment G->H I Purity Calculation (qNMR) H->I J J I->J Final Report

Workflow for NMR spectroscopic analysis.

Functional Group Identity via Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), we can confirm the presence of key bonds such as O-H (alcohol), C-O (ether and alcohol), and C-Cl, as well as the aromatic pyridine and phenyl rings.

Expected IR Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (broad)Alcohol3200-3500
C-H Stretch (aromatic)Phenyl & Pyridyl Rings3000-3100
C-H Stretch (aliphatic)-CH₂-2850-2960
C=C & C=N StretchPhenyl & Pyridyl Rings1450-1600
C-O StretchEther & Alcohol1050-1250
C-Cl StretchChloro-pyridine600-800

Comparative Analysis: The IR spectrum provides a distinct fingerprint. For example, the absence of the broad O-H stretch around 3300 cm⁻¹ would immediately indicate that the alcohol functionality is not present, pointing towards an impurity like the corresponding aldehyde or a different synthetic intermediate.

Experimental Protocol for ATR-FTIR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Visualization: IR Analysis Workflow

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum (16-32 scans) C->D E Identify Characteristic Peaks D->E F Compare with Expected Frequencies E->F G Confirm Functional Groups F->G

Workflow for functional group analysis by IR.

Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, thereby validating its elemental composition.[4][5] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. Furthermore, the fragmentation pattern provides a fingerprint that can be used to piece together the molecule's structure. MS is also exceptionally sensitive for detecting trace-level impurities.[6]

Expected Mass Spectrum (Electrospray Ionization - ESI): For [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (C₁₃H₁₂ClNO₂), the expected monoisotopic mass is 249.0556 g/mol .

  • Molecular Ion Peak: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 250.0630.

  • Isotopic Pattern: A crucial confirmation is the isotopic pattern arising from the presence of chlorine. A characteristic A+2 peak ([M+2+H]⁺) at m/z 252.0600 with an intensity of approximately one-third of the A peak (m/z 250.0630) is a definitive signature of a monochlorinated compound.

  • Key Fragmentation: Common fragmentation pathways can further confirm the structure:

    • Loss of Benzyl Group: A prominent fragment corresponding to the loss of the benzyl cation (C₇H₇⁺, m/z 91) or a neutral benzyloxy radical, leading to ions that confirm the core pyridinylmethanol structure.

    • Loss of Water: A fragment corresponding to [M+H - H₂O]⁺ at m/z 232.0524.

Comparative Analysis: MS can easily distinguish the target compound from impurities.

  • A debenzylated impurity would show a molecular ion at a significantly lower m/z (~160.0160 for the [M+H]⁺ of the hydroxylated version).

  • An unreacted aldehyde precursor would have a molecular weight 2 Da less (m/z 248.0473 for [M+H]⁺).

  • Even an impurity where bromine was used instead of chlorine in the synthesis would be obvious, showing a characteristic bromine isotopic pattern with A and A+2 peaks of nearly equal intensity.[7]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the spectrum for the [M+H]⁺ ion, confirm its m/z value against the theoretical mass, and verify the characteristic chlorine isotopic pattern.

Visualization: MS Analysis Workflow

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL) B Direct Infusion into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Analyze Data: - Find [M+H]+ - Check Isotopic Pattern - Identify Fragments C->D E Confirm Molecular Weight & Formula D->E

Workflow for molecular weight confirmation by MS.

Summary and Conclusion

The identity and purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol are unequivocally established through a coordinated, multi-spectroscopic strategy.

Technique Parameter Expected Result for Pure Compound Confirmatory Value
¹H NMR Chemical Shifts & IntegrationDistinct signals for pyridyl, phenyl, benzylic, and methanol protons with 1:1:5:2:2 integration.Confirms proton framework and enables quantitative purity assessment.
¹³C NMR Number of Signals9 unique carbon signals (5 aromatic C-H, 4 quaternary/aliphatic).Confirms the carbon skeleton and rules out isomers.
IR Key Absorption BandsBroad O-H (~3300 cm⁻¹), Aromatic C=C (~1500-1600 cm⁻¹), C-O (~1100 cm⁻¹), C-Cl (~700 cm⁻¹).Verifies the presence of all key functional groups.
MS (ESI) [M+H]⁺ and Isotopic Patternm/z 250.0630 with a ~3:1 ratio for the A+2 peak at m/z 252.0600.Provides definitive molecular weight and elemental composition confirmation.

Collectively, these techniques provide a robust and self-validating system. ¹H and ¹³C NMR define the covalent structure, IR spectroscopy confirms the functional groups, and mass spectrometry verifies the molecular weight and elemental formula. When the experimental data from all three methods align with the expected values and show no evidence of the plausible impurities discussed, the identity and high purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol can be asserted with a high degree of scientific confidence. This rigorous characterization is essential for its application in regulated drug development environments.

References

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Available at: [Link]

  • University of California, Davis. (2017). "Quantitative NMR Spectroscopy." Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia. Available at: [Link]

  • Gadek, M., et al. (2023). "What is the role of current mass spectrometry in pharmaceutical analysis?" PubMed. Available at: [Link]

  • Pharma Focus America. "Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality." Available at: [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. (General reference for IR spectroscopy principles).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
  • Beilstein Journal of Organic Chemistry. (2007). "Identification and synthesis of impurities formed during sertindole preparation." Available at: [Link]

  • Zhang, H., et al. (2011). "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Halogen Reactivity in Cross-Coupling Reactions: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol vs. its Bromo-Analog

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and the choice of halogen on these scaffolds can profoundly impact the efficiency and feasibility of key bond-forming reactions. This guide provides an in-depth technical comparison of [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol and its corresponding bromo-analog in three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Fundamental Divide: C-Cl versus C-Br Bonds in Catalysis

The divergent reactivity of aryl chlorides and bromides in palladium-catalyzed cross-coupling reactions is rooted in the fundamental properties of the carbon-halogen bond. The carbon-bromine bond is weaker than the carbon-chlorine bond, a difference that dictates the kinetics of the often rate-determining oxidative addition step in the catalytic cycle.[1] This initial insertion of the palladium(0) catalyst into the C-X bond is more facile for bromides, leading to faster reaction rates and often allowing for milder reaction conditions.

While historically, aryl chlorides were considered challenging substrates, the advent of sophisticated, bulky, and electron-rich phosphine ligands has significantly expanded their utility.[1] Nevertheless, the inherent reactivity difference between the two halogens remains a critical consideration in experimental design.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The bromo-analog, [5-(benzyloxy)-6-bromo-2-pyridinyl]methanol, is anticipated to undergo Suzuki-Miyaura coupling with a wide range of boronic acids and their derivatives under relatively mild conditions. In contrast, the chloro-analog will likely necessitate more forcing conditions, including higher temperatures, longer reaction times, and more specialized, electron-rich ligands to achieve comparable yields.

Comparative Data from Analogous Systems

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromochlorobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80>95 (selective for Br)
22-Chloropyridine derivativeArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10085

This table is a composite representation based on typical conditions for similar substrates.

The higher reactivity of the C-Br bond often allows for chemoselective coupling in molecules containing both chloro and bromo substituents. For our target molecules, this implies that if both halogens were present on the same pyridine ring, the bromine would react preferentially.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyridine Analog

This protocol is representative for the coupling of a 6-bromo-2-substituted pyridine with an arylboronic acid.

  • To a flame-dried Schlenk flask, add [5-(benzyloxy)-6-bromo-2-pyridinyl]methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: The Alkynylation Challenge

The Sonogashira reaction is a powerful tool for the synthesis of alkynyl-substituted heterocycles. Here too, the choice of halogen is critical. The bromo-analog is a reliable substrate for Sonogashira coupling, while the chloro-analog presents a greater challenge.

The Sonogashira coupling of 6-bromo-pyridine derivatives has been well-documented, proceeding efficiently under standard conditions.[2] In contrast, the coupling of 2-chloropyridines often requires higher temperatures, more specialized catalyst systems, and may be prone to lower yields and side reactions.[3]

Experimental Protocol: Sonogashira Coupling of a Bromo-Pyridine Analog

This protocol is adapted from procedures for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[2]

  • To a degassed solution of [5-(benzyloxy)-6-bromo-2-pyridinyl]methanol (1.0 equiv.) in a mixture of THF and a suitable amine base like triethylamine (Et₃N) (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • After degassing the reaction mixture for a further 5 minutes at room temperature, add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours, or until completion as monitored by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the desired alkynylated product.

Buchwald-Hartwig Amination: Navigating the C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, and its application to pyridine scaffolds is of immense interest in medicinal chemistry. The reactivity of our chloro- and bromo-analogs in this reaction follows the established trend, with the bromo-derivative being the more facile coupling partner.

The amination of 2-chloropyridines has been successfully achieved, often with the aid of specialized ligands such as RuPhos or BrettPhos, and may require elevated temperatures.[4] The corresponding 2-bromopyridines typically react under milder conditions and with a broader range of amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-Pyridine Analog

This protocol is a general representation for the amination of a 2-chloropyridine derivative.

  • In a glovebox, combine [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst such as RuPhos Pd G3 (2-5 mol%), and a strong base like sodium tert-butoxide (NaOtBu) (1.5 equiv.) in a vial.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and quench with water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, and wash with brine.

  • Dry the organic phase over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-B(OR)₂ Base Transmetal Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Alkyne R-Pd(II)L_n-C≡CR' PdII_RX->PdII_R_Alkyne Cu-C≡CR' Alkyne_Coord Alkyne Coordination PdII_R_Alkyne->Pd0 Product R-C≡CR' PdII_R_Alkyne->Product RedElim Reductive Elimination Cu_Cycle Cu(I) Acetylide Formation

Figure 2: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX Ar-Pd(II)L_n-X Pd0->PdII_RX Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ PdII_RX->PdII_Amine HNR'R'' Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)L_n-NR'R'' PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.[5][6]

Conclusion and Recommendations

The choice between [5-(benzyloxy)-6-chloro-2-pyridinyl]methanol and its bromo-analog for cross-coupling reactions is a classic trade-off between reactivity and cost/availability. The bromo-analog is the more reactive and versatile substrate, generally affording higher yields under milder conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This makes it an ideal choice for discovery chemistry and small-scale synthesis where reaction success and reliability are paramount.

Conversely, the chloro-analog, while more challenging to activate, is often more cost-effective and readily available, making it an attractive option for large-scale synthesis and process development. The successful application of the chloro-analog hinges on the use of modern, highly active catalyst systems and a willingness to invest in reaction optimization.

For researchers embarking on a new synthetic route, it is often prudent to begin with the bromo-analog to establish the feasibility of a desired transformation. Once a synthetic route is validated, efforts can then be directed towards adapting the conditions for the more economical chloro-analog, should the project progress to a larger scale. This strategic approach allows for a balance of speed in discovery and cost-effectiveness in development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link].

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(28), 4021-4029. Available from: [Link].

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available from: [Link].

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link].

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available from: [Link].

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic Letters, 12(20), 4442–4445. Available from: [Link].

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(28), 6338-6361. Available from: [Link].

Sources

Validation

A Researcher's Guide to Sourcing [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol: A Comparative Analysis of Commercial Suppliers

For researchers, scientists, and drug development professionals, the quality and reliability of starting materials are paramount to the success of their work. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a key building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality and reliability of starting materials are paramount to the success of their work. [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparative analysis of commercial suppliers for this critical reagent, offering insights into purity, availability, and cost. Furthermore, it outlines a robust, in-house experimental protocol for the validation of the compound's identity and purity, ensuring the integrity of your research.

Introduction to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (CAS No. 1355248-05-1) is a substituted pyridinylmethanol derivative. Its structure, featuring a benzyloxy protecting group, a chloro substituent, and a primary alcohol, makes it a versatile intermediate in medicinal chemistry. The pyridine core is a common scaffold in numerous biologically active molecules, and the functional groups on this particular derivative allow for a variety of chemical transformations, making it a valuable precursor in the development of novel therapeutics. The benzyloxy group offers a stable protecting group for the phenol, which can be selectively removed under specific conditions, while the chloro and methanol functionalities provide reactive sites for further molecular elaboration.

Comparative Analysis of Commercial Suppliers

Sourcing high-quality [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is the first critical step in any research project. The following table provides a comparative overview of several commercial suppliers who list this compound. It is important to note that availability and pricing are subject to change, and researchers should always contact the suppliers directly for the most up-to-date information.

SupplierCatalog NumberPurityPrice (USD) per 1gAvailability
AChemBlock AD28067795%InquireIn Stock
Ark Pharm Inc. AK-43093>95.0%InquireIn Stock
Chem-Impex International, Inc. 28970>95%InquireIn Stock
Ambeed A13110795%InquireIn Stock
Sinfoo Biotech A15289097%InquireIn Stock

Understanding the Synthesis and Potential Impurities

A plausible synthetic route to [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol likely involves the reduction of the corresponding carboxylic acid or aldehyde. Potential impurities could arise from several sources:

  • Starting Materials: Unreacted starting materials or impurities within them can carry through to the final product.

  • Side Reactions: Incomplete reactions or side reactions can lead to the formation of related pyridinyl derivatives. For instance, over-oxidation of a methyl group to a carboxylic acid, followed by incomplete reduction, could be a source of impurities.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and purification process can also be present in the final product.

  • Debenzylation: The benzyloxy group can be susceptible to cleavage under certain conditions, potentially leading to the formation of the corresponding phenolic impurity.

Understanding these potential impurities is crucial for developing a robust analytical method for quality control.

In-House Quality Control and Validation: An Experimental Protocol

Given the variability in supplier-provided data, it is imperative for researchers to perform their own quality control to validate the identity and purity of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. The following is a detailed, step-by-step methodology for this purpose.

Rationale for Experimental Choices

This protocol employs a multi-pronged approach to ensure a comprehensive assessment of the compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and identify any major organic impurities. High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity and can detect non-proton-containing impurities. Mass Spectrometry (MS) confirms the molecular weight of the compound.

Experimental Workflow

Quality Control Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Verification Sample [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6) for NMR and a suitable solvent (e.g., Acetonitrile/Water) for HPLC/MS. Sample->Dissolution NMR ¹H NMR Spectroscopy Dissolution->NMR NMR Sample HPLC HPLC Analysis Dissolution->HPLC HPLC/MS Sample Structure_Verification Structure Verification: - Chemical shifts - Integration values - Coupling constants NMR->Structure_Verification MS Mass Spectrometry HPLC->MS To MS detector Purity_Assessment Purity Assessment: - Peak area percentage HPLC->Purity_Assessment MW_Confirmation Molecular Weight Confirmation: - [M+H]⁺ or [M-H]⁻ ion MS->MW_Confirmation Final_Approval Final Approval for Use Structure_Verification->Final_Approval Purity_Assessment->Final_Approval MW_Confirmation->Final_Approval

Caption: Quality control workflow for the in-house validation of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol.

Detailed Experimental Protocols

4.3.1. ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Chemical Shift (δ): Compare the observed chemical shifts of the protons with theoretically predicted values or literature data for similar structures. Key expected signals include those for the benzylic protons, the aromatic protons of the benzyl and pyridine rings, and the methylene protons of the methanol group.

    • Integration: The integral ratios of the signals should correspond to the number of protons in each environment.

    • Coupling Constants (J): Analyze the splitting patterns and coupling constants to confirm the connectivity of the protons in the molecule.

    • Impurity Detection: Look for any unexpected signals that may indicate the presence of impurities.

4.3.2. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Purity Calculation: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

    • Impurity Profiling: Identify and quantify any impurity peaks.

4.3.3. Mass Spectrometry (MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS) is ideal.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

  • Data Analysis:

    • Molecular Ion Peak: Look for the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol (C₁₃H₁₂ClNO₂, MW = 249.69). The expected m/z would be approximately 250.06.

Conclusion and Recommendations

The selection of a commercial supplier for [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol should be based on a careful evaluation of purity, cost, and availability. While several suppliers offer this compound, the provided purity data is often minimal. Therefore, it is strongly recommended that researchers implement a rigorous in-house quality control protocol, such as the one detailed in this guide, to verify the identity and purity of the material before its use in any synthetic application. This due diligence will ensure the reliability and reproducibility of experimental results, which is the cornerstone of sound scientific research and drug development.

References

  • Ark Pharm Inc. ([Link])

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

Comprehensive Safety and Handling Guide: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol This guide provides essential safety protocols and operational procedures for the handling, storage, and disposal of [5-(Benzyloxy)-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol

This guide provides essential safety protocols and operational procedures for the handling, storage, and disposal of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol. As a novel or specialized chemical intermediate, a comprehensive, peer-reviewed safety profile is not extensively documented. Therefore, this guide is synthesized from an analysis of its constituent chemical moieties: a chlorinated pyridine core, a benzyloxy group, and a methanol group. This precautionary approach ensures that all potential hazards are addressed, providing a robust framework for ensuring laboratory safety.

Hazard Analysis and Chemical Profile

The primary operational principle when handling [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is to treat it as a compound possessing the cumulative hazards of its structural components. The chloro- and pyridine- functionalities suggest potential toxicity and irritation, while the methanol group indicates possible flammability and organ-specific toxicity.

Anticipated Hazard Profile Rationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. Safety data for the analogous compound 2-Chloro-3-pyridinemethanol indicates it is harmful if swallowed, in contact with skin, or if inhaled[1]. Methanol itself is toxic by all routes of exposure[2][3].
Skin Corrosion/Irritation Causes skin irritation. Chlorinated solvents and pyridine derivatives are known skin irritants[1][4][5].
Serious Eye Damage/Irritation Causes serious eye irritation. 2-Chloro-3-pyridinemethanol is classified as causing serious eye irritation[1]. This is a common property for many organic chemicals.
Respiratory Irritation May cause respiratory irritation. The pyridine structure and volatile solvents can irritate the respiratory tract[1][4].
Specific Target Organ Toxicity Potential for organ damage (especially eyes and nervous system). Methanol is a known toxin that can cause damage to the optic nerve, leading to blindness[2][6]. The (benzyloxy)methanol structure is flagged for potential neurotoxicity[7].
Physicochemical Properties (Data from Analogs)
Property Value (for (5-Chloro-2-pyridinyl)methanol) Source
Appearance Solid[8]
Melting Point 45-47°C[8]
Boiling Point 234.9°C at 760 mmHg[8]
Flash Point 95.9°C[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of each component is based on mitigating the specific hazards identified in the analysis above.

Step-by-Step PPE Selection and Use
  • Respiratory Protection :

    • Primary Control : All handling of [5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or fine powders.

    • Secondary Control : For spill cleanup or if engineering controls fail, a NIOSH-approved respirator is required. A surgical N-95 respirator can provide protection against particulates and splashes[9]. For significant vapor exposure, an air-purifying respirator with organic vapor cartridges is necessary.

  • Hand Protection :

    • Rationale : Chlorinated compounds can degrade or permeate standard disposable gloves. Skin contact is a primary route of exposure.

    • Protocol : Double-gloving is mandatory.

      • Inner Glove : Nitrile glove.

      • Outer Glove : A thicker, chemical-resistant glove such as neoprene or butyl rubber provides superior protection against chlorinated compounds and solvents[4][10].

    • Procedure : Check gloves for any signs of degradation or damage before use. Wash hands thoroughly after removing gloves.

  • Eye and Face Protection :

    • Rationale : The compound is classified as a serious eye irritant[1].

    • Protocol :

      • Minimum Requirement : Chemical splash goggles that seal around the eyes.

      • Recommended for Splash Hazard : A full-face shield worn over chemical splash goggles is required when handling solutions, performing transfers of more than a few grams, or when there is any risk of splashing[11][12].

  • Body Protection :

    • Rationale : Protects skin from accidental contact and contamination of personal clothing.

    • Protocol : A chemical-resistant lab coat is required. For procedures involving larger quantities (>50g) or a high risk of splashes, a chemical-resistant apron or disposable coveralls (e.g., DuPont™ Tychem®) should be worn over the lab coat[10].

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence below should be followed rigorously.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Chemical-Resistant Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Safe Handling and Operational Plan

Engineering Controls
  • Chemical Fume Hood : Mandatory for all operations. Ensure the sash is at the lowest practical height.

  • Ventilation : The laboratory must have adequate general ventilation.

Administrative Controls
  • Designated Area : Designate a specific area within the fume hood for handling this compound.

  • Labeling : All containers must be clearly labeled with the chemical name, "Hazardous," and relevant hazard symbols[4].

  • Working Alone : Avoid handling this chemical when working alone.

Standard Operating Procedure (SOP)
  • Preparation :

    • Ensure the fume hood is clean and operational.

    • Gather all necessary equipment (spatulas, glassware, balances, solvents).

    • Place absorbent, disposable bench paper on the work surface inside the hood.

    • Prepare a designated hazardous waste container.

  • Weighing and Transfer :

    • As the compound is a solid, handle it carefully to avoid generating dust.

    • Use a micro-spatula for transfers.

    • Weigh the compound in a tared, sealed container (e.g., a vial or beaker) to minimize exposure.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling :

    • Tightly seal all containers of the chemical[4][13].

    • Decontaminate all non-disposable equipment (glassware, spatulas) with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in the designated solid hazardous waste container.

Spill Management and Emergency Procedures

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][13]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration[1][14]. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][14]. Methanol poisoning is a medical emergency[6].

Spill Response Plan

The response depends entirely on the scale and location of the spill.

  • Minor Spill (Inside Fume Hood) :

    • Alert nearby personnel.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent)[15][16].

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Wipe the area with a solvent-wetted cloth (e.g., ethanol or isopropanol), placing the cloth in the waste container.

    • Allow the area to dry before resuming work.

  • Major Spill (Outside Fume Hood or Large Volume) :

    • Evacuate : Immediately alert everyone in the laboratory and evacuate the area.

    • Isolate : Close the laboratory doors and prevent re-entry.

    • Notify : Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Spill_Response Start Spill Occurs Location Is the spill contained within a fume hood? Start->Location Size Is the spill minor (< 5g or < 50mL)? Location->Size Yes Evacuate EVACUATE AREA Notify EH&S Isolate the lab Location->Evacuate No Size->Evacuate No Cleanup Wear Full PPE Absorb with inert material Collect in hazardous waste container Size->Cleanup Yes Decontaminate Decontaminate spill area and equipment Cleanup->Decontaminate End Resume Work Decontaminate->End

Caption: Decision tree for responding to a chemical spill.

Storage and Disposal Plan

Storage Protocol
  • Container : Store in a tightly closed, properly labeled container[1][13]. Double-walled or secondary containment is recommended[17][18].

  • Location : Store in a cool, dry, well-ventilated area designated for hazardous chemicals[4][13].

  • Compatibility : Store away from strong oxidizing agents, acids, and sources of ignition. The presence of the chloro- and pyridine-moieties necessitates segregation from reactive materials.

Waste Disposal
  • Classification : This material and its container must be disposed of as hazardous waste[15][19].

  • Procedure :

    • Collect all waste, including contaminated PPE, absorbent materials, and rinsates, in a dedicated, clearly labeled hazardous waste container[12].

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Follow all local, regional, and national regulations for hazardous waste disposal. Do not pour down the drain [15][20].

References

  • AERU. (n.d.). (benzyloxy)methanol. University of Hertfordshire. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Garg, P., et al. (2015). An interesting case of characteristic methanol toxicity through inhalational exposure. Lung India, 32(1), 71-73. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • Dräger. (n.d.). Benzoyl chloride | C7H5ClO | 98-88-4 – Detectors & Protection Equipment. Retrieved from [Link]

  • Penta. (2024). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). (5-Chloro-2-pyridinyl)methanol CAS 209526-98-7. Retrieved from [Link]

  • McEnery, B. P., et al. (2022). Methanol toxicity in a pediatric patient treated with fomepizole and hemodialysis. CEN Case Reports, 12(2), 244-248. Retrieved from [Link]

  • Connor, T. H. (2013). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • P., Deepika. (2026). International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • Anwar, M. J., & George, N. (2025). Methanol Toxicity. StatPearls. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
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